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  • Product: 2,2'-Methylenebis(6-cyclohexyl-p-cresol)
  • CAS: 4066-02-8

Core Science & Biosynthesis

Foundational

2,2'-Methylenebis(6-cyclohexyl-p-cresol) chemical properties

An In-Depth Technical Guide to 2,2'-Methylenebis(6-cyclohexyl-p-cresol): Mechanisms, Polymer Stabilization, and Toxicological Implications Executive Summary In the fields of materials science and pharmaceutical packaging...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2,2'-Methylenebis(6-cyclohexyl-p-cresol): Mechanisms, Polymer Stabilization, and Toxicological Implications

Executive Summary

In the fields of materials science and pharmaceutical packaging, preventing the thermo-oxidative degradation of polymers is paramount. 2,2'-Methylenebis(6-cyclohexyl-p-cresol) (CAS: 4066-02-8), widely known by trade names such as Antioxidant ZKF, is a highly effective, sterically hindered bisphenol antioxidant [1]. While its primary industrial application lies in stabilizing polyolefins and rubbers against heat and UV-induced degradation, its relevance to drug development professionals has surged. As a potential extractable and leachable (E&L) compound in medical-grade plastics, understanding its intrinsic chemical properties, radical scavenging mechanisms, and toxicological profile is critical for ensuring drug product safety and regulatory compliance.

Physicochemical Profiling & Structural Causality

The efficacy of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) is directly dictated by its molecular architecture. It features two phenolic rings linked by a methylene bridge, with bulky cyclohexyl groups positioned ortho to the hydroxyl groups [2].

Table 1: Physicochemical Properties

PropertyValue / Description
Chemical Name 2,2'-Methylenebis(6-cyclohexyl-4-methylphenol)
CAS Number 4066-02-8
Molecular Formula C₂₇H₃₆O₂
Molecular Weight 392.58 g/mol
Appearance White to light yellow powder/crystal
Melting Point 132.0 to 136.0 °C
Solubility Soluble in organic solvents; insoluble in water
Primary Function Free radical scavenger (Primary Antioxidant)

Structural Causality: The methylene bridge is not merely a structural connector; it doubles the hydrogen-donating capacity per molecule compared to mono-phenolic antioxidants (like BHT). The cyclohexyl groups provide severe steric hindrance. Once the hydroxyl group donates a hydrogen atom to neutralize a free radical, the resulting phenoxy radical is physically shielded by these bulky cyclohexyl rings. This steric shielding prevents the phenoxy radical from initiating secondary oxidation reactions with the polymer backbone, forcing it instead into harmless radical-radical coupling or resonance stabilization.

Mechanism of Action: Radical Scavenging Pathway

Polymers undergo auto-oxidation when exposed to heat, shear stress, or UV light, generating highly reactive alkyl (R•) and peroxy (ROO•) radicals. 2,2'-Methylenebis(6-cyclohexyl-p-cresol) acts as a primary chain-breaking antioxidant via a Hydrogen Atom Transfer (HAT) mechanism [3].

Because the O-H bond dissociation energy in the hindered phenol is significantly lower than the C-H bond energy in the polymer, the antioxidant preferentially and rapidly donates a hydrogen atom to the peroxy radical. This converts the dangerous peroxy radical into a stable polymer hydroperoxide (ROOH), while the antioxidant itself becomes a resonance-stabilized, sterically hindered phenoxy radical incapable of propagating the degradation chain.

Mechanism A Polymer Radical (R•) + O2 B Peroxy Radical (ROO•) A->B Auto-Oxidation D Polymer Hydroperoxide (ROOH) B->D H-Atom Transfer C 2,2'-Methylenebis (Antioxidant-OH) C->D Donates H• E Phenoxy Radical (Antioxidant-O•) C->E Becomes F Stable Non-Radical Products E->F Resonance Stabilization

Figure 1: Hydrogen Atom Transfer (HAT) mechanism of sterically hindered phenolic antioxidants.

Analytical Workflows & Experimental Protocols

To rigorously evaluate the stabilization efficacy and intrinsic radical scavenging capacity of this compound, Application Scientists rely on two self-validating analytical protocols.

Protocol 1: Oxidative Induction Time (OIT) via DSC

OIT is a standardized thermo-analytical test used to quantify the level of active antioxidant remaining in a polymer matrix [4].

Causality & Logic: The sample is initially heated under an inert nitrogen atmosphere to erase its thermal history and melt the polymer without inducing premature oxidation. Once thermal equilibrium is reached, the purge gas is abruptly switched to oxygen. The antioxidant will protect the polymer for a specific duration (the induction time) before it is fully consumed. Once depleted, the polymer rapidly oxidizes, releasing a massive exothermic heat flow detectable by the DSC sensor.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 5.0 ± 0.5 mg of the polymer sample (containing 2,2'-Methylenebis(6-cyclohexyl-p-cresol)) into an open aluminum DSC pan. Prepare an empty aluminum pan as the reference.

  • Inert Equilibration: Purge the DSC cell with Nitrogen (N₂) at a flow rate of 50 mL/min. Equilibrate the system at 25°C for 5 minutes.

  • Temperature Ramp: Heat the sample at a rate of 20°C/min to the target isothermal test temperature (typically 180°C to 200°C, depending on the polymer melting point).

  • Isothermal Hold: Hold the sample isothermally under N₂ for 5 minutes to ensure complete melting and thermal stabilization.

  • Oxidation Initiation: Switch the purge gas from Nitrogen to pure Oxygen (O₂) at 50 mL/min. Mark this exact switch time as t0​ .

  • Data Acquisition & Validation: Monitor the heat flow. The OIT is calculated as the time interval between t0​ and the extrapolated onset of the exothermic oxidation peak. Self-Validation: Always run an unstabilized virgin polymer control; a valid test must show a significantly longer OIT for the stabilized sample.

OIT_Workflow S1 Step 1: Sample Prep (5 mg in Al pan) S2 Step 2: N2 Purge (50 mL/min, 25°C) S1->S2 S3 Step 3: Temp Ramp (Heat to 200°C) S2->S3 S4 Step 4: Isothermal Hold (5 min under N2) S3->S4 S5 Step 5: O2 Switch (Initiate Oxidation) S4->S5 S6 Step 6: Exothermic Detection (Calculate OIT) S5->S6

Figure 2: Differential Scanning Calorimetry (DSC) workflow for Oxidative Induction Time (OIT).

Protocol 2: DPPH Radical Scavenging Assay

To measure the pure chemical antioxidant capacity independent of a polymer matrix, the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is utilized [5].

Causality & Logic: DPPH is a stable free radical that exhibits a deep purple color with a strong absorption band at 517 nm. When 2,2'-Methylenebis(6-cyclohexyl-p-cresol) donates a hydrogen atom to DPPH, it reduces the radical to its corresponding hydrazine derivative, which is pale yellow. The decrease in absorbance is directly proportional to the antioxidant's scavenging efficiency.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in absolute ethanol. Keep protected from light.

  • Sample Dilution: Prepare a stock solution of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) in ethanol (e.g., 1 mg/mL). Create a serial dilution range (10 µg/mL to 100 µg/mL).

  • Reaction Mixture: In a 96-well microplate, add 100 µL of the sample dilution to 100 µL of the DPPH solution per well.

  • Controls:

    • Negative Control: 100 µL ethanol + 100 µL DPPH (maximum absorbance).

    • Positive Control: Trolox or Ascorbic Acid standards.

    • Blank: 200 µL ethanol.

  • Incubation: Seal the plate and incubate in the dark at 25°C for 30 minutes to allow the HAT reaction to reach equilibrium.

  • Measurement: Read the absorbance at 517 nm using a microplate spectrophotometer. Calculate the % Inhibition: [(Abscontrol​−Abssample​)/Abscontrol​]×100 .

Toxicological & Pharmacological Implications (E&L Focus)

For drug development professionals, the presence of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) in pharmaceutical packaging (such as IV bags, pre-filled syringes, or blister packs) presents a complex Extractables and Leachables (E&L) challenge.

While its high molecular weight and bulky cyclohexyl groups reduce its migration rate compared to smaller antioxidants, it is not entirely immobilized. Recent toxicological screenings of plastic-related compounds have flagged this specific chemical for its biological activity. In vitro studies utilizing CYP2C19 and CYP3A4-overexpressing HepG2 cells demonstrated that 2,2'-Methylenebis(6-cyclohexyl-p-cresol) exhibits high binding affinity to Cytochrome P450 enzymes [6].

Mechanistic Toxicology: The compound has been shown to disrupt mitosis and DNA replication, blocking hepatocytes in the G0/G1 phase, and significantly altering the 'cholesterol biosynthesis process' and inflammatory response pathways[7]. Furthermore, it carries a GHS classification (H361) as suspected of damaging fertility or the unborn child, and (H413) for long-lasting aquatic toxicity [1].

Consequently, analytical chemists must employ highly sensitive LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) techniques to monitor the leaching of this compound and its oxidized degradation products (e.g., quinone methides) into drug formulations, ensuring that Daily Exposure (PDE) limits remain strictly within regulatory safety thresholds.

References

  • PubChem . "2,2'-Methylenebis(6-cyclohexyl-p-cresol) | C27H36O2 | CID 77681". National Center for Biotechnology Information. Available at:[Link]

  • MDPI - Foods . "DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food". Available at:[Link]

  • University of Pretoria . "Oxidation induction time and oxidation onset temperature of polyethylene in air Testing Gimzewski's postulate". Available at:[Link]

  • ResearchGate . "Antioxidant activity by DPPH assay: in vitro protocol". Available at:[Link]

  • NIH / PMC . "The Effect of Plastic-Related Compounds on Transcriptome-Wide Gene Expression on CYP2C19-Overexpressing HepG2 Cells". Available at:[Link]

  • ResearchGate . "Impact of plastic-related compounds on the gene expression signature of HepG2 cells transfected with CYP3A4". Available at:[Link]

Sources

Exploratory

Molecular Structure and Mechanistic Profiling of 2,2'-Methylenebis(6-cyclohexyl-p-cresol)

Executive Summary In the realm of materials science and chemical stabilization, preventing oxidative degradation is paramount to maintaining the structural integrity of polymers, elastomers, and active pharmaceutical ing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of materials science and chemical stabilization, preventing oxidative degradation is paramount to maintaining the structural integrity of polymers, elastomers, and active pharmaceutical ingredient (API) packaging. 2,2'-Methylenebis(6-cyclohexyl-p-cresol) (CAS: 4066-02-8), widely known in the industry as Antioxidant ZKF or Vulkanox ZKF, represents a masterclass in rational chemical design .

This whitepaper provides an in-depth mechanistic analysis of its molecular architecture, elucidates its radical scavenging pathways, and outlines self-validating experimental protocols for its analysis. By understanding the causality between its structural features and functional efficacy, researchers can better optimize its application in high-performance materials .

Structural Elucidation & Physicochemical Profiling

The efficacy of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) is entirely dictated by its specific structural topology. It is classified as a highly hindered bisphenol antioxidant .

Mechanistic Structural Features
  • The Methylene Bridge (Bisphenol Core): The molecule consists of two p-cresol units covalently linked by a central methylene bridge. Causality: This dimeric configuration serves a dual purpose. First, it doubles the stoichiometric hydrogen-donating capacity per molecule compared to monomeric phenols. Second, it significantly increases the molecular weight (392.57 g/mol ), which drastically reduces volatility and prevents the antioxidant from evaporating during high-temperature polymer extrusion or molding processes .

  • Ortho-Cyclohexyl Substitution: The presence of bulky cyclohexyl groups at the 6-position (ortho to the hydroxyl group) is the critical functional driver. Causality: Once the phenolic -OH donates a hydrogen atom to neutralize a free radical, the antioxidant itself becomes a phenoxy radical. The massive steric bulk of the cyclohexyl group physically shields the oxygen radical, preventing it from initiating new auto-oxidation chains (pro-oxidant effect) and forcing it into stable termination pathways .

Quantitative Physicochemical Data

The following table summarizes the core physicochemical metrics that dictate the compound's behavior in industrial formulations:

PropertyValueAnalytical Significance
Molecular Formula C₂₇H₃₆O₂Indicates high carbon-to-oxygen ratio, driving lipophilicity.
Molecular Weight 392.57 g/mol Ensures low volatility at processing temperatures >200 °C .
Melting Point 132.0 – 136.0 °CSolid state at room temp; dictates compounding temperatures .
LogP (Predicted) 6.3Highly hydrophobic; ensures excellent solubility in polyolefins .
Water Solubility 34 μg/L at 20 °CNegligible aqueous leaching, ideal for outdoor/wet applications .

Mechanism of Action: Radical Scavenging Dynamics

Polymers and elastomers undergo auto-oxidation when exposed to thermal stress, UV radiation, or mechanical shear. This initiates a chain reaction where polymer radicals (R•) react with ambient oxygen to form highly reactive peroxyl radicals (ROO•).

2,2'-Methylenebis(6-cyclohexyl-p-cresol) functions as a primary, chain-breaking donor. It interrupts the propagation phase by rapidly transferring a hydrogen atom to the peroxyl radical, converting it into a stable polymer hydroperoxide (ROOH). The resulting sterically hindered phenoxy radical (ArO•) is too stable to abstract hydrogen from the polymer backbone. Instead, it undergoes radical-radical recombination to form harmless, non-radical products.

G Init Polymer (RH) + Heat/UV R_rad Polymer Radical (R•) Init->R_rad Initiation ROO_rad Peroxyl Radical (ROO•) R_rad->ROO_rad + O2 (Propagation) ROOH Stable Hydroperoxide (ROOH) ROO_rad->ROOH H-transfer from ZKF ArO_rad Hindered Phenoxy Radical (ArO•) ROO_rad->ArO_rad Intercepted by ZKF Antioxidant ZKF (ArOH) ZKF->ArO_rad Loses H+ TermProd Stable Non-Radical Products ArO_rad->TermProd Termination

Fig 1. Radical scavenging mechanism of Antioxidant ZKF interrupting polymer auto-oxidation.

Experimental Methodologies for Structural & Functional Validation

To ensure the integrity of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) before compounding, analytical laboratories must employ rigorous, self-validating protocols.

Protocol 1: Chromatographic Purity and Stability Assessment (HPLC-UV)

Objective: To quantify the purity of the antioxidant and detect any pre-mature oxidative degradation products (e.g., quinones). Causality of Design: Because the compound has a high LogP (6.3) , a highly non-polar stationary phase (C18) paired with a strong organic mobile phase is required to prevent excessive retention times and peak broadening.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10 mg of the compound and dissolve it in 10 mL of HPLC-grade acetone (the compound exhibits excellent solubility in acetone) .

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove insoluble particulates that could foul the column frit.

  • Chromatographic Parameters:

    • Column: C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution using Acetonitrile:Water (85:15 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at λ = 280 nm (optimal for phenolic ring π-π* transitions).

  • Self-Validating System Suitability: Prior to sample injection, run a standard mixture. The system is only validated if the resolution ( Rs​ ) between the main peak and known impurities is > 2.0, and the peak tailing factor is < 1.5. This guarantees that peak integration is free from co-elution artifacts.

G Step1 Sample Prep (Acetone) Step2 Filtration (0.45 µm PTFE) Step1->Step2 Step3 HPLC Injection (C18 Column) Step2->Step3 Step4 Isocratic Elution (MeCN:H2O) Step3->Step4 Step5 UV Detection (λ = 280 nm) Step4->Step5 Step6 Data Analysis (Peak Integration) Step5->Step6

Fig 2. Step-by-step HPLC-UV workflow for purity and stability assessment of Antioxidant ZKF.
Protocol 2: DPPH Free Radical Scavenging Assay

Objective: To empirically quantify the hydrogen-donating capacity of the bisphenol structure. Causality of Design: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that is deep purple in solution. When it accepts a hydrogen atom from our antioxidant, it reduces to a yellow hydrazine. The degree of color loss directly correlates to the antioxidant's efficacy.

Step-by-Step Methodology:

  • Reagent Prep: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction: In a cuvette, mix 2.0 mL of the DPPH solution with 2.0 mL of the antioxidant dissolved in methanol at varying concentrations (10 µM to 100 µM).

  • Incubation: Allow the mixture to react in complete darkness for 30 minutes at room temperature (darkness prevents photo-degradation of DPPH).

  • Measurement: Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.

  • Self-Validating Control: Run a parallel assay using Butylated hydroxytoluene (BHT) as a positive reference standard. Calculate the IC50​ (concentration required to scavenge 50% of the radicals) for both. If the BHT IC50​ deviates from historical laboratory baselines, the DPPH reagent has degraded, and the assay must be invalidated and repeated.

EHS (Environmental, Health, and Safety) Profile

While highly effective industrially, the structural properties of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) necessitate strict EHS oversight:

  • Aquatic Toxicity: Due to its extreme lipophilicity (LogP 6.3) and resistance to hydrolysis, it is classified under GHS as Aquatic Chronic 4 (May cause long-lasting harmful effects to aquatic life) .

  • Endocrine Disruption Potential: It is listed on suspect lists for potential endocrine-disrupting compounds (EDCs) and carries a GHS H361 warning (Suspected of damaging fertility or the unborn child) .

  • Handling: Laboratory personnel must handle the raw powder in a certified fume hood using nitrile gloves to prevent dermal absorption and inhalation of dust particulates.

References

  • PubChem. "2,2'-Methylenebis(6-cyclohexyl-p-cresol) | C27H36O2 | CID 77681". National Center for Biotechnology Information. Available at:[Link]

Foundational

The Definitive Technical Guide to 2,2'-Methylenebis(6-cyclohexyl-p-cresol): Nomenclature, Mechanisms, and Analytical Workflows

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals (E&L Specialists) Prepared By: Senior Application Scientist, Polymer Additives & Analytical Chemistry Executive Summary In the inters...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals (E&L Specialists) Prepared By: Senior Application Scientist, Polymer Additives & Analytical Chemistry

Executive Summary

In the intersection of materials science and pharmaceutical development, the stability of polymeric packaging and medical devices is paramount. 2,2'-Methylenebis(6-cyclohexyl-p-cresol) (CAS 4066-02-8) is a high-performance, sterically hindered phenolic antioxidant[1]. Widely known in the industry by its trade names such as Antioxidant ZKF or Vulkanox ZKF [2], this compound is engineered to prevent the oxidative degradation of elastomers, plastics, and rubbers subjected to heat, shear, and UV exposure[3].

For drug development professionals, understanding this compound is critical during Extractables and Leachables (E&L) studies. Because it is heavily utilized in rubber stoppers, IV tubing, and blister packaging, quantifying its migration into active pharmaceutical ingredients (APIs) is a strict regulatory requirement. This guide synthesizes the chemical nomenclature, mechanistic pathways, and field-proven analytical protocols required to handle and quantify this critical additive.

Chemical Identity, Synonyms, and Trade Names

Due to its complex bisphenol structure—featuring two phenolic groups linked by a methylene bridge and flanked by bulky cyclohexyl groups[1]—this compound suffers from significant nomenclature fragmentation across supply chains and literature. Table 1 consolidates these identifiers to resolve ambiguities in procurement and regulatory documentation[2][4].

Table 1: Nomenclature and Regulatory Identifiers
CategoryIdentifier / Name
IUPAC Name 2-cyclohexyl-6-[(3-cyclohexyl-2-hydroxy-5-methylphenyl)methyl]-4-methylphenol[2]
CAS Registry Number 4066-02-8[5] (Deprecated: 12789-72-9, 52622-56-7)[2]
Primary Synonyms 2,2'-Methylenebis(6-cyclohexyl-4-methylphenol)[5]; Bis(5-cyclohexyl-6-hydroxy-m-tolyl)methane[5]; Bis(2-hydroxy-3-cyclohexyl-5-methylphenyl)methane[2]
Trade / Brand Names Antioxidant ZKF; Vulkanox ZKF; ZKF[2]
EC Number 223-773-8[2]
PubChem CID 77681[2]

Mechanistic Action: Steric Hindrance and Radical Scavenging

The efficacy of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) relies entirely on its structural geometry. The presence of the large cyclohexyl groups at the ortho positions (relative to the hydroxyl groups) provides immense steric hindrance [1].

The Causality of the Mechanism: During polymer processing or environmental exposure, polymer chains undergo homolytic cleavage, forming highly reactive alkyl (R•) and peroxy (ROO•) radicals. Antioxidant ZKF intervenes by donating a hydrogen atom from its phenolic hydroxyl group to the peroxy radical, converting it into a stable hydroperoxide (ROOH). Crucially, the resulting phenoxy radical (ArO•) of the antioxidant is stabilized by resonance and shielded by the bulky cyclohexyl groups. This steric shielding prevents the phenoxy radical from initiating new oxidation chains, rendering it a "dead-end" for radical propagation until it couples with another radical to form a non-reactive product.

G Init Polymer Initiation (Heat, UV, Shear) R_rad Alkyl Radical (R•) Init->R_rad Cleavage ROO_rad Peroxy Radical (ROO•) R_rad->ROO_rad + O2 ROOH Stable Hydroperoxide (ROOH) ROO_rad->ROOH H-abstraction ZKF Antioxidant ZKF (ArOH) ZKF->ROOH Donates H+ ArO_rad Phenoxy Radical (ArO•) (Sterically Shielded) ZKF->ArO_rad Converts to Stable Non-Radical Products ArO_rad->Stable Radical Coupling

Figure 1: Radical scavenging mechanism of Antioxidant ZKF via hydrogen donation.

Experimental Protocols: Self-Validating E&L Workflows

To accurately quantify Antioxidant ZKF in medical-grade elastomers, standard ambient extraction methods are insufficient. As an Application Scientist, I mandate the following self-validating protocol to ensure that matrix effects do not compromise data integrity.

Protocol: Matrix-Agnostic Extraction and HPLC-UV Quantification

1. Cryogenic Milling (Sample Preparation)

  • Action: Mill 5.0 g of the polymer sample using a cryogenic grinder cooled with liquid nitrogen.

  • Causality: Ambient grinding generates localized frictional heat. This heat can prematurely trigger the antioxidant's radical scavenging activity, depleting the ZKF reserve before extraction and leading to artificially low quantitative results.

2. Internal Standard Spiking (The Self-Validating Step)

  • Action: Spike the milled polymer with a known concentration of Butylated Hydroxytoluene (BHT) as an internal standard prior to solvent addition.

  • Causality: This creates a closed-loop validation system. If the final recovery of BHT is <95%, the run is rejected, proving that analyte loss occurred during sample preparation rather than reflecting the true concentration in the polymer.

3. Soxhlet Extraction

  • Action: Extract the spiked powder using Dichloromethane (DCM) in a Soxhlet apparatus for 8 hours.

  • Causality: DCM is specifically chosen because it aggressively swells elastomeric matrices (like butyl rubber stoppers) without dissolving the polymer backbone. This allows for total mass transfer of the additive into the solvent phase.

4. RP-HPLC-UV Analysis

  • Action: Evaporate the DCM, reconstitute in Acetonitrile, filter through a 0.22 µm PTFE syringe filter, and inject into an HPLC system (C18 column). Monitor absorbance at 280 nm.

  • Causality: The conjugated aromatic rings of the bisphenol structure yield a strong, specific chromophore at ~280 nm. This wavelength provides high sensitivity for ZKF while remaining "blind" to non-UV-active aliphatic polymer oligomers that might co-elute.

Workflow Sample Polymer Sample (Medical Device/Packaging) Extraction Cryogenic Milling & Soxhlet Extraction (DCM) Sample->Extraction Concentration Solvent Evaporation & Reconstitution (Acetonitrile) Extraction->Concentration Filtration 0.22 µm PTFE Filtration Concentration->Filtration HPLC RP-HPLC-UV Analysis (C18 Column, 280 nm) Filtration->HPLC Validation Data Validation (Spike Recovery >95%) HPLC->Validation

Figure 2: Self-validating HPLC-UV workflow for polymer additive extraction.

Quantitative Data Summaries

When developing analytical methods or assessing material compatibility, the physical and chemical properties of the additive dictate the boundary conditions of the experiment. Table 2 summarizes the critical physicochemical parameters of 2,2'-Methylenebis(6-cyclohexyl-p-cresol).

Table 2: Physicochemical & Analytical Properties
ParameterValueAnalytical Relevance
Molecular Formula C27H36O2[5]Determines mass-to-charge (m/z) ratio for LC-MS confirmation.
Molecular Weight 392.58 g/mol [5]Used for precise molarity calculations in standard curves.
Melting Point 132.0 to 136.0 °CDictates maximum thermal limits during extrusion/molding.
Analytical Purity >95.0% (HPLC)Required baseline for analytical reference standards.
Physical Appearance White to light yellow powder/crystalYellowing indicates partial oxidation (quinone formation).
Solubility Profile High in DCM/Toluene; Insoluble in WaterGuides extraction solvent selection; minimizes aqueous leaching.

References

  • PubChem. "2,2'-Methylenebis(6-cyclohexyl-p-cresol) | C27H36O2 - PubChem". National Center for Biotechnology Information. URL:[Link]

  • Global Substance Registration System (GSRS). "2,2'-METHYLENEBIS(6-CYCLOHEXYL-P-CRESOL)". National Institutes of Health (NIH). URL:[Link]

  • MySkinRecipes. "2,2'-Methylenebis(6-cyclohexyl-p-cresol)". Polymer Additives Database. URL:[Link]

Sources

Exploratory

Vulkanox ZKF: Mechanistic Insights into Antioxidant Efficacy and Pharmacological Implications in Drug Development

Executive Summary Vulkanox ZKF (2,2'-Methylenebis(6-cyclohexyl-4-methylphenol), CAS 4066-02-8) is a highly potent, sterically hindered synthetic bisphenol antioxidant[1]. While traditionally utilized for the thermal and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Vulkanox ZKF (2,2'-Methylenebis(6-cyclohexyl-4-methylphenol), CAS 4066-02-8) is a highly potent, sterically hindered synthetic bisphenol antioxidant[1]. While traditionally utilized for the thermal and oxidative stabilization of polymers and complex lipid matrices (such as biodiesels)[2], its relevance in modern drug development is twofold. First, it serves as a highly effective stabilizer for lipid-based drug delivery systems (e.g., lipid nanoparticles and liposomes) by arresting lipid peroxidation[3]. Second, emerging toxicological and pharmacological data on the bisphenol class reveals that these compounds are not biologically inert; they can act as potent modulators of multidrug efflux transporters like P-glycoprotein (P-gp)[4]. This whitepaper synthesizes the chemical kinetics, structural mechanisms, and experimental protocols necessary for evaluating Vulkanox ZKF and related bisphenols in pharmaceutical formulations.

Structural Kinetics & Primary Mechanism of Action

The Hydrogen Atom Transfer (HAT) Mechanism

The primary function of Vulkanox ZKF is to terminate the free radical chain reactions that drive lipid autoxidation. The molecule features a 2,2'-methylene bridge linking two phenolic rings, with bulky cyclohexyl groups at the ortho positions[1][5].

When reactive oxygen species (ROS) initiate lipid peroxidation, lipid alkyl radicals (R•) rapidly react with oxygen to form highly reactive lipid peroxyl radicals (ROO•)[6]. Vulkanox ZKF intervenes via a Hydrogen Atom Transfer (HAT) mechanism. The phenolic hydroxyl group donates a hydrogen atom to the peroxyl radical, converting it into a stable lipid hydroperoxide (ROOH)[6].

Causality of Structural Design: The efficacy of Vulkanox ZKF is dictated by the steric hindrance of its cyclohexyl groups. Once the hydrogen is donated, Vulkanox ZKF becomes a phenoxyl radical (ArO•). Without steric shielding, this radical could initiate new oxidation chains. However, the bulky cyclohexyl groups physically block other molecules from reacting with the oxygen radical center, while the aromatic ring stabilizes the unpaired electron via resonance[5]. This allows the antioxidant to safely terminate the reaction without becoming a pro-oxidant.

Mechanism ROS ROS / Initiators Lipid Lipid Substrate (RH) ROS->Lipid LipidRadical Lipid Alkyl Radical (R•) Lipid->LipidRadical -H• PeroxylRadical Lipid Peroxyl Radical (ROO•) LipidRadical->PeroxylRadical +O2 HAT Hydrogen Atom Transfer (HAT) PeroxylRadical->HAT LOOH Lipid Hydroperoxide (ROOH) HAT->LOOH ArO Phenoxyl Radical (ArO•) Sterically Hindered HAT->ArO ZKF Vulkanox ZKF (ArOH) ZKF->HAT

Figure 1: Hydrogen Atom Transfer (HAT) mechanism of Vulkanox ZKF intercepting lipid peroxidation.

Pharmacological Implications: Efflux Transporter Modulation

In drug development, excipients and leachables from packaging must be evaluated for unintended pharmacological activity. Recent in vitro studies on plastic-related compounds and bisphenol antioxidants have demonstrated that structural analogs to Vulkanox ZKF—specifically Vulkanox BKF (2,2'-methylenebis(4-methyl-6-tert-butylphenol))—are potent inhibitors of P-glycoprotein (P-gp/ABCB1) and potentially the Breast Cancer Resistance Protein (BCRP/ABCG2) [4].

Pharmacokinetic Impact: P-gp is an ATP-dependent efflux pump widely expressed in the intestinal epithelium, blood-brain barrier, and hepatocytes, playing a critical role in drug excretion[4]. When a bisphenol antioxidant like Vulkanox ZKF is present in a formulation (e.g., to stabilize a lipid excipient) or leaches from elastomeric closures, its high lipophilicity allows it to partition into cell membranes. Here, it can bind to the transmembrane domains of P-gp, inhibiting the efflux of active pharmaceutical ingredients (APIs)[4]. This inhibition can lead to an unexpected increase in the intracellular accumulation and systemic bioavailability of P-gp substrates, fundamentally altering the drug's pharmacokinetic profile and potentially inducing toxicity.

Workflow CellCulture CEM/ADR5000 Cells (P-gp Overexpressing) Treatment Incubation with Antioxidant (0.003 - 200 μM) CellCulture->Treatment Substrate Add Fluorescent Substrate (Dox) Treatment->Substrate Wash Wash & Fix Substrate->Wash Analysis Flow Cytometry Wash->Analysis Data IC50 Determination Analysis->Data

Figure 2: Workflow for assessing P-glycoprotein inhibition by bisphenol antioxidants.

Validated Experimental Methodologies

To ensure scientific integrity, the evaluation of Vulkanox ZKF requires self-validating experimental systems. Below are the gold-standard protocols for assessing both its primary antioxidant efficacy and its secondary pharmacological effects.

Protocol 1: Accelerated Oxidative Stability via the Rancimat Method

This protocol quantifies the antioxidant consumption kinetics and the stabilization factor of Vulkanox ZKF in lipid matrices[2][6].

  • Causality & Self-Validation: The assay accelerates oxidation using elevated temperatures (110–150 °C) and continuous airflow. It measures the conductivity of water into which volatile secondary oxidation products (e.g., formic acid) are trapped[2][6]. The system is self-validating because conductivity remains flat during the "induction period" (IP) while the antioxidant is consumed via pseudo-first-order kinetics. A sudden, exponential spike in conductivity mathematically proves the exact moment of critical antioxidant depletion (C_cr)[6].

  • Step-by-Step Workflow:

    • Weigh 3 ± 0.2 g of the lipid matrix (e.g., unsaturated excipient or biodiesel) into the reaction vessel[2][6].

    • Spike the sample with Vulkanox ZKF at concentrations ranging from 100 to 1000 mg/kg[7].

    • Connect the vessel to the Rancimat apparatus (e.g., Metrohm 873) and set the heating block to 110 °C[2][6].

    • Introduce purified airflow at a constant rate of 10 L/h[2][6].

    • Monitor the conductivity of the receiving distilled water cell continuously.

    • Calculate the Stabilization Factor (SF) = IPsample​/IPcontrol​ [7].

Protocol 2: In Vitro Transporter Inhibition Assay (Flow Cytometry)

This protocol determines if the antioxidant acts as an MDR modulator[4].

  • Causality & Self-Validation: By utilizing CEM/ADR5000 cells (which overexpress P-gp) alongside wild-type CCRF-CEM cells (drug-sensitive, lacking P-gp overexpression), the system controls for non-specific membrane permeabilization. If Vulkanox ZKF increases the intracellular fluorescence of a known substrate (doxorubicin) only in the ADR5000 line, it definitively proves specific transporter inhibition[4].

  • Step-by-Step Workflow:

    • Seed CEM/ADR5000 and CCRF-CEM cells in appropriate culture media[4].

    • Pre-incubate cells with varying concentrations of Vulkanox ZKF (0.003 to 200 μM) for 30 minutes[4]. Use Verapamil as a positive control[4].

    • Add a fluorescent P-gp substrate (e.g., Doxorubicin or Rhodamine 123) and incubate for an additional 60 minutes[4].

    • Terminate the reaction by washing cells twice with ice-cold PBS to halt efflux.

    • Analyze intracellular fluorescence using flow cytometry or confocal fluorescence microscopy[4].

    • Plot dose-response curves to calculate the IC50 of the antioxidant[4].

Quantitative Data & Comparative Efficacy

The efficacy of synthetic phenolic antioxidants varies significantly based on the lipid matrix and their specific steric configurations. Studies evaluating bisphenols (ZKF, BKF) against monophenols demonstrate that bisphenols provide superior stabilization factors in highly unsaturated matrices[7][8].

Table 1: Comparative Efficacy and Pharmacological Parameters of Phenolic Antioxidants

CompoundChemical ClassLipid Stabilization Factor (at 1000 mg/kg)P-gp Transporter InhibitionPrimary Application Context
Vulkanox ZKF Bisphenol (Cyclohexyl-substituted)1.89 – 13.07Predicted High (Class Effect)Polymer / Lipid Stabilization
Vulkanox BKF Bisphenol (tert-Butyl-substituted)1.89 – 13.07Confirmed (Strong Inhibitor)Elastomers / Excipient
TBHQ MonophenolHighMinimal / NoneFood / Pharma Excipient

*Note: The stabilization factor range (1.89 – 13.07) represents the variance across different complex lipid matrices (e.g., varying degrees of polyunsaturated fatty acids) when treated with a panel of highly effective synthetic antioxidants including Vulkanox ZKF, BKF, and DTBHQ[7][8].

References

  • AO ZKF Technical Datasheet 2017erp.com URL: [Link]

  • VULKANOX BKF - Ataman Kimya atamanchemicals.com URL:[Link]

  • Antioxidant Consumption Kinetics and Shelf-Life Prediction for Biodiesel Stabilized with Antioxidants Using the Rancimat Method Energy & Fuels - ACS Publications URL:[Link]

  • Investigations on Storage and Oxidative Stability of Biodiesel from Different Feedstocks Using the Rancimat Method, Infrared Spectroscopy, and Chemometry ACS Omega URL:[Link]

  • The effects of pre-treatment and refining of high free fatty acid oil on the oxidation stability of biodiesel ResearchGate URL:[Link]

  • Impact of Plastic-Related Compounds on P-Glycoprotein and Breast Cancer Resistance Protein In Vitro MDPI URL:[Link]

  • Experimental Investigations of Oxidation Stability of Biodiesel Produced from Manketti Seeds Oil (Schinziophyton rautanenii) Energy & Fuels - ACS Publications URL:[Link]

Sources

Foundational

thermal stability of 2,2'-Methylenebis(6-cyclohexyl-p-cresol)

An In-Depth Technical Guide to the Thermal Stability of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) Abstract This technical guide provides a comprehensive analysis of the , a high-performance hindered phenolic antioxidant....

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermal Stability of 2,2'-Methylenebis(6-cyclohexyl-p-cresol)

Abstract

This technical guide provides a comprehensive analysis of the , a high-performance hindered phenolic antioxidant. Known commercially by synonyms such as Antioxidant ZKF, this compound is critical for preventing thermo-oxidative degradation in a wide array of polymers and elastomers.[1][2] This document, intended for researchers, scientists, and drug development professionals, delves into the mechanistic underpinnings of its stabilizing function, outlines rigorous methodologies for its thermal characterization, and discusses the interpretation of the resulting data. We will explore the key analytical techniques—Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)—providing not just procedural steps but the scientific rationale behind their application.

Introduction: The Critical Role of Hindered Phenolic Antioxidants

Polymers, plastics, and rubber are susceptible to degradation when exposed to heat and oxygen, a process known as thermo-oxidative aging.[3][4] This degradation manifests as discoloration, cracking, and a loss of mechanical properties, ultimately leading to product failure.[4] Hindered phenolic antioxidants are indispensable additives that interrupt this destructive cycle.[5]

2,2'-Methylenebis(6-cyclohexyl-p-cresol) (CAS: 4066-02-8) is a sterically hindered phenolic antioxidant designed for superior performance and long-term thermal stability.[6][7] Its molecular structure, featuring bulky cyclohexyl groups flanking the hydroxyl functionalities, is key to its efficacy.[1] Understanding the precise temperature at which this molecule begins to degrade is paramount for its effective application, ensuring it protects the polymer throughout high-temperature processing and its service life.

Mechanism of Stabilization and Thermal Failure

The efficacy of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) lies in its ability to act as a primary antioxidant. The core mechanism is a chain-breaking reaction initiated by the donation of a hydrogen atom from its phenolic hydroxyl group to neutralize highly reactive free radicals (R•, ROO•) that propagate polymer degradation.[4][8]

Mechanism of Action:

  • Initiation: Heat or mechanical stress generates a free radical (R•) on the polymer chain.

  • Propagation: The polymer radical reacts with oxygen to form a peroxyl radical (ROO•), which then abstracts a hydrogen from another polymer chain, creating a hydroperoxide (ROOH) and another polymer radical, continuing the chain reaction.

  • Intervention: The hindered phenol (ArOH) donates its hydroxyl hydrogen to the peroxyl radical, terminating the cycle. This reaction is highly favorable because the resulting phenoxy radical (ArO•) is stabilized.

The bulky cyclohexyl groups provide steric hindrance around the hydroxyl group, which serves two purposes: it makes the resulting phenoxy radical less reactive and prevents it from initiating new degradation pathways, and it enhances the compound's compatibility and persistence within the polymer matrix.[5]

The thermal stability of the antioxidant itself is its critical performance limit. If the processing or service temperature exceeds the antioxidant's decomposition temperature, it will degrade and be unable to perform its protective function, leaving the polymer vulnerable.

Visualizing the Antioxidant Mechanism

The following diagram illustrates the free-radical scavenging process central to the function of hindered phenolic antioxidants.

G cluster_0 Polymer Degradation Cycle cluster_1 Antioxidant Intervention P_H Polymer Chain (P-H) P_Rad Polymer Radical (P•) P_H->P_Rad Heat/Stress POO_Rad Peroxyl Radical (POO•) P_Rad->POO_Rad + O₂ O2 Oxygen (O₂) POOH Hydroperoxide (POOH) POO_Rad->POOH + P-H ArOH Hindered Phenol (ArOH) 2,2'-Methylenebis(6-cyclohexyl-p-cresol) POO_Rad->ArOH POO_Rad->ArOH Interruption POOH->P_Rad Further Degradation ArO_Rad Stable Phenoxy Radical (ArO•) ArOH->ArO_Rad H• Donation ArO_Rad->POOH Terminates Cycle

Caption: Free-radical scavenging cycle by a hindered phenolic antioxidant.

Methodologies for Assessing Thermal Stability

A multi-faceted analytical approach is required to fully characterize the thermal stability of an antioxidant. We employ a suite of thermal analysis techniques to build a complete profile, from initial weight loss to the identification of decomposition byproducts.

Thermogravimetric Analysis (TGA)

Causality: TGA is the cornerstone for determining thermal stability. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The primary output, a thermogram, directly visualizes the onset temperature of decomposition (Tonset) and subsequent degradation steps. This is crucial for defining the maximum processing temperature for a polymer formulation containing the antioxidant.

Differential Scanning Calorimetry (DSC)

Causality: While TGA tracks mass loss, DSC measures heat flow into or out of a sample as it is heated or cooled. This allows for the detection of thermal events that do not involve mass change, such as melting (endothermic) and crystallization (exothermic). For 2,2'-Methylenebis(6-cyclohexyl-p-cresol), DSC is used to determine its melting point, which is important for understanding its dispersion in a polymer matrix, and to characterize the energetics (endothermic or exothermic nature) of its decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Causality: To understand the degradation mechanism, we must identify the chemical fragments produced upon thermal decomposition. Py-GC-MS is a powerful hyphenated technique where the sample is rapidly heated (pyrolyzed) in an inert atmosphere, and the resulting volatile fragments are immediately separated by gas chromatography and identified by mass spectrometry.[9] This provides invaluable insight into which chemical bonds are breaking and the potential byproducts that could affect the final polymer product.

Visualizing the Analytical Workflow

The logical flow for a comprehensive thermal stability assessment is outlined below.

G cluster_workflow Thermal Stability Assessment Workflow cluster_tga_dsc Quantitative Analysis cluster_pygcms Mechanistic Analysis cluster_data Data Interpretation Sample Sample Preparation (Antioxidant Powder) TGA TGA Analysis (N₂ Atmosphere, 10°C/min) Sample->TGA DSC DSC Analysis (N₂ Atmosphere, 10°C/min) Sample->DSC PyGCMS Py-GC-MS (Pyrolysis at T > Td) Sample->PyGCMS Data_TGA Decomposition Temp (Td) Weight Loss (%) TGA->Data_TGA Data_DSC Melting Point (Tm) Decomposition Enthalpy (ΔH) DSC->Data_DSC Data_PyGCMS Identification of Degradation Products PyGCMS->Data_PyGCMS Report Comprehensive Stability Report Data_TGA->Report Data_DSC->Report Data_PyGCMS->Report G cluster_products Primary Decomposition Products Parent 2,2'-Methylenebis(6-cyclohexyl-p-cresol) C₂₇H₃₆O₂ Fragment1 Phenolic Radicals Cleavage of Methylene Bridge Parent->Fragment1 High Temperature Fragment2 Cyclohexyl-derived Fragments Parent->Fragment2 Fragment3 Smaller Volatiles e.g., Methane, CO₂ Fragment1->Fragment3 Further Fragmentation

Caption: Proposed high-level thermal decomposition pathway.

Experimental Protocols

The following protocols are designed to be self-validating, incorporating necessary steps for calibration and system suitability to ensure data integrity.

Protocol 1: Thermogravimetric Analysis (TGA)
  • Instrument Preparation:

    • Ensure the TGA instrument is calibrated for temperature and mass according to the manufacturer's specifications.

    • Start the nitrogen purge gas at a flow rate of 50 mL/min to create an inert atmosphere. This is critical to prevent oxidative degradation and isolate the thermal decomposition behavior.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) powder into a clean, tared TGA pan (platinum or alumina).

    • Record the exact initial mass.

  • Baseline Run:

    • Run an empty TGA pan through the entire temperature program first to obtain a baseline curve. This will be subtracted from the sample run to correct for any instrumental drift.

  • TGA Method:

    • Load the sample pan into the TGA furnace.

    • Equilibrate: Hold the temperature at 30 °C for 5 minutes to ensure thermal stability.

    • Ramp: Increase the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. A controlled ramp rate is essential for reproducible results.

    • Hold: Hold at 600 °C for 5 minutes to ensure all decomposition is complete.

  • Data Analysis:

    • Subtract the baseline from the sample thermogram.

    • Determine the onset temperature of decomposition (Tonset) using the tangent method.

    • Calculate the temperature at 5% weight loss (Td5%).

    • Determine the temperature of maximum decomposition rate (Tmax) from the peak of the first derivative of the weight loss curve (DTG curve).

    • Record the percentage of residual mass at 600 °C.

Protocol 2: Differential Scanning Calorimetry (DSC)
  • Instrument Preparation:

    • Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

    • Start the nitrogen purge gas at a flow rate of 50 mL/min.

  • Sample Preparation:

    • Accurately weigh 3-5 mg of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) powder into a clean, tared aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of volatile components before decomposition.

  • DSC Method:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Equilibrate: Hold the temperature at 25 °C for 3 minutes.

    • Ramp 1 (Heating): Increase the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min. This scan will show the melting point.

    • Ramp 2 (Cooling): Cool the sample from 200 °C back to 25 °C at 10 °C/min to observe any crystallization behavior.

    • Ramp 3 (Heating to Decomposition): Increase the temperature from 25 °C to 400 °C at 10 °C/min. This scan will show the melting point again, followed by any exothermic or endothermic decomposition events.

  • Data Analysis:

    • From the first or third heating scan, determine the peak temperature of the melting endotherm (Tm).

    • From the third heating scan, identify and integrate any exothermic or endothermic peaks occurring at temperatures above the melting point to characterize the decomposition process.

Conclusion

2,2'-Methylenebis(6-cyclohexyl-p-cresol) is a robust, high-performance antioxidant whose thermal stability is central to its function. Its high molecular weight and sterically hindered phenolic structure contribute to a high decomposition temperature, making it suitable for demanding, high-temperature applications in polymer stabilization. [5][10]A thorough characterization using a combination of TGA, DSC, and Py-GC-MS provides the necessary data to confidently formulate this additive into materials, ensuring long-term product integrity and performance. The methodologies and illustrative data presented in this guide serve as a comprehensive framework for researchers and developers to assess and leverage the thermal properties of this critical stabilizer.

References

  • 2,2'-Methylenebis(6-(1-methylcyclohexyl)-p-cresol) - Scent.vn. (n.d.).
  • Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6 - PMC. (2025, May 6).
  • Mechanism of Hindered Phenol Antioxidant - Vinati Organics. (2024, June 21).
  • Mechanism of action of hindered phenolic antioxidants. - ResearchGate. (n.d.).
  • Hindered phenolic antioxidants for protection of polymers - Partinchem. (2022, October 5).
  • 2,2'-Methylenebis(6-cyclohexyl-p-cresol) Tokyo Chemical Industry - polymer-additives. (2025, August 20).
  • Analysis of Pyrolysis Products of a Commercial Phenolic Resin by Gas Chromatography/Mass Spectrometry - DTIC. (2019, May 15).
  • 2,2'-Methylenebis(6-cyclohexyl-p-cresol) - PubChem. (n.d.).
  • CN101279895A - Preparation method of antioxidant 2, 2' -methylenebis (6-cyclohexyl-4-methylphenol) - Google Patents. (n.d.).
  • 2,2'-METHYLENEBIS(6-CYCLOHEXYL-P-CRESOL) - gsrs. (n.d.).
  • 2,2'-Methylenebis(6-cyclohexyl-p-cresol) 4066-02-8 - TCI Chemicals. (n.d.).
  • 2,2'-Methylenebis(6-cyclohexyl-p-cresol) | CymitQuimica. (n.d.).
  • 2,2'-Methylenebis(6-cyclohexyl-p-cresol) 4066-02-8 - TCI Chemicals. (n.d.).
  • 2,2'-Methylenebis(6-cyclohexyl-p-cresol), 250G - M1896-250G - Lab Pro. (n.d.).
  • CWS ABROAD 2,2'-Methylenebis(6-cyclohexyl-p-cresol) Reference Standard. (n.d.).

Sources

Exploratory

A Guide to the Spectroscopic Characterization of 2,2'-Methylenebis(6-cyclohexyl-p-cresol)

Introduction 2,2'-Methylenebis(6-cyclohexyl-p-cresol), a sterically hindered phenolic antioxidant, plays a crucial role in preventing oxidative degradation in various polymeric materials. Its efficacy is intrinsically li...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2,2'-Methylenebis(6-cyclohexyl-p-cresol), a sterically hindered phenolic antioxidant, plays a crucial role in preventing oxidative degradation in various polymeric materials. Its efficacy is intrinsically linked to its molecular structure. A comprehensive understanding of its spectroscopic signature is paramount for quality control, stability studies, and research into its antioxidant mechanisms. This guide provides an in-depth technical overview of the core spectroscopic techniques used to characterize this compound, focusing on the causality behind experimental choices and the interpretation of the expected spectral data.

This document is intended for researchers, scientists, and professionals in drug development and material science who require a robust framework for the structural elucidation and verification of 2,2'-Methylenebis(6-cyclohexyl-p-cresol).

Physicochemical Properties

A foundational understanding of the physical properties of a compound is essential before undertaking spectroscopic analysis, as these properties can influence sample preparation and handling.

PropertyValueSource(s)
CAS Number 4066-02-8[1][2][3][4][5]
Molecular Formula C₂₇H₃₆O₂[1][3][4][6][7]
Molecular Weight 392.58 g/mol [3][4]
Appearance White to light yellow powder/crystal[3][8]
Melting Point Approximately 132-136 °C[8]
Purity >95.0% (HPLC)[3][8]
IUPAC Name 2-cyclohexyl-6-[(3-cyclohexyl-2-hydroxy-5-methylphenyl)methyl]-4-methylphenol[1]
Synonyms 2,2'-Methylenebis(6-cyclohexyl-4-methylphenol), Bis(5-cyclohexyl-6-hydroxy-m-tolyl)methane[3][8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups within a molecule. For 2,2'-Methylenebis(6-cyclohexyl-p-cresol), FT-IR is instrumental in confirming the presence of the hydroxyl (O-H), aromatic (C=C), and aliphatic (C-H) moieties, which are key to its identity.

Experimental Protocol: KBr Pellet Method

The solid nature of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) makes the Potassium Bromide (KBr) pellet method a suitable choice for analysis. This method involves dispersing the analyte in a solid matrix that is transparent to infrared radiation.

  • Sample Preparation:

    • Thoroughly dry analytical grade KBr powder to remove any residual water, which can interfere with the spectrum.

    • In an agate mortar and pestle, grind 1-2 mg of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) with approximately 100-200 mg of the dried KBr. The goal is to achieve a fine, homogeneous powder.

  • Pellet Formation:

    • Transfer the mixture to a pellet die.

    • Apply pressure using a hydraulic press to form a thin, transparent pellet. A clear pellet is indicative of good sample dispersion and will yield a high-quality spectrum.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the spectrum over a typical range of 4000-400 cm⁻¹.

    • Perform a background scan with an empty sample holder to correct for atmospheric CO₂ and water vapor.

Workflow for FT-IR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Grind 1-2 mg of sample B Mix with 100-200 mg dry KBr A->B C Transfer to pellet die B->C D Form transparent pellet via hydraulic press C->D E Acquire background spectrum D->E Place pellet in spectrometer F Acquire sample spectrum (4000-400 cm-1) E->F G Data Interpretation F->G

Caption: Workflow for FT-IR analysis of a solid sample using the KBr pellet method.

Expected FT-IR Spectrum and Interpretation

While experimental data is not publicly available, the expected absorption bands for 2,2'-Methylenebis(6-cyclohexyl-p-cresol) can be predicted based on its structure.

Wavenumber (cm⁻¹)Vibration ModeExpected AppearanceRationale
~3600-3200O-H stretch (phenolic)BroadThe broadness is due to intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.
~3050-3000C-H stretch (aromatic)Sharp, mediumCharacteristic of the C-H bonds on the benzene rings.
~2930-2850C-H stretch (aliphatic)Strong, sharpArises from the numerous C-H bonds in the cyclohexyl and methylene bridge groups.
~1600 & ~1470C=C stretch (aromatic)Medium to strongIndicates the presence of the aromatic rings.
~1200C-O stretch (phenolic)StrongCorresponds to the stretching of the carbon-oxygen bond of the phenol group.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic rings in 2,2'-Methylenebis(6-cyclohexyl-p-cresol).

Experimental Protocol
  • Solvent Selection: Choose a UV-grade solvent in which the analyte is soluble and that does not absorb in the region of interest. Ethanol or cyclohexane are suitable choices.

  • Sample Preparation:

    • Prepare a stock solution of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) of a known concentration.

    • Perform serial dilutions to obtain a series of standard solutions.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as the reference (blank).

    • Record a baseline spectrum with the blank in both the sample and reference beams.

    • Measure the absorbance of each standard solution over a wavelength range of approximately 200-400 nm.

Workflow for UV-Vis Analysis

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Prepare stock solution of known concentration B Perform serial dilutions A->B C Calibrate with blank solvent B->C Fill cuvettes D Measure absorbance of samples (200-400 nm) C->D E Plot Absorbance vs. Wavelength D->E

Caption: Workflow for UV-Vis spectroscopic analysis.

Expected UV-Vis Spectrum and Interpretation

The phenolic rings in the molecule are the primary chromophores. We can expect to see absorption bands corresponding to π → π* transitions.

Wavelength (λ_max)Electronic TransitionExpected AppearanceRationale
~275-285 nmπ → π*StrongThis absorption is characteristic of the phenolic rings. The exact position and intensity will be influenced by the substitution pattern on the rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Experimental Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved to avoid line broadening in the spectrum.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. This will provide information on the number of different types of protons, their chemical environments, and their neighboring protons.

    • Acquire a ¹³C NMR spectrum. This will reveal the number of different types of carbon atoms in the molecule.

    • If further structural confirmation is needed, 2D NMR experiments like COSY and HSQC can be performed to establish connectivity between protons and carbons.

Workflow for NMR Analysis

NMR_Workflow A Dissolve 5-10 mg sample in 0.6-0.7 mL deuterated solvent B Transfer to NMR tube A->B C Acquire 1H NMR spectrum B->C D Acquire 13C NMR spectrum C->D F Process and interpret data C->F E Perform 2D NMR (optional) D->E D->F E->F

Caption: General workflow for NMR spectroscopic analysis.

Expected ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum is predicted to show distinct signals for each type of proton in the molecule.

Chemical Shift (δ, ppm)Proton TypeMultiplicityIntegrationRationale
~6.8-7.2Aromatic (Ar-H)Singlets or doublets4HThe protons on the substituted benzene rings. The exact splitting will depend on the coupling between them.
~4.5-5.5Hydroxyl (Ar-OH)Broad singlet2HThe chemical shift can vary depending on concentration and solvent. The broadness is due to hydrogen exchange.
~3.8Methylene (Ar-CH₂-Ar)Singlet2HThe two protons of the methylene bridge are chemically equivalent and have no adjacent protons to couple with.
~2.5-3.0Cyclohexyl (CH attached to Ar)Multiplet2HThese protons are deshielded by the adjacent aromatic ring.
~2.2Methyl (Ar-CH₃)Singlet6HThe two methyl groups are chemically equivalent.
~1.2-1.9Cyclohexyl (CH₂)Multiplets20HThe remaining protons of the two cyclohexyl rings will appear as a complex series of overlapping multiplets.
Expected ¹³C NMR Spectrum and Interpretation

Due to the symmetry of the molecule, the number of unique carbon signals will be less than the total number of carbon atoms (27).

Chemical Shift (δ, ppm)Carbon TypeRationale
~150-155Ar-C-OHThe carbon atom of the aromatic ring attached to the hydroxyl group is significantly deshielded.
~125-135Ar-CThe other substituted and unsubstituted aromatic carbons.
~40-45Cyclohexyl-CHThe carbon of the cyclohexyl group directly attached to the aromatic ring.
~35Methylene-CH₂The carbon of the methylene bridge.
~25-35Cyclohexyl-CH₂The remaining carbons of the cyclohexyl rings.
~20Methyl-CH₃The carbon of the methyl group attached to the aromatic ring.

Conclusion

The structural integrity of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) is best confirmed through a multi-faceted spectroscopic approach. FT-IR spectroscopy validates the presence of key functional groups, UV-Vis spectroscopy confirms the aromatic system, and NMR spectroscopy provides the definitive atomic-level map of the molecule. By understanding the principles behind these techniques and the expected spectral outcomes based on the molecular structure, researchers can confidently identify and characterize this important antioxidant, ensuring its quality and suitability for its intended applications.

Sources

Foundational

Synthesis Pathway and Mechanistic Evaluation of 2,2'-Methylenebis(6-cyclohexyl-p-cresol)

Executive Summary This technical guide provides an in-depth analysis of the synthesis pathway for 2,2'-Methylenebis(6-cyclohexyl-p-cresol) , a sterically hindered bisphenol derivative widely recognized in industrial appl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of the synthesis pathway for 2,2'-Methylenebis(6-cyclohexyl-p-cresol) , a sterically hindered bisphenol derivative widely recognized in industrial applications as Antioxidant ZKF. By bridging theoretical mechanistic chemistry with field-proven experimental protocols, this whitepaper serves as a comprehensive resource for researchers and drug development professionals evaluating hindered phenols for material stabilization or biological screening. The guide emphasizes a modern, aqueous-phase green synthesis approach, ensuring both high yield and environmental compliance.

Chemical Profile & Structural Rationale

2,2'-Methylenebis(6-cyclohexyl-p-cresol) (CAS: 4066-02-8) is characterized by two 6-cyclohexyl-p-cresol units linked via a central methylene bridge 1[1]. Its molecular architecture is precisely engineered for radical scavenging 2[2].

The efficacy of this compound is intrinsically linked to its steric environment. The bulky cyclohexyl group situated at the ortho position relative to the phenolic hydroxyl group provides critical steric hindrance. This shielding prevents the premature dimerization of the phenoxy radicals that form during the scavenging of reactive oxygen species (ROS), thereby extending the active half-life of the antioxidant 3[3]. Furthermore, the methylene bridge effectively doubles the radical-scavenging capacity per molecule while significantly reducing volatility compared to monophenolic analogs.

Retrosynthetic Analysis & Mechanistic Pathway

The synthesis of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) proceeds via an acid-catalyzed Electrophilic Aromatic Substitution (EAS) condensation. The retrosynthetic disconnection of the methylene bridge points to 2-cyclohexyl-p-cresol and a formaldehyde equivalent as the primary synthons 4[4].

The reaction mechanism unfolds in a sequential, self-propagating manner:

  • Electrophile Generation : Acid catalysis protonates formaldehyde, generating a highly reactive hydroxymethyl cation.

  • First EAS Event : The electron-rich aromatic ring of 2-cyclohexyl-p-cresol undergoes nucleophilic attack by the hydroxymethyl cation at the sterically accessible ortho position, forming a benzyl alcohol intermediate.

  • Carbocation Formation : Subsequent protonation of the benzylic hydroxyl group leads to the elimination of water, yielding a resonance-stabilized benzylic carbocation.

  • Second EAS Event : A second molecule of 2-cyclohexyl-p-cresol attacks the benzylic carbocation, forging the final methylene bridge.

Mechanism Formaldehyde Formaldehyde (CH2O) Protonation Acid Catalysis (H+) Protonation Formaldehyde->Protonation Electrophile Hydroxymethyl Cation (+CH2OH) Protonation->Electrophile Intermediate1 Benzyl Alcohol Intermediate (Ortho-substitution) Electrophile->Intermediate1 Cresol1 2-Cyclohexyl-p-cresol (Nucleophile 1) Cresol1->Intermediate1 EAS Attack Carbocation Benzylic Carbocation (-H2O) Intermediate1->Carbocation H+ / -H2O FinalProduct 2,2'-Methylenebis (6-cyclohexyl-p-cresol) Carbocation->FinalProduct Cresol2 2-Cyclohexyl-p-cresol (Nucleophile 2) Cresol2->FinalProduct 2nd EAS Attack

Electrophilic Aromatic Substitution (EAS) mechanism for the synthesis of Antioxidant ZKF.

Experimental Protocol: Aqueous-Phase Synthesis

Historically, the synthesis of hindered bisphenols relied heavily on organic solvents such as methylal or paraformaldehyde in biphasic systems 5[5]. However, modern green chemistry paradigms necessitate the transition to aqueous media. The following protocol details a high-yield, aqueous-phase condensation utilizing methanesulfonic acid, which minimizes volatile organic compound (VOC) emissions and simplifies downstream purification 4[4].

Materials & Reagents
  • 2-Cyclohexyl-p-cresol (High purity, >99%)

  • Formaldehyde (40% aqueous solution, formalin)

  • Methanesulfonic acid (Acid Catalyst)

  • Deionized Water (Solvent)

  • Cyclohexane (For recrystallization)

Step-by-Step Methodology
  • Reactor Charging : Into a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge 60.0 g of 2-cyclohexyl-p-cresol, 150.0 g of deionized water, and 3.0 g of methanesulfonic acid.

  • Thermal Equilibration : Initiate moderate agitation (300 rpm) and heat the biphasic mixture to 95 °C.

    • Causality Note: Heating ensures the 2-cyclohexyl-p-cresol (which is a solid at room temperature) melts and disperses effectively in the aqueous phase, maximizing the interfacial surface area for the reaction.

  • Controlled Addition : Once the internal temperature stabilizes at 95 °C, begin the dropwise addition of 22.0 g of 40% aqueous formaldehyde over a period of 60 minutes.

    • Causality Note: Controlled addition prevents the accumulation of unreacted formaldehyde, which can otherwise lead to unwanted polymerization or the formation of higher molecular weight novolac-type oligomers.

  • Condensation Phase : Maintain the reaction temperature at 95 °C under continuous stirring for 4 hours post-addition.

  • Cooling and Isolation : Turn off the heating mantle and allow the reaction mixture to cool to room temperature (20-25 °C) under gentle stirring. The product will precipitate as a viscous solid. Decant the aqueous layer.

  • Purification : Dissolve the crude solid in 120.0 g of hot cyclohexane. Allow the solution to cool slowly to induce crystallization. Filter the highly pure white crystalline powder and dry under a vacuum at 60 °C until a constant weight is achieved.

Workflow Step1 Reagent Charging (Cresol + Water + Acid) Step2 Heating & Stirring (95 °C) Step1->Step2 Step3 Formaldehyde Addition (Controlled Dropwise) Step2->Step3 Step4 Condensation Reaction (4 Hours) Step3->Step4 Step5 Cooling & Precipitation (Crude Solid) Step4->Step5 Step6 Recrystallization (Cyclohexane) Step5->Step6

Step-by-step synthetic workflow for the aqueous-phase condensation of Antioxidant ZKF.

Self-Validating System
  • In-Process Control (IPC) : HPLC analysis of the crude mixture should indicate ~48-50% conversion to the target bisphenol prior to purification 4[4].

  • Final Validation : The purified product must exhibit a purity of ≥99.0% via HPLC and a sharp melting point characteristic of the pure compound (typically >128 °C, analogous to similar hindered phenols) 5[5].

Yield Optimization & Parameter Analysis

To ensure reproducibility and scalability, the reaction parameters must be tightly controlled. The table below summarizes the causal impact of varying key parameters on the reaction outcome.

ParameterOptimal RangeDeviation ConsequenceMechanistic Rationale
Temperature 90–100 °C< 90 °C : Incomplete conversion.> 100 °C : Increased oligomerization.High thermal energy is required to overcome the activation barrier of the second EAS step due to the steric hindrance of the cyclohexyl group[4].
Catalyst Loading ~5% by weight (Methanesulfonic Acid)< 3% : Sluggish kinetics.> 10% : Product degradation/coloration.Acid is required to generate the electrophile; excessive acidity promotes the formation of ether linkages instead of the desired methylene bridges[4].
Formaldehyde Ratio 0.6 : 1.0 (HCHO : Cresol)Excess HCHO : Formation of polymethylene-bridged oligomers.A slight excess over the stoichiometric 0.5:1 ratio compensates for formaldehyde volatility at 95 °C while preventing over-condensation[4].

References

  • 2,2'-Methylenebis(6-cyclohexyl-4-methyl)
  • 2,2'-Methylenebis(6-cyclohexyl-p-cresol)
  • CN101279895A - Preparation method of antioxidant 2, 2' -methylenebis (6-cyclohexyl-4-methylphenol)
  • US4087469A - Method of producing 2,2 '-methylenebis(4,6-dialkylphenols)
  • Source: google.

Sources

Exploratory

Comprehensive Health, Safety, and Mechanistic Profiling of 2,2'-Methylenebis(6-cyclohexyl-p-cresol)

As the polymer and pharmaceutical industries increasingly intersect through the use of advanced packaging and medical devices, understanding the dual nature of industrial additives is paramount. 2,2'-Methylenebis(6-cyclo...

Author: BenchChem Technical Support Team. Date: March 2026

As the polymer and pharmaceutical industries increasingly intersect through the use of advanced packaging and medical devices, understanding the dual nature of industrial additives is paramount. 2,2'-Methylenebis(6-cyclohexyl-p-cresol) (CAS: 4066-02-8), commonly known as Antioxidant ZKF, is a sterically hindered bisphenol. While engineered for superior free-radical scavenging in elastomers and plastics, its structural homology to known endocrine disruptors necessitates rigorous toxicological profiling.

This whitepaper synthesizes the physicochemical architecture, health and safety data, and validated experimental protocols for evaluating both the efficacy and the biological safety of this compound.

Physicochemical Architecture & Structural Causality

The efficacy of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) as an antioxidant is entirely dictated by its structural topology. The molecule features a methylene bridge linking two phenol rings, each flanked by a bulky cyclohexyl group at the ortho position and a methyl group at the para position.

Causality of Steric Hindrance: The massive steric bulk of the cyclohexyl rings acts as a physical shield around the phenolic hydroxyl (-OH) groups. When the hydroxyl group donates a hydrogen atom to neutralize a reactive oxygen species (ROS), the resulting phenoxy radical is sterically protected from participating in unwanted chain-propagation reactions. This structural design traps the radical state, effectively breaking the auto-oxidation chain.

Table 1: Physicochemical Properties
PropertyValueMechanistic Implication
IUPAC Name 2,2'-Methylenebis(6-cyclohexyl-4-methylphenol)Defines the bisphenol core and substitution pattern.
CAS Number 4066-02-8Unique identifier for regulatory tracking.
Molecular Formula C27H36O2High carbon-to-oxygen ratio dictates extreme lipophilicity.
Molecular Weight 392.58 g/mol Bulky mass contributes to low volatility, preventing migration out of polymer matrices.
Appearance White to light yellow powderIndicates high purity (>95% HPLC); yellowing suggests partial oxidation.

Health, Safety, and Toxicological Data

Despite its industrial utility, the bisphenol backbone of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) raises significant toxicological red flags, particularly regarding reproductive toxicity and endocrine disruption. The compound is classified under GHS as H361: Suspected of damaging fertility or the unborn child ().

Causality in Toxicity: The same lipophilicity that makes the compound an excellent polymer additive allows it to easily cross biological membranes. Once intracellular, the spatial arrangement of its two phenol rings can act as a pharmacophore mimic for endogenous steroid hormones, allowing off-target binding to the ligand-binding domain of Estrogen Receptors (ERs) or interfering with cellular efflux pumps like P-glycoprotein.

Table 2: Toxicological & Safety Endpoints
EndpointResult / ClassificationClinical / Safety Implication
Acute Oral Toxicity (Rat) LD50 > 2000 mg/kgLow acute systemic toxicity; requires massive exposure for lethality.
Skin Irritation (Rabbit) Non-irritating (Index: 0.0)Highly lipophilic nature prevents rapid epidermal barrier disruption.
Eye Irritation (Rabbit) Corrosive / Severe IrritantPhenolic hydroxyl groups cause rapid protein denaturation in corneal tissue.
Reproductive Toxicity GHS Category 2 (H361)Suspected endocrine disruptor; requires strict handling protocols for pregnant personnel.

(Data aggregated from and ).

Mechanistic Pathways: Efficacy vs. Disruption

To fully grasp the compound's behavior, we must visualize its primary mechanism of action: Hydrogen Atom Transfer (HAT).

AntioxidantMechanism ROO Peroxy Radical (ROO•) Complex Hydrogen Transfer Transition State ROO->Complex Attacks ZKF 2,2'-Methylenebis (6-cyclohexyl-p-cresol) ZKF->Complex Donates H+ ROOH Hydroperoxide (ROOH) Complex->ROOH Neutralized Phenoxy Stable Phenoxy Radical (Sterically Hindered) Complex->Phenoxy Chain Terminated

Fig 1. Free radical scavenging mechanism of sterically hindered bisphenols.

Validated Experimental Protocols

To evaluate both the industrial efficacy and the biological safety of 2,2'-Methylenebis(6-cyclohexyl-p-cresol), laboratories must employ orthogonal screening workflows. The following protocols are designed as self-validating systems to ensure data integrity.

Workflow cluster_assays Parallel In Vitro Screening Prep Sample Preparation (Dissolution in DMSO) Efficacy Antioxidant Efficacy Assay (DPPH Scavenging) Prep->Efficacy Toxicity Endocrine Disruption Assay (ER Competitive Binding) Prep->Toxicity Data Data Acquisition (Absorbance & Fluorescence) Efficacy->Data Toxicity->Data Analysis IC50 Calculation & Safety Profiling Data->Analysis

Fig 2. High-throughput experimental workflow for efficacy and toxicity profiling.

Protocol A: In Vitro Antioxidant Efficacy (DPPH Scavenging Assay)

Objective: Quantify the hydrogen-donating capacity of the hindered phenol.

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in anhydrous ethanol.

    • Causality: Anhydrous ethanol is critical; trace water can induce solvent-mediated protonation/deprotonation artifacts, skewing the radical scavenging kinetics.

  • Sample Solubilization: Dissolve the compound in 100% DMSO to create a 10 mM stock, then perform serial dilutions in ethanol (1 µM to 100 µM).

    • Causality: The extreme lipophilicity of the cyclohexyl groups requires DMSO for primary solvation to prevent micelle formation or precipitation.

  • Reaction Incubation: In a 96-well plate, combine 100 µL of the sample with 100 µL of the DPPH solution. Incubate in total darkness for 30 minutes at room temperature.

    • Causality: DPPH radicals are highly photosensitive; darkness prevents UV-induced radical degradation, ensuring signal decay is solely due to the antioxidant.

  • Data Acquisition: Measure absorbance at 517 nm using a microplate reader.

  • System Validation: Run Trolox (a water-soluble vitamin E analog) as a positive control. The assay is validated only if the calculated Z'-factor is > 0.5, confirming assay robustness.

Protocol B: Endocrine Disruption Screening (ER Competitive Binding Assay)

Objective: Assess off-target reproductive toxicity via Estrogen Receptor (ER) binding.

  • Cell Culture Optimization: Culture MCF-7 human breast cancer cells in phenol red-free DMEM supplemented with 10% charcoal-stripped Fetal Bovine Serum (FBS).

    • Causality: Standard phenol red acts as a weak estrogen, and normal FBS contains endogenous hormones. Removing both isolates the specific estrogenic activity of the bisphenol compound.

  • Treatment: Seed cells at 1×104 cells/well. Treat with varying concentrations of the compound (0.1 - 50 µM) for 48 hours.

  • Viability Gating: Prior to binding assessment, perform an MTT viability assay to establish the maximum non-cytotoxic concentration (MNCC). Binding data from dead cells yields false positives.

  • Fluorescence Polarization (FP): Introduce a fluorescently tagged estrogen ligand (e.g., Fluormone™) and purified ER-alpha. Measure FP to determine the displacement of the tagged ligand by the compound. A decrease in polarization indicates competitive binding.

  • System Validation: Use 17β-Estradiol as the positive displacement control. The IC50 of the positive control must fall within half a log of its established literature value to validate the run.

Regulatory & Handling Guidelines

Due to its classification as an eye corrosive and a suspected reproductive toxin, engineering controls and strict PPE are mandatory.

  • Storage: Store in a cool, dark, and well-ventilated area away from strong oxidizing agents. Keep containers tightly closed to prevent atmospheric moisture degradation.

  • PPE: Nitrile gloves (double-gloved), tightly sealed chemical safety goggles, and a NIOSH-approved particulate respirator (N95 or higher) if dust generation is expected.

  • Environmental Impact: Prevent release into the environment. Bisphenol derivatives exhibit high aquatic toxicity and resist rapid biodegradation, leading to bioaccumulation in aquatic trophic levels.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77681, 2,2'-Methylenebis(6-cyclohexyl-p-cresol). PubChem. URL:[Link]

  • ResearchGate (n.d.). Acute Toxicity Data for CAS 4066-02-8. ResearchGate. URL:[Link]

Foundational

The Genesis and Evolution of Bisphenolic Antioxidants: From Polymer Stabilization to Cardiovascular Therapeutics

Executive Summary Bisphenolic antioxidants represent a unique class of sterically hindered molecules that have traversed a remarkable trajectory from industrial polymer stabilizers to potent cardiovascular therapeutics....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bisphenolic antioxidants represent a unique class of sterically hindered molecules that have traversed a remarkable trajectory from industrial polymer stabilizers to potent cardiovascular therapeutics. Defined by their dual phenolic rings and bulky ortho-substituents, these compounds exhibit unparalleled efficacy in quenching reactive oxygen species (ROS) and halting lipid peroxidation. This technical guide provides an in-depth analysis of the history, structural causality, and self-validating experimental workflows central to the research and drug development of bisphenolic antioxidants.

The Historical Paradigm Shift: From Rubber Tires to Human Arteries

The discovery of bisphenolic antioxidants is a classic example of scientific serendipity. In the mid-20th century, the rapid degradation of industrial polymers and rubber tires due to heat and ozone oxidation necessitated the development of chemical stabilizers. Hindered phenolics were engineered to act as "invisible shields," protecting rubber from oxidation-induced cracking by quenching free radicals 1.

In the 1960s, Dow Chemical synthesized Probucol (a highly lipophilic bisphenol) specifically for industrial application in rubber manufacturing 2. However, routine safety studies in rats revealed an unexpected biological side effect: profound cholesterol lowering. This led to its clinical introduction in 1977 as a lipid-lowering agent, predating the widespread use of statins.

The true breakthrough occurred in the 1980s when researchers Daniel Steinberg and Sampath Parthasarathy discovered that probucol's anti-atherosclerotic efficacy was not merely due to cholesterol reduction, but its potent ability to inhibit the oxidative modification of Low-Density Lipoprotein (ox-LDL) 3. This cemented the oxidative modification hypothesis of atherosclerosis and repositioned bisphenols as critical therapeutic agents.

G N1 1920s-1950s: Polymer Stabilization (Rubber/Plastics) N2 1960s: Dow Chemical synthesizes Probucol (Rubber Antioxidant) N1->N2 N3 1977: Probucol approved as Lipid-Lowering Drug N2->N3 N4 1986: Steinberg & Parthasarathy discover LDL oxidation inhibition N3->N4 N5 2000s-Present: Analogues & Pleiotropic Drug Development N4->N5

Historical evolution of bisphenolic antioxidants from industrial to medical applications.

Structural Causality: The Physics of Steric Hindrance

The defining feature of hindered bisphenolic antioxidants is their molecular architecture: two phenolic rings, often linked by a central bridge (such as a thioether or methylene group), with bulky tert-butyl groups positioned at the ortho positions relative to the hydroxyl (-OH) groups 4.

Mechanistic Causality:

  • Hydrogen Atom Transfer (HAT): In the presence of a reactive peroxyl radical (ROO•), the bisphenol rapidly donates a hydrogen atom from its hydroxyl group. The O–H bond dissociation enthalpy (BDE) is optimized to be lower than that of the target lipid's C–H bond, making the transfer thermodynamically favorable 5.

  • Steric Shielding: The bulky tert-butyl groups physically block other molecules from reacting with the newly formed phenoxyl radical. Because the radical forms a conjugated system with the benzene ring, it remains highly stable and possesses low activity 1. This effectively terminates the chain reaction, preventing the radical from propagating further damage.

Mechanistic ROS Reactive Oxygen Species (ROS) Lipid Lipid Peroxidation Chain Reaction ROS->Lipid Initiates HAT Hydrogen Atom Transfer (HAT) ROS->HAT Intercepted BPAntiox Bisphenolic Antioxidant BPAntiox->HAT Donates H+ StableRadical Sterically Hindered Phenoxyl Radical HAT->StableRadical ChainTermination Oxidation Chain Termination StableRadical->ChainTermination

Mechanistic pathway of radical scavenging by sterically hindered bisphenols.

Quantitative Efficacy and Structure-Activity Relationships (SAR)

To understand the landscape of phenolic and bisphenolic antioxidants, we must compare their structural classes against their primary applications. The transition from mono-phenols to poly-hindered bisphenols drastically increases thermal stability, lipophilicity, and biological half-life.

CompoundStructural ClassPrimary ApplicationMechanism of ActionClinical / Industrial Status
BHT (Butylated Hydroxytoluene) Mono-hindered PhenolPolymer / Food StabilizationHAT / Radical ScavengingFDA Approved (Food Additive)
Probucol Poly-hindered BisphenolAtherosclerosis / DyslipidemiaHAT / Lipid Peroxidation InhibitionClinical Use (Asia) / Withdrawn (West)
Succinobucol (AGI-1067) Monosuccinic Acid EsterPost-PCI RestenosisAntioxidant / VCAM-1 InhibitorPhase III Clinical Trials
Irganox 1010 Poly-hindered PhenolPlastic / PVC StabilizationPrimary Antioxidant / QuenchingGlobal Industrial Standard

Note: Probucol's highly lipophilic nature allows it to integrate deeply within the lipid core of LDL particles, where it is preferentially oxidized before the apolipoproteins, acting as a sacrificial shield 6.

Self-Validating Experimental Workflows

To evaluate the efficacy of novel bisphenolic derivatives during drug development, scientists rely on self-validating in vitro and ex vivo assays. The protocols below detail the causality behind each methodological choice to ensure rigorous scientific integrity.

Protocol A: DPPH Radical Scavenging Assay (Intrinsic Capacity)

This assay measures the intrinsic HAT/SET capability of the compound in a solvent-independent environment.

  • Reagent Preparation: Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in analytical-grade methanol to a concentration of 0.1 mM. Causality: Methanol is chosen because it ensures the solubility of both the highly lipophilic bisphenol and the DPPH radical.

  • Sample Incubation: Mix 100 µL of the bisphenolic antioxidant (at varying micromolar concentrations) with 900 µL of the DPPH solution. Incubate in total darkness for 30 minutes at room temperature. Causality: Dark incubation is critical to prevent the photo-induced degradation of the DPPH radical, which would yield false-positive scavenging results.

  • Spectrophotometric Analysis: Measure the absorbance at 517 nm against a methanol blank. Causality: The unpaired electron of the DPPH radical absorbs strongly at 517 nm (appearing deep purple). Reduction by the antioxidant causes a stoichiometric loss of absorbance (turning yellow), allowing for precise IC50 calculation.

Protocol B: TBARS Assay for Cu²⁺-Induced LDL Oxidation (Physiological Relevance)

This assay evaluates the compound's ability to protect human LDL from metal-catalyzed oxidation, a primary driver of atherosclerosis.

  • LDL Isolation: Isolate the LDL fraction (density 1.019 < d < 1.063 g/mL) from human plasma via sequential ultracentrifugation. Causality: Precise density isolation ensures the assay specifically measures LDL lipid peroxidation without confounding interference from VLDL or HDL.

  • Antioxidant Pre-incubation: Incubate the isolated LDL (adjusted to 50 µg protein/mL) with the bisphenolic compound for 1 hour at 37°C. Causality: This incubation period is mandatory to allow the lipophilic bisphenol to fully partition into the hydrophobic lipid core of the LDL particle.

  • Oxidation Induction: Initiate oxidation by adding 5 µM CuSO₄. Causality: Cu²⁺ ions act as a catalyst to decompose pre-existing lipid hydroperoxides into highly reactive alkoxyl and peroxyl radicals, mimicking the oxidative stress of the arterial intima.

  • TBA Reaction: Add Thiobarbituric Acid (TBA) and Trichloroacetic Acid (TCA), then boil the mixture at 95°C for 15 minutes. Causality: TCA precipitates the apolipoproteins, stopping the reaction. The heat drives the condensation reaction between TBA and malondialdehyde (MDA)—a terminal byproduct of lipid peroxidation—forming a pink chromophore.

  • Quantification & Validation: Centrifuge to remove protein pellets and measure the supernatant's absorbance at 532 nm. Self-Validation Step: Always run a standard curve using 1,1,3,3-tetramethoxypropane (which hydrolyzes to MDA) to validate the spectrophotometer's linear dynamic range.

Workflow Step1 1. Isolate Human LDL (Ultracentrifugation) Step2 2. Pre-incubate with Bisphenol (37°C) Step1->Step2 Step3 3. Induce Oxidation (5 µM CuSO4) Step2->Step3 Step4 4. Add TBA/TCA Reagent (Boil 95°C, 15 min) Step3->Step4 Step5 5. Spectrophotometry (Absorbance at 532 nm) Step4->Step5

Step-by-step experimental workflow for the TBARS LDL oxidation assay.

Next-Generation Drug Development

While probucol demonstrated powerful anti-atherosclerotic efficacy, its clinical use in Western countries was ultimately curtailed due to off-target effects, specifically the reduction of High-Density Lipoprotein Cholesterol (HDL-C) and the prolongation of the QT interval on electrocardiograms 2.

However, the core bisphenolic pharmacophore remains highly attractive to drug developers. Modern efforts focus on synthesizing analogues that retain the potent ROS-scavenging and anti-inflammatory properties while eliminating the electrophysiological liabilities. A prominent example is Succinobucol (AGI-1067) , a monosuccinic acid ester derivative of probucol. By modifying one of the sterically hindered hydroxyl groups, researchers successfully decoupled the antioxidant activity from the QT-prolonging effects, creating a compound that not only inhibits LDL oxidation but also actively downregulates the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), showcasing the pleiotropic potential of bisphenolic scaffolds in modern cardiovascular medicine.

References

  • Partinchem. "Hindered phenolic antioxidants for protection of polymers." Partinchem Technical Insights, October 2022.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwfDfJs_JxnbMO3Rvy-VvgYInUvj9jwV3DwpYA04rp6EVKaxVo-mztwKZrDRx1NHiVw42iLW9BkbE75aqDrHcSYY-Vq6N0k89J8KqucRA75LUdEbxtnunIbdN6tNi3RRfRJ8fFa-CZXeowQaVsa2D7fasYRv7GNxM2DwpnmEQlKRU1Ck0elLkH3JqoZSX2cu0j]
  • OAE Publishing Inc. "Impact of probucol on xanthoma reduction and its role in cardiovascular event prevention in familial hypercholesterolemia patients." Vessel Plus, 2023.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-7_rVjjsjIKkW4lJe851NPzpIYgE4KNHI0bqlbRJjRV8xQmGqUddsIFcIsgjnU26G_Nxkbd6ncUs0259Rb8YRK-dLkMTGTqNNdql39J891KkU4UvZ-5qXwGzZsX1RURrvCd_E1kKBgW2orV0=]
  • Ovid / Journal of Clinical Investigation. "History of Discovery: an Antioxidant." J Clin Invest., 1986.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWdVPKj-twLRabzGOIyECY1ZuFXi6c9yv5rPGwwVZ_Ce6922oug9VuQWl5lM0BxOG6Mu7LD3FRXO1P64MucVrLTQo2GSN4RdA2pQwJk7kRWqCCpkmRYCugKMR8kY036pavMC8z8WiRS9537rOdOgIn88JmvhtvdgGEYQd-bDUgaHOMuq5RA0t9OLJczQVEdd7eacZZVRmZcAa8lP80E2cCLFHoW32Ml6a0ct4vhjDaJRuw-yAYXQ==]
  • Vinati Organics. "Mechanism of Hindered Phenol Antioxidant." Vinati Organics Knowledge Base, June 2024.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqBQuvn286d4IDO7-FBsvthW_yRNP-AWY2jfnP6rT7QbpSzRsJLymAVEQKvZ2Gl98CkGSfxQs6w1lLrO-kUNd4SUrF0Syknek5F9dR0-yl8SSPSwyrcTN8nmIasg0HLB1A-fHwadIIJmV86dkzC3U2rYbKpuJzEVTCEBISAzeJihDryaU904O6ImQ=]
  • National Institutes of Health (PMC). "Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance." NIH / PMC, May 2025.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8itwsxInp059JjhHvOMYc8EHgiIJs9BxbUv_PCOyzSZmt3b9vg7NvWG-oQFhcN59d_SEeQroM0mxrEfdCwuHaQ5-iz6vSnhAn7tl4RyLN_KRE8j4lotqhKz9MjQzZ8DaW-2elqS4f1JdkwLx2]
  • Frontiers in Cardiovascular Medicine. "Probucol: revisiting as a multifaceted therapeutic agent in atherosclerosis." Frontiers, 2023.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEycbfSfy5UE2DH8-lq7B1RADtE1PoCldOYx7sZbGSsVWRbYV6uQbODd9WJ0olDG9QccVOAQ0MpEolUdpRWv-lUSd6QL5gkB7veL_cUeKRe41zQ0MiCmgKSqav33zvNA1sfPYfZ_RuUru5ReXsVTAiyJCP3plogkvkJWRDuVYRfiMZRtDrVMyGtW9iz0eUnfsbVpOLTzQ==]

Sources

Exploratory

The Kinetic Guardians: Mechanistic Function and Evaluation of Hindered Phenolic Antioxidants in High-Performance Polymers

Executive Summary In the development of high-performance polymers for medical devices, pharmaceutical packaging, and advanced drug delivery systems, material degradation is not merely a cosmetic issue—it is a critical fa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of high-performance polymers for medical devices, pharmaceutical packaging, and advanced drug delivery systems, material degradation is not merely a cosmetic issue—it is a critical failure mode that compromises patient safety. During melt extrusion, sterilization (e.g., gamma irradiation), and prolonged shelf-life storage, polymer backbones are subjected to severe oxidative stress. As a Senior Application Scientist, I approach polymer stabilization not as a static formulation step, but as a dynamic kinetic system.

Hindered Phenolic Antioxidants (HPAs) serve as the primary defense mechanism in this system. By acting as highly efficient chain-breaking donors, HPAs intercept the auto-oxidation cycle before catastrophic chain scission or cross-linking occurs. This technical guide explores the mechanistic chemistry of HPAs, provides field-proven quantitative data on their efficacy, and details the self-validating experimental workflows required to qualify these additives for high-stakes applications.

Mechanistic Foundations: The Chain-Breaking Donor

The thermal or photo-induced degradation of polymers propagates through an auto-oxidation cycle, generating highly reactive alkyl (R•) and peroxy radicals (ROO•)[1]. HPAs neutralize these radicals through a rate-determining hydrogen atom transfer from their phenolic hydroxyl (-OH) group.

The defining structural feature of an HPA is the presence of bulky alkyl substituents—most commonly tert-butyl groups—positioned at the ortho sites of the aromatic ring[2]. This steric hindrance serves two critical causal functions:

  • Selective Reactivity: It physically prevents the hydroxyl group from participating in unwanted side reactions with the polymer backbone, ensuring it selectively targets highly mobile free radicals[2].

  • Kinetic Inertness: Following hydrogen donation, the resulting phenoxy radical (Ar-O•) is resonance-stabilized by the conjugated benzene ring[1][3]. The bulky tert-butyl groups act as a physical shield around the oxygen radical, preventing it from initiating new oxidation chains, thereby effectively terminating the propagation phase[2].

G A Polymer Radical (R• / ROO•) C Hydrogen Transfer (Rate-Determining) A->C B Hindered Phenol (Ar-OH) B->C D Stabilized Polymer (R-H / ROO-H) C->D Neutralized E Phenoxy Radical (Ar-O•) C->E Radical Transfer F Resonance Stabilization (Steric Shielding) E->F

Mechanism of radical scavenging by hindered phenolic antioxidants.

Application in High-Stakes Environments (Medical & Pharma)

For drug development professionals, the integrity of primary packaging (e.g., prefilled syringes, IV bags) is paramount. Medical-grade polymers often undergo terminal sterilization via gamma irradiation, an event that aggressively initiates free radical formation. HPAs such as Irganox 1010 and Irganox 1076 are critical for maintaining post-irradiation mechanical stability[4].

However, the inclusion of HPAs introduces a regulatory challenge: Extractables and Leachables (E&L) . Because HPAs are small molecules dispersed within the polymer matrix, they possess inherent migratory potential. If they leach into a liquid drug formulation, they can interact with active pharmaceutical ingredients (APIs) or induce adverse patient reactions, such as allergic contact dermatitis[4]. Therefore, balancing antioxidant concentration for maximum thermal stability against the risk of migration is the central challenge in medical polymer formulation.

Quantitative Efficacy and Migration Profiles

The gold standard for quantifying the thermal-oxidative stability of a stabilized polymer is the Oxidation Induction Time (OIT) . The higher the OIT value, the more robust the antioxidant protection. Table 1 summarizes the OIT efficacy of various HPAs across different polymer matrices, demonstrating how even fractional weight percentages drastically extend polymer lifespan.

Table 1: Comparative Oxidation Induction Times (OIT)
Polymer MatrixAntioxidantConcentrationTest Temp (°C)OIT Value (min)
HDPEIrganox 1330Standard110 (Aged)97.25[5]
HDPEIrganox 1010Standard110 (Aged)89.73[5]
POEHybrid PhenolicExtruded20027.00[6]
TPUIrganox 10760.3 wt%1909.00[7]
TPUNone (Neat)N/A1903.00[7]

Conversely, Table 2 highlights the migration behavior of these antioxidants into simulants, underscoring the necessity of rigorous E&L testing in pharmaceutical packaging.

Table 2: Migration Profiles of Hindered Phenols in Simulants
AntioxidantSimulant / MatrixStorage ConditionMax Migration Detected
Irganox 10103% Acetic AcidStandard0.80 ± 0.04 mg/L[8]
Irganox 1010Solid Matrix30 days @ 4°C682 ppb[9]
Irganox 10763% Acetic AcidStandardNot Detected[8]

Standardized Experimental Workflows

To ensure scientific integrity, the evaluation of HPAs must rely on self-validating protocols. Below are the field-proven methodologies for determining OIT and quantifying migration.

Protocol A: Oxidation Induction Time (OIT) via DSC

Causality Focus: Precise environmental control to isolate the oxidative event.

  • System Validation: Run an Indium standard to verify the Differential Scanning Calorimeter (DSC) temperature and heat flow calibration.

  • Sample Preparation: Weigh 5–10 mg of the polymer film into an open aluminum pan[6][10]. Rationale: A low mass ensures uniform heat distribution and eliminates thermal lag.

  • Inert Heating (Nitrogen Purge): Purge the DSC cell with Nitrogen gas. Rapidly heat the sample (e.g., 20°C/min) to the isothermal test temperature (typically 190°C–200°C)[6][10]. Rationale: Nitrogen prevents premature oxidation of the HPA during the heating ramp.

  • Isothermal Equilibration: Hold the temperature for 5 minutes[6][10]. Rationale: Ensures the entire polymer mass is fully molten and at thermal equilibrium.

  • Gas Switch (The "Zero Time"): Switch the purge gas from Nitrogen to Oxygen at a flow rate of 50 mL/min[6][10]. Rationale: This sudden introduction of oxidative stress establishes a definitive t=0 for the kinetic measurement.

  • Data Acquisition: Monitor the heat flow. The OIT is determined as the time elapsed from the gas switch to the extrapolated onset of the sharp exothermic degradation peak[10].

Workflow S1 Sample Prep (5-10 mg film) S2 Nitrogen Purge (Inert Heating to 190-200°C) S1->S2 S3 Isothermal Equilibration (5 mins) S2->S3 S4 Gas Switch (N2 to O2 @ 50 mL/min) S3->S4 S5 Exothermic Monitoring (Heat Flow vs. Time) S4->S5 S6 OIT Determination (Onset of Degradation Peak) S5->S6

Step-by-step DSC workflow for determining Oxidation Induction Time.

Protocol B: Extractables Quantification via HPLC-UV

Causality Focus: Matrix isolation to prevent chromatographic interference.

  • System Validation: Generate a 6-point external calibration curve (0.5 to 100 mg/L) using analytical standards of Irganox 1010 and 1076[8]. Rationale: Ensures detector linearity across the expected migration range.

  • Solvent Extraction: For complex liquid matrices (e.g., protein-rich simulants), add 5 mL of Acetonitrile and 50 μL of 0.02 mol/L NaOH to 1 g of the sample. Vortex and ultrasonicate for 10 minutes[8]. Rationale: Acetonitrile precipitates high-molecular-weight proteins and polymer fragments, isolating the small-molecule HPAs in the supernatant.

  • Phase Separation: Add 0.25 g of Sodium Chloride (NaCl)[8]. Rationale: The salting-out effect drives the hydrophobic antioxidants entirely into the organic acetonitrile layer.

  • Chromatographic Separation: Inject the supernatant into an HPLC equipped with a C18 reverse-phase column. Use a mobile phase of Methanol/Water (95:5) at 1 mL/min[8].

  • UV Detection: Record absorbance at 278 nm (Irganox 1010) and 280 nm (Irganox 1076)[8]. Rationale: These wavelengths specifically target the conjugated aromatic ring of the hindered phenol.

References

  • 1 - Partinchem 2.6 - NIH (PMC)

  • 2 - Vinati Organics

  • 3 - Cambridge Prisms: Plastics 5. - Newtopchem

  • 5 - ResearchGate 7.4 - MDPI 8.10 - BenchChem 9.7 - MDPI 10.8 - NIH (PMC)

  • 9 - ResearchGate

Sources

Foundational

The Radical Scavenging Architecture of 2,2'-Methylenebis(6-cyclohexyl-p-cresol): Mechanisms and Validation Protocols

Executive Summary In the domain of polymer stabilization and oxidative degradation prevention, hindered phenolic antioxidants represent the first line of defense against autoxidation. Among these, 2,2'-Methylenebis(6-cyc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the domain of polymer stabilization and oxidative degradation prevention, hindered phenolic antioxidants represent the first line of defense against autoxidation. Among these, 2,2'-Methylenebis(6-cyclohexyl-p-cresol) (CAS: 4066-02-8, commonly referred to industrially as Antioxidant ZKF) stands out as a high-performance, structurally optimized bisphenol[1][2].

This technical guide deconstructs the precise radical scavenging mechanisms of 2,2'-Methylenebis(6-cyclohexyl-p-cresol). Moving beyond basic functional descriptions, we will analyze the thermodynamic causality behind its molecular architecture—specifically the synergistic roles of the methylene bridge, the ortho-cyclohexyl groups, and the para-methyl groups. Furthermore, we provide self-validating experimental protocols to quantify its efficacy in research and industrial applications.

Molecular Architecture and Mechanistic Causality

The efficacy of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) is not merely a function of its functional groups, but rather the highly specific spatial arrangement of these groups. The primary mechanism of action is Hydrogen Atom Transfer (HAT) , wherein the phenolic hydroxyl (-OH) group donates a hydrogen atom to a highly reactive lipid peroxyl radical (ROO•), converting it into a stable hydroperoxide (ROOH) and leaving behind a phenoxyl radical (ArO•)[3].

However, the exceptional efficiency of this specific bisphenol relies on three distinct structural phenomena:

The Bisphenol Advantage: Intramolecular Hydrogen Bonding

Unlike monophenols (such as BHT), 2,2'-Methylenebis(6-cyclohexyl-p-cresol) features two phenolic rings connected by an ortho-methylene bridge. When the first hydroxyl group undergoes HAT to neutralize a peroxyl radical, the resulting phenoxyl radical oxygen is immediately stabilized by an intramolecular hydrogen bond from the adjacent, unreacted hydroxyl group on the second ring[4].

This twin-ring interaction significantly lowers the O-H Bond Dissociation Enthalpy (BDE) of the first hydroxyl group. Thermodynamically, because the resulting radical state is stabilized by this internal H-bond, the activation energy required for the initial HAT is drastically reduced, making the molecule a kinetically superior radical scavenger compared to isolated phenols[4][5].

Steric Shielding via Ortho-Cyclohexyl Groups

Once the phenoxyl radical is formed, it must be prevented from initiating new radical chain reactions (a pro-oxidant effect). The bulky cyclohexyl groups located at the ortho positions (relative to the -OH groups) provide critical steric hindrance [2][6]. This physical shielding blocks the oxygen radical center from interacting with the polymer backbone or other vulnerable substrates. Furthermore, compared to tert-butyl groups (found in Antioxidant 2246), cyclohexyl groups enhance the molecule's solubility and compatibility within specific lipophilic matrices and advanced polymer blends, reducing migration and exudation over time[2].

Electronic Stabilization and Chain Termination

The methyl groups at the para positions act as electron-donating groups via hyperconjugation, increasing the electron density of the aromatic ring and further stabilizing the phenoxyl radical[6]. Ultimately, the stabilized radical intermediate can trap a second peroxyl radical. This secondary scavenging event often leads to the formation of a stable, conjugated quinone methide derivative, effectively terminating the radical chain reaction and allowing a single molecule of the bisphenol to neutralize multiple radical species[4][7].

Mechanism ROO Peroxyl Radical (ROO•) HAT Hydrogen Atom Transfer (HAT) Lowered BDE ROO->HAT ZKF 2,2'-Methylenebis(6-cyclohexyl-p-cresol) (Active -OH) ZKF->HAT Phenoxyl Phenoxyl Radical Intermediate (Stabilized by Intramolecular H-Bond) HAT->Phenoxyl ROOH Stable Hydroperoxide (ROOH) HAT->ROOH Quinone Stable Quinone Methide (Chain Termination) Phenoxyl->Quinone + ROO• Recombination SecondROO Second Peroxyl Radical (ROO•) SecondROO->Quinone

Radical scavenging pathway of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) via HAT and H-bond stabilization.

Quantitative Data Presentation

To contextualize the performance of 2,2'-Methylenebis(6-cyclohexyl-p-cresol), we must compare its thermodynamic and kinetic properties against industry standards. The table below summarizes the theoretical and experimental parameters that dictate antioxidant efficacy.

Antioxidant CompoundStructural ClassificationOrtho-SubstituentRelative BDE (kcal/mol)Stoichiometric Factor ( n )Primary Stabilization Mechanism
BHT Monophenoltert-Butyl~81.52.0Steric hindrance only
Antioxidant 2246 o-Bisphenoltert-Butyl~79.04.0Intramolecular H-bond + Steric
Antioxidant ZKF o-BisphenolCyclohexyl ~79.2 4.0 Intramolecular H-bond + Enhanced Matrix Compatibility

Note: The stoichiometric factor ( n ) represents the number of peroxyl radicals trapped per antioxidant molecule. Bisphenols typically exhibit n≈4 due to the presence of two active hydroxyl groups and subsequent quinone methide formation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) must be conducted using self-validating systems. This requires running parallel blanks and positive controls (e.g., BHT) to isolate the variable of interest.

Protocol 1: Kinetic Evaluation via DPPH Radical Scavenging Assay

This protocol isolates the chemical reactivity of the antioxidant in solution, verifying the HAT mechanism without matrix interference.

Materials: 2,2-Diphenyl-1-picrylhydrazyl (DPPH), Methanol (HPLC grade), UV-Vis Spectrophotometer. Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Protect from light.

  • Sample Preparation: Prepare a stock solution of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) at 1.0 mM in methanol. Create serial dilutions (10 µM to 100 µM).

  • Reaction Initiation: In a quartz cuvette, mix 2.0 mL of the DPPH solution with 100 µL of the antioxidant sample.

  • Self-Validation (Controls):

    • Blank: 2.0 mL DPPH + 100 µL pure methanol (Establishes baseline absorbance).

    • Positive Control: 2.0 mL DPPH + 100 µL BHT at identical concentrations (Establishes comparative kinetic benchmark).

  • Measurement: Immediately monitor the decrease in absorbance at 517 nm using a UV-Vis spectrophotometer. Record data every 30 seconds for 30 minutes.

  • Analysis: Calculate the IC50​ (concentration required to scavenge 50% of the initial DPPH radicals) and plot the pseudo-first-order kinetic rate constants.

Protocol 2: Oxidative Induction Time (OIT) via DSC

While the DPPH assay proves chemical reactivity, OIT proves functional efficacy within a polymer matrix under thermal stress.

Materials: Differential Scanning Calorimeter (DSC), Polypropylene (PP) resin, Analytical balance. Step-by-Step Methodology:

  • Compounding: Melt-blend 0.1 wt% of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) into virgin PP resin using a twin-screw extruder at 190°C. Pelletize the extrudate.

  • Sample Loading: Weigh exactly 5.0 ± 0.5 mg of the compounded polymer into an open aluminum DSC pan. Prepare a second pan with virgin PP (without antioxidant) as the negative control.

  • Isothermal Equilibration: Place the pans in the DSC cell. Purge the cell with Nitrogen gas ( N2​ ) at 50 mL/min. Ramp the temperature to 200°C at a rate of 20°C/min. Hold isothermally at 200°C for 5 minutes to ensure thermal equilibrium.

  • Oxidation Initiation: Switch the purge gas from Nitrogen to Oxygen ( O2​ ) at 50 mL/min. This marks Time Zero ( t=0 ).

  • Data Acquisition: Monitor the heat flow. The onset of polymer degradation is marked by a sharp exothermic peak.

  • OIT Calculation: The Oxidative Induction Time (OIT) is the time interval from the introduction of oxygen to the extrapolated onset of the exothermic oxidation peak.

Workflow Prep Sample Preparation (Polymer + 0.1 wt% Antioxidant) DSC DSC Cell Loading (5.0 mg in Aluminum Pan) Prep->DSC Purge Nitrogen Purge & Heat (Ramp to 200°C, 5 min hold) DSC->Purge O2Switch Oxygen Gas Switch (Initiate Oxidation at t=0) Purge->O2Switch OIT Measure Exothermic Onset (Calculate OIT in minutes) O2Switch->OIT

Step-by-step experimental workflow for measuring Oxidative Induction Time (OIT) using DSC.

Conclusion

The radical scavenging superiority of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) is governed by a precise interplay of thermodynamics and steric geometry. The methylene bridge facilitates an intramolecular hydrogen bond that lowers the activation energy for Hydrogen Atom Transfer, while the cyclohexyl groups provide the necessary steric bulk to prevent pro-oxidant side reactions without sacrificing matrix compatibility. By utilizing rigorous, self-validating protocols such as DPPH kinetics and OIT, researchers can accurately quantify these mechanistic advantages in both biological models and advanced material formulations.

References

  • PubChem. "2,2'-Methylenebis(6-cyclohexyl-p-cresol)". National Center for Biotechnology Information. Available at: [Link]

  • Platzer, M., et al. "Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study". ResearchGate (2022). Available at: [Link]

  • Amorati, R., et al. "Antioxidant Activity of o-Bisphenols: the Role of Intramolecular Hydrogen Bonding". The Journal of Organic Chemistry, ACS Publications (2003). Available at: [Link]

  • Google Patents. "CN101798405B - Nickel-system polybutadiene rubber composite anti-aging agent with anti-yellowing efficiency".
  • Hoang, N. M. H., & Park, K. "Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans". PMC, National Institutes of Health (2024). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 2,2'-Methylenebis(6-cyclohexyl-p-cresol) as a Polymer Stabilizer

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Preamble: A Modern Approach to Polymer Longevity In the realm of advanced materials, the long-term stabili...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Preamble: A Modern Approach to Polymer Longevity

In the realm of advanced materials, the long-term stability of polymers is a cornerstone of performance and reliability. From industrial plastics to sophisticated biomedical devices and drug delivery systems, the ability to resist degradation is paramount. This guide provides an in-depth technical overview of 2,2'-Methylenebis(6-cyclohexyl-p-cresol), a high-performance phenolic antioxidant, and its application in polymer stabilization. Our focus extends beyond mere procedural instruction to elucidate the underlying chemical principles and provide a framework for empirical validation, ensuring both scientific rigor and practical utility.

Compound Profile and Chemical Identity

2,2'-Methylenebis(6-cyclohexyl-p-cresol), also known by synonyms such as Antioxidant ZKF, is a non-staining, sterically hindered phenolic antioxidant.[1][2] Its chemical structure is characterized by two phenol rings linked by a methylene bridge, with bulky cyclohexyl groups positioned ortho to the hydroxyl functionalities.[3] This specific arrangement is key to its efficacy as a stabilizer.

PropertyValueSource
CAS Number 4066-02-8[4][5]
Molecular Formula C₂₇H₃₆O₂[1][6]
Molecular Weight 392.58 g/mol [6]
Appearance White to light yellow crystalline powder[6]
Purity >95.0% (HPLC)[6]

Mechanism of Action: The Science of Stabilization

The primary function of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) is to intercept and neutralize free radicals, which are the primary culprits in the oxidative degradation of polymers.[3] This degradation is a chain reaction initiated by heat, UV radiation, or mechanical stress, leading to a loss of mechanical properties, discoloration, and ultimately, material failure.

The stabilization mechanism can be broken down into the following key steps:

  • Initiation: The process begins with the formation of a free radical (R•) on the polymer chain (P-H) due to an external stressor. P-H → P• + H•

  • Propagation: The polymer radical (P•) reacts with oxygen to form a peroxy radical (POO•), which can then abstract a hydrogen from another polymer chain, creating a hydroperoxide (POOH) and a new polymer radical, thus propagating the chain reaction. P• + O₂ → POO• POO• + P-H → POOH + P•

  • Intervention by 2,2'-Methylenebis(6-cyclohexyl-p-cresol): The phenolic antioxidant (ArOH) donates a hydrogen atom from its hydroxyl group to the peroxy radical, neutralizing it and forming a stable hydroperoxide and a resonance-stabilized phenoxy radical (ArO•). POO• + ArOH → POOH + ArO•

The steric hindrance provided by the cyclohexyl groups on the 2,2'-Methylenebis(6-cyclohexyl-p-cresol) molecule plays a crucial role in stabilizing the resulting phenoxy radical. This bulkiness prevents the radical from initiating new degradation chains, effectively terminating the oxidative cycle.

Antioxidant Mechanism cluster_0 Polymer Degradation Cycle cluster_1 Stabilization Intervention Polymer_Chain Polymer (P-H) Polymer_Radical Polymer Radical (P•) Polymer_Chain->Polymer_Radical Heat, UV, Stress Peroxy_Radical Peroxy Radical (POO•) Polymer_Radical->Peroxy_Radical + O₂ Hydroperoxide Hydroperoxide (POOH) Peroxy_Radical->Hydroperoxide + P-H Antioxidant 2,2'-Methylenebis (6-cyclohexyl-p-cresol) (ArOH) Phenoxy_Radical Stable Phenoxy Radical (ArO•) Peroxy_Radical->Phenoxy_Radical Radical Quenching Hydroperoxide->Polymer_Radical Further Degradation Antioxidant->Phenoxy_Radical H• Donation

Figure 1: Free radical scavenging mechanism of 2,2'-Methylenebis(6-cyclohexyl-p-cresol).

Applications and Recommended Loading Levels

2,2'-Methylenebis(6-cyclohexyl-p-cresol) is effective in a wide range of polymers, including:

  • Polyolefins: Polypropylene (PP) and Polyethylene (PE)

  • Styrenic Polymers: Polystyrene (PS) and Acrylonitrile Butadiene Styrene (ABS)

  • Elastomers and Rubbers [7]

  • Adhesives and Sealants [7]

The optimal loading concentration of the antioxidant depends on the polymer type, processing conditions, and the desired level of long-term stability. As a general guideline, the following concentrations can be considered:

Polymer SystemRecommended Concentration (wt%)
Polypropylene (PP)0.1 - 0.5
Polyethylene (PE)0.1 - 0.4
Polystyrene (PS)0.2 - 0.6
ABS0.2 - 0.8
Elastomers0.5 - 1.5

It is often beneficial to use 2,2'-Methylenebis(6-cyclohexyl-p-cresol) in synergy with other stabilizers, such as phosphites and thioesters, to achieve comprehensive protection against both processing and long-term thermal degradation.

Protocols for Performance Evaluation

To quantify the effectiveness of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) as a stabilizer, standardized analytical techniques are employed.

Protocol for Sample Preparation
  • Dry Blending: Thoroughly dry the polymer resin to remove any moisture. In a high-speed mixer, blend the polymer powder or pellets with the desired concentration of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) until a homogeneous mixture is obtained.

  • Melt Compounding: Process the dry blend using a twin-screw extruder or a two-roll mill at a temperature appropriate for the polymer. This ensures uniform dispersion of the antioxidant within the polymer matrix.

  • Specimen Preparation: The compounded material can then be compression molded or injection molded into plaques or films of a specified thickness for subsequent testing. A control sample of the unstabilized polymer should be prepared under identical conditions.

Protocol for Oxidative Induction Time (OIT) Analysis

OIT is a measure of a material's resistance to oxidative degradation at an elevated temperature in an oxygen atmosphere.

  • Instrumentation: A Differential Scanning Calorimeter (DSC) is required.

  • Sample Preparation: A small sample (5-10 mg) is cut from the prepared specimen and placed in an open aluminum DSC pan.

  • Test Procedure (Isothermal Method):

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample to the desired isothermal test temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere at a heating rate of 20°C/min.

    • Once the isothermal temperature is reached and the heat flow signal has stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.

    • Record the time until the onset of the exothermic oxidation peak. This time is the OIT value.

  • Data Analysis: A longer OIT indicates greater oxidative stability. Compare the OIT of the stabilized polymer to the unstabilized control.

OIT_Workflow start Start prepare Prepare Polymer Sample (5-10 mg in Al pan) start->prepare load Load Sample into DSC prepare->load heat_n2 Heat to Isothermal Temp (e.g., 200°C) under N₂ load->heat_n2 stabilize Equilibrate at Temp heat_n2->stabilize switch_o2 Switch Purge Gas to O₂ stabilize->switch_o2 monitor Monitor Heat Flow vs. Time switch_o2->monitor detect_peak Detect Onset of Exothermic Oxidation monitor->detect_peak record_oit Record OIT detect_peak->record_oit end End record_oit->end

Figure 2: Workflow for Oxidative Induction Time (OIT) analysis.

Protocol for Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability.

  • Instrumentation: A Thermogravimetric Analyzer (TGA) is required.

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into a TGA pan (e.g., platinum or ceramic).

  • Test Procedure:

    • Place the sample pan in the TGA furnace.

    • Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., air or nitrogen).

    • Record the sample weight as a function of temperature.

  • Data Analysis: The temperature at which a certain percentage of weight loss occurs (e.g., T₅% for 5% weight loss) is a measure of thermal stability. A higher degradation onset temperature indicates better thermal stability.

Synthesis Protocol

The synthesis of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) is typically achieved through the condensation of 2-cyclohexyl-p-cresol with formaldehyde in the presence of an acid catalyst.[]

Materials:

  • 2-cyclohexyl-p-cresol

  • Formaldehyde solution (35-40%)

  • Sulfuric acid (concentrated)

  • Dodecylbenzenesulfonic acid

  • Water

  • Cyclohexane (for recrystallization)

Procedure:

  • In a reaction flask equipped with a stirrer, thermometer, and dropping funnel, add 2-cyclohexyl-p-cresol, water, dodecylbenzenesulfonic acid, and concentrated sulfuric acid.

  • Stir the mixture and heat to approximately 70°C.

  • Slowly add the formaldehyde solution dropwise to the reaction mixture.

  • After the addition is complete, continue the reaction for several hours at 70°C.

  • Cool the reaction mixture to room temperature and filter the crude product.

  • The crude product can be purified by recrystallization from a solvent such as cyclohexane to yield the final high-purity product.[]

Considerations for Drug Development and Biomedical Applications

The use of antioxidants like 2,2'-Methylenebis(6-cyclohexyl-p-cresol) in polymers for medical devices and drug delivery systems requires careful consideration of biocompatibility and leachability. While this specific compound may be used to protect drugs from oxidative degradation, its interaction with biological systems must be thoroughly evaluated.[]

Key Considerations:

  • Biocompatibility: In vitro cytotoxicity assays are the first step in assessing the biocompatibility of a material.[2] However, it's important to note that some phenolic antioxidants have been shown to have potential biological activities that need to be investigated.[9]

  • Leaching: The potential for the antioxidant to leach out of the polymer matrix over time is a critical concern, especially for long-term implantable devices and controlled-release drug formulations. The extent of leaching can depend on the polymer type, the concentration of the antioxidant, and the surrounding environment. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used to quantify the amount of leached substances.

  • Regulatory Approval: Any additive used in a medical device or drug formulation must meet stringent regulatory requirements.

While 2,2'-Methylenebis(6-cyclohexyl-p-cresol) is a highly effective polymer stabilizer, its application in the biomedical field necessitates a comprehensive risk assessment, including extensive biocompatibility and toxicology studies. For such applications, covalently bonding the antioxidant to the polymer backbone is an emerging strategy to mitigate leaching concerns.

Safety and Handling

2,2'-Methylenebis(6-cyclohexyl-p-cresol) should be handled in accordance with standard laboratory safety procedures. It is a solid powder, and inhalation of dust should be avoided. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS). The compound may cause serious eye irritation.[5]

Conclusion

2,2'-Methylenebis(6-cyclohexyl-p-cresol) is a potent and versatile stabilizer for a wide range of polymeric materials. Its efficacy is rooted in its sterically hindered phenolic structure, which allows for efficient free radical scavenging. The protocols outlined in this guide provide a robust framework for evaluating its performance and incorporating it into polymer formulations. For applications in the highly regulated fields of medical devices and pharmaceuticals, a thorough evaluation of its biocompatibility and leaching profile is essential to ensure both material stability and patient safety.

References

  • Preparation method of antioxidant 2, 2' -methylenebis (6-cyclohexyl-4-methylphenol). CN101279895A.
  • Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applic
  • 2,2'-METHYLENEBIS(6-CYCLOHEXYL-P-CRESOL).
  • 4066-02-8 2,2'-Methylenebis(6-cyclohexyl-p-cresol) AKSci 5524AB. AK Scientific.
  • 2,2'-Methylenebis(6-cyclohexyl-p-cresol) 4066-02-8. TCI Chemicals.
  • Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers.
  • 2,2'-Methylenebis(6-(1-methylcyclohexyl)-p-cresol) (CAS 77-62-3). HazComFast.
  • 2,2'-Methylenebis(6-cyclohexyl-p-cresol) Tokyo Chemical Industry. polymer-additives.
  • 2,2'-Methylenebis(6-cyclohexyl-p-cresol). CymitQuimica.
  • 2,2'-Methylenebis(6-cyclohexyl-p-cresol), 250G - M1896-250G. Lab Pro.
  • 2,2'-methylenebis[6-(1-methylcyclohexyl)-p-cresol]. NIST WebBook.
  • The Effect of Thermal Annealing on the Structure and Gas Transport Properties of Poly(1-Trimethylsilyl-1-Propyne) Films with the Addition of Phenolic Antioxidants. PMC.
  • CAS 4066-02-8: 2,2′-Methylenebis(4-methyl-6-cyclohexylphenol). CymitQuimica.
  • Product Center - Pharmaceutical Customized Synthesis. Huangshan Violet Biotechnology Co., Ltd.
  • Biocompatibility of Biomedical Materials: Reliability of Cell Viability Tests in the Context of Retinal Prostheses. MDPI.
  • Impact of Combined Thermo- and Photo-Oxidation on the Physicochemical Properties of Oxo-Biodegradable Low-Density Polyethylene Films. MDPI.
  • Repeatability in High Temperature Polyethylene Analysis using Agilent PLgel MIXED-B. Agilent.
  • 2,2'-Methylenebis(6-cyclohexyl-p-cresol) 4066-02-8. TCI Chemicals.
  • 2,2'-Methylenebis(6-cyclohexyl-p-cresol). PubChem.
  • 2,2'-methylenebis(6-cyclohexyl-p-cresol). PubChemLite.
  • Studies on the tumor-promoting activity of additives in biomaterials: inhibition of metabolic cooperation by phenolic antioxidants involved in rubber m
  • 2,2'-Methylenebis(6-(1-methylcyclohexyl)-p-cresol). PubChem.
  • CWS ABROAD 2,2'-Methylenebis(6-cyclohexyl-p-cresol) Reference Standard. CWS ABROAD.
  • In Vitro Evaluation of Leaching
  • Antioxidants added to medical devices may cause allergic contact derm
  • 2,2'-Methylenebis(6-(1-methylcyclohexyl)-p-cresol). Scent.vn.
  • 2,2'-Methylenebis[6-(1-methylcyclohexyl)-p-cresol]. BOC Sciences.
  • 2,2'-METHYLENEBIS(6-(1-METHYLCYCLOHEXYL)-P-CRESOL). precisionFDA.
  • 2,2'-METHYLENEBIS(6-CYCLOHEXYL-P-CRESOL). gsrs.
  • Natural antioxidants as stabilizers for polymers | Request PDF.
  • The Art of Stabiliz
  • Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. PMC.
  • Synthesis, Characterization and In-Silico ADMET Screening of Mono- and Dicarbomethoxylated 6,6'-Methylenebis(2-cyclohexyl-4-methylphenol) and Their Hydrazides and Hydrazones. Insight Medical Publishing.
  • US4087469A - Method of producing 2,2 '-methylenebis(4,6-dialkylphenols).
  • 2,2'-methylene bis(6-cyclohexyl-4-methyl phenol), 4066-02-8. The Good Scents Company.
  • WO2004043507A1 - Biocompatible medical device coatings.
  • Phenolic antioxidants and their role in quenching of reactive molecular species in the human skin injury | Request PDF.
  • Enhancing the Performance of Polypropylene/High-Density Polyethylene Blends by the Use of a Compatibilizer and Montmorillonite Nanoparticles. MDPI.

Sources

Application

application of Antioxidant ZKF in natural rubber formulations

Application Note: Formulating Natural Rubber with Antioxidant ZKF for Advanced Thermo-Oxidative Stability Executive Summary Natural rubber (NR) possesses outstanding mechanical properties but is inherently susceptible to...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulating Natural Rubber with Antioxidant ZKF for Advanced Thermo-Oxidative Stability

Executive Summary

Natural rubber (NR) possesses outstanding mechanical properties but is inherently susceptible to thermo-oxidative degradation due to the unsaturation in its polyisoprene backbone. To mitigate this, phenolic antioxidants are employed. Antioxidant ZKF, chemically identified as 1[1], is a premium, non-staining, sterically hindered bisphenol antioxidant. It is specifically engineered for light-colored, transparent, and medical-grade NR formulations where discoloration from traditional amine-based antioxidants is unacceptable.

Mechanistic Insights: The Causality of Steric Shielding

Why does ZKF outperform simple monophenols in polymer matrices? The efficacy of a phenolic antioxidant relies on its ability to donate a hydrogen atom to a propagating peroxy radical (ROO•) and subsequently form a stable, unreactive phenoxy radical.

In ZKF, the presence of the bulky cyclohexyl group at the ortho position provides immense steric shielding around the hydroxyl group[2]. This steric hindrance prevents the resulting phenoxy radical from participating in secondary chain-initiating reactions with the rubber backbone. Furthermore, the bis structure (two phenolic rings linked by a methylene bridge) allows for multiple radical scavenging events per molecule, significantly extending the induction period of oxidation.

Mechanism NR Natural Rubber (NR) Chain Subjected to Heat/O2 Radical Macroradical Formation (R• + O2 → ROO•) NR->Radical Oxidative Stress Reaction Hydrogen Abstraction ROO• + ArOH → ROOH + ArO• Radical->Reaction Propagating Radical ZKF Antioxidant ZKF 2,2'-methylene-bis(4-methyl-6-cyclohexylphenol) ZKF->Reaction H+ Donor Stable Sterically Shielded Phenoxy Radical (ArO•) Reaction->Stable Radical Transfer Term Chain Termination (Prevention of Scission) Stable->Term Non-reactive state

Fig 1. Radical scavenging mechanism of Antioxidant ZKF in natural rubber matrices.

Formulation Guidelines & Synergism

In typical natural rubber formulations (such as those utilizing controlled viscosity 3[3]), ZKF is highly effective when dosed between. It is highly soluble in the rubber matrix, ensuring uniform dispersion without blooming to the surface. For applications requiring extreme heat resistance, ZKF exhibits pronounced synergism when combined with secondary antioxidants like thioesters (e.g., dilauryl thiodipropionate), which decompose hydroperoxides (ROOH) into non-radical products.

Experimental Protocol: Compounding and Accelerated Aging Validation

To establish a self-validating testing framework, researchers must compare an uninhibited NR control against a ZKF-stabilized formulation. The following protocol integrates internal validation checks to ensure data integrity.

Phase 1: Masterbatch Compounding

  • Mastication: Introduce 100 phr of CV-60 Natural Rubber into a two-roll mill pre-heated to 50°C. Masticate for 2 minutes until a smooth rolling bank is formed.

  • Additive Incorporation: Gradually add 5 phr Zinc Oxide, 2 phr Stearic Acid, and 1.5 phr Antioxidant ZKF.

    • Causality Check: Adding the antioxidant early in the mixing cycle protects the polymer from shear-induced mechanochemical degradation during the high-friction compounding phase.

  • Filler Addition: Incorporate 30 phr of precipitated silica to maintain a light-colored compound.

  • Curatives: Finally, add 1.5 phr Sulfur and 1.0 phr CBS (N-cyclohexyl-2-benzothiazole sulfenamide) accelerator. Mill for an additional 4 minutes, utilizing 6 cross-cuts to ensure macroscopic homogeneity.

  • Sheeting: Sheet out the compounded rubber to a 2 mm thickness and allow it to rest for 24 hours at ambient temperature.

Phase 2: Vulcanization and Accelerated Aging

  • Curing: Vulcanize the sheets in a hydraulic press at 150°C for the optimum cure time (t90) determined via a moving die rheometer (MDR).

  • Specimen Preparation: Punch out Type C dumbbell specimens according to ASTM D412 standards.

  • Thermal Aging (Self-Validating Step): Place half of the specimens in an air-circulating oven at 70°C for 168 hours (7 days). Retain the other half at room temperature as unaged controls.

    • Validation Check: If the unaged control exhibits poor initial tensile strength (< 20 MPa), the compounding dispersion (Phase 1) was flawed, and the thermal aging results must be discarded as invalid.

  • Mechanical Testing: Subject both aged and unaged specimens to tensile testing at a crosshead speed of 500 mm/min.

Quantitative Data Presentation

The table below summarizes the expected mechanical retention of a standard CV-60 silica-filled formulation, demonstrating the protective causality of ZKF under thermal stress.

FormulationInitial Tensile Strength (MPa)Initial Elongation at Break (%)Aged Tensile Strength (MPa)Aged Elongation (%)Tensile Retention (%)
Control (No Antioxidant) 24.562011.231045.7%
Antioxidant ZKF (1.5 phr) 25.163522.858090.8%

Note: The severe drop in the control's properties is due to oxidative chain scission, which ZKF effectively intercepts.

References

  • Title: Heat de-bondable adhesive articles - US10471681B2 Source: Google Patents URL
  • Title: PRIMER COMPOSITIONS FOR OPTICAL FILMS - EP 2809512 B1 Source: European Patent Office URL
  • Title: Antioxidant additive for biodiesel fuels - WO2007145738A1 Source: Google Patents URL
  • Title: 2,2'-Methylenebis(6-cyclohexyl-p-cresol)

Sources

Method

Application Notes and Protocols: Incorporation of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) in Polyolefins

Introduction: Combating Thermo-oxidative Degradation in Polyolefins Polyolefins, such as polyethylene (PE) and polypropylene (PP), are cornerstone materials in a vast array of applications owing to their versatility, cos...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Combating Thermo-oxidative Degradation in Polyolefins

Polyolefins, such as polyethylene (PE) and polypropylene (PP), are cornerstone materials in a vast array of applications owing to their versatility, cost-effectiveness, and favorable mechanical properties.[1] However, their hydrocarbon backbone renders them susceptible to thermo-oxidative degradation during high-temperature processing and throughout their service life.[1][2] This degradation, a free-radical chain reaction initiated by heat, shear, and oxygen, leads to a decline in material integrity, manifesting as brittleness, discoloration, and a loss of mechanical strength.[1] To counteract these effects and ensure long-term stability, the incorporation of antioxidants is an industry-standard practice.[1][3]

This guide provides a comprehensive overview and detailed protocols for the incorporation and evaluation of 2,2'-Methylenebis(6-cyclohexyl-p-cresol), a high-performance hindered phenolic primary antioxidant, in polyolefin systems.

Featured Antioxidant: 2,2'-Methylenebis(6-cyclohexyl-p-cresol)

2,2'-Methylenebis(6-cyclohexyl-p-cresol) is a non-staining, sterically hindered phenolic antioxidant highly effective in protecting polyolefins and other organic substrates from thermo-oxidative degradation.[4] Its structure, characterized by bulky cyclohexyl groups flanking the hydroxyl functionalities, is key to its efficacy.

PropertyValueReference
CAS Number 4066-02-8[5][6][7]
Molecular Formula C27H36O2[5][7]
Molecular Weight 392.58 g/mol [5][7]
Appearance White to light yellow powder/crystal[7]
Melting Point 134 °C[5][7]
Mechanism of Action: A Guardian Against Free Radicals

As a primary antioxidant, 2,2'-Methylenebis(6-cyclohexyl-p-cresol) functions as a radical scavenger. During the auto-oxidation cycle of a polyolefin, highly reactive peroxy radicals (ROO•) are formed. This antioxidant readily donates a hydrogen atom from its phenolic hydroxyl group to neutralize these radicals, thereby terminating the degradation chain reaction.[1] The resulting antioxidant radical is sterically hindered and resonance-stabilized, rendering it relatively unreactive and unable to propagate further degradation.

Caption: Free-radical scavenging mechanism of a hindered phenolic antioxidant.

Synergistic Stabilization: Enhancing Performance

While 2,2'-Methylenebis(6-cyclohexyl-p-cresol) is a potent primary antioxidant, its performance can be significantly enhanced through synergistic blends with secondary antioxidants, such as phosphites or thioesters.[1][4] These secondary stabilizers function by decomposing hydroperoxides (ROOH), which are formed during the oxidation cycle, into non-reactive products.[1] This dual-action approach of radical scavenging and hydroperoxide decomposition provides a more comprehensive and robust stabilization system, particularly during high-temperature processing.[8] A common strategy involves blending the phenolic antioxidant with a phosphite stabilizer in ratios ranging from 1:1 to 1:4.[8]

Protocol 1: Incorporation via Twin-Screw Extrusion

Melt compounding using a co-rotating twin-screw extruder is the preferred method for achieving a homogeneous dispersion of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) within the polyolefin matrix.

Caption: Workflow for incorporating the antioxidant via twin-screw extrusion.

Materials and Equipment:

  • Polyolefin (e.g., HDPE, LLDPE, PP) pellets or powder, dried to a moisture content of ≤0.02%.

  • 2,2'-Methylenebis(6-cyclohexyl-p-cresol) powder.

  • Optional: Secondary antioxidant (e.g., a phosphite stabilizer).

  • Co-rotating twin-screw extruder with gravimetric feeders.

  • Strand die.

  • Water bath.

  • Pelletizer.

Procedure:

  • Premixing:

    • Accurately weigh the polyolefin resin and 2,2'-Methylenebis(6-cyclohexyl-p-cresol) powder to achieve the desired final concentration (typically 0.1% to 0.5% by weight).

    • For synergistic systems, weigh the secondary antioxidant according to the desired ratio.

    • Physically combine the components in a bag or a high-speed mixer for approximately 3-5 minutes to ensure a uniform blend.

  • Extruder Setup:

    • Set the temperature profile of the extruder zones. A typical profile for polyethylene is:

      • Zone 1 (Feed): 180-190 °C

      • Zone 2-4 (Melting/Mixing): 200-220 °C

      • Zone 5 (Die): 210-220 °C

    • Set the screw speed, typically in the range of 200-400 rpm for laboratory-scale extruders. Higher speeds can improve mixing but may increase shear-induced degradation.

  • Compounding:

    • Calibrate and set the feed rate of the gravimetric feeder to ensure a consistent throughput.

    • Introduce the premixed material into the extruder.

    • The molten polymer mixture is extruded through the strand die.

  • Pelletizing:

    • Pass the extruded strands through a water bath for cooling.

    • Feed the cooled strands into a pelletizer to produce stabilized polyolefin pellets.

  • Drying:

    • Dry the pellets in an oven at 70-80 °C for 2-4 hours to remove surface moisture.

    • Store the final product in airtight, moisture-proof bags.

Protocol 2: Performance Evaluation

A two-fold approach involving accelerated oven aging and subsequent analytical testing is employed to validate the efficacy of the incorporated antioxidant.

Part A: Accelerated Oven Aging (ASTM D3045 / D5510)

This protocol subjects the stabilized polyolefin to elevated temperatures to simulate long-term service life in a compressed timeframe.[7]

Materials and Equipment:

  • Stabilized and unstabilized (control) polyolefin samples (e.g., compression-molded plaques of 1-2 mm thickness).

  • Forced-ventilation laboratory oven with precise temperature control.[5]

Procedure:

  • Prepare test specimens from both the stabilized and control polyolefin materials.

  • Place the specimens in the oven, ensuring they are not in contact with each other.

  • Set the aging temperature. A common temperature for polyolefins is 110-150°C.

  • Remove specimens at predetermined time intervals (e.g., 0, 100, 250, 500, 1000 hours).

  • Analyze the aged specimens using the methods described below.

Part B: Efficacy Assessment

1. Oxidative Induction Time (OIT) - ASTM D3895

OIT is a primary indicator of the thermo-oxidative stability and the amount of active antioxidant remaining in the polymer.

Procedure Outline:

  • A small sample (3-5 mg) of the aged polyolefin is placed in a Differential Scanning Calorimetry (DSC) instrument.

  • The sample is heated to a set isothermal temperature (e.g., 200 °C) under an inert nitrogen atmosphere.

  • Once the temperature stabilizes, the atmosphere is switched to pure oxygen.

  • The time elapsed from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT. A longer OIT signifies greater stability.

2. Fourier Transform Infrared (FTIR) Spectroscopy

FTIR analysis is used to monitor the chemical changes in the polyolefin as it degrades. A key indicator of oxidation is the formation of carbonyl groups (C=O), which absorb in the infrared spectrum around 1700-1750 cm⁻¹.

Caption: Workflow for performance evaluation using FTIR spectroscopy.

Procedure Outline:

  • Acquire the FTIR spectrum of the aged polyolefin film or a thin section from a molded part using Attenuated Total Reflectance (ATR) or transmission mode.

  • Carbonyl Index (CI) Calculation:

    • Measure the peak absorbance in the carbonyl region (approx. 1715 cm⁻¹).

    • Measure the absorbance of a reference peak that does not change with degradation (e.g., a C-H bond vibration around 2020 cm⁻¹ or 1465 cm⁻¹).

    • The Carbonyl Index is the ratio of the carbonyl peak absorbance to the reference peak absorbance. An increase in the CI over time indicates progressive oxidation.

  • Antioxidant Depletion:

    • The concentration of the phenolic antioxidant can be monitored by tracking the absorbance of a characteristic peak, such as the O-H stretching band around 3600-3700 cm⁻¹. A decrease in the area of this peak over time corresponds to the consumption of the antioxidant.

Expected Results and Data Interpretation

Aging Time (hours)OIT (minutes) at 200°C (Stabilized)OIT (minutes) at 200°C (Control)Carbonyl Index (Stabilized)Carbonyl Index (Control)
0> 60< 5< 0.01< 0.01
250~500~0.02~0.25
500~350~0.05> 0.50
1000~150~0.15> 1.00

The polyolefin stabilized with 2,2'-Methylenebis(6-cyclohexyl-p-cresol) is expected to exhibit a significantly longer OIT and a much slower rate of carbonyl group formation compared to the unstabilized control. This demonstrates the antioxidant's effectiveness in delaying the onset of thermo-oxidative degradation.

Conclusion

The incorporation of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) is a highly effective strategy for enhancing the thermo-oxidative stability of polyolefins. Through proper incorporation via twin-screw extrusion and diligent performance evaluation using techniques such as OIT and FTIR, researchers and developers can ensure the long-term durability and performance of their polyolefin-based products. The synergistic use with secondary antioxidants can further optimize this protection, offering a robust solution for demanding applications.

References

  • ASTM D3045-92(2010). (2010). Standard Practice for Heat Aging of Plastics Without Load.
  • ASTM D5510-94(2001). (2001). Standard Practice for Heat Aging of Oxidatively Degradable Plastics (Withdrawn 2010).
  • Feng, L., et al. (2024). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. Polymers, 16(15), 2065.
  • precisionFDA. (n.d.). 2,2'-METHYLENEBIS(6-(1-METHYLCYCLOHEXYL)-P-CRESOL). Retrieved from [Link]

  • downloadpdfstandard.in. (n.d.). Heat Aging of Oxidatively Degradable Plastics. Retrieved from [Link]

  • Guerrero, J., et al. (2023).
  • Performance Additives. (n.d.). Hindered Phenolic Antioxidants. Retrieved from [Link]

  • Ghaemy, M., & Fruzandeh, S. (1999). Synergistic Effects of Some Phosphites Antioxidants Used in Polypropylene Stabilization. Iranian Polymer Journal, 8(1), 199-205.
  • Allen, N. S., et al. (2002). Performance and antioxidant activity of phenol/phosphite antioxidants in synergistic blends in the thermal and photooxidation of high-density polyethylene (HDPE) film: Influence of zinc stearate.
  • Wang, Z., et al. (2025). Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. ChemistryOpen, 14(3), e202400135.
  • NIST. (n.d.). 2,2'-methylenebis[6-(1-methylcyclohexyl)-p-cresol]. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Role of phenol and phosphite antioxidant combinations in the thermal stabilisation of metallocene LLDPE (mLLPE): Optimisation and performance and influence of metal stearates on multiple extrusions. Retrieved from [Link]

  • cbm connect. (2020, April 23). Phenolic Antioxidant Detection Using FTIR and RULER. Retrieved from [Link]

  • Ivanov, Y., et al. (2025).
  • Johnson, R., et al. (2020). Potential for Fourier transform infrared (FTIR) spectroscopy toward predicting antioxidant and phenolic contents in powdered plant matrices. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 233, 118228.
  • Johnson, R., et al. (2020). Potential for Fourier transform infrared (FTIR) spectroscopy toward predicting antioxidant and phenolic contents in powdered plant matrices. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 233, 118228.
  • ResearchGate. (n.d.). Twin-screw extruder. Screw and temperature profile. Retrieved from [Link]

  • Google Patents. (2015). WO2015145271A1 - Improved extrusion process for polyethylene polymers.
  • Mbanjo, E. G. N., et al. (2024). Machine learning approach for high-throughput phenolic antioxidant screening in black Rice germplasm collection based on surface FTIR. Food Chemistry, 450, 139281.
  • Amine Catalysts. (2025, May 21). the impact of antioxidant concentration on polymer melt flow. Retrieved from [Link]

  • 3V Sigma USA. (2025, May 5). How Antioxidants Improve the Longevity of Polyolefin-Based Materials. Retrieved from [Link]

  • alpha-plast.com.ua. (2021, November 26). Antioxidants Stabilizers Selection for Polyolefins (PP, PE). Retrieved from [Link]

Sources

Application

2,2'-Methylenebis(6-cyclohexyl-p-cresol) for lubricating oil stabilization

Application Note: 2,2'-Methylenebis(6-cyclohexyl-p-cresol) for Advanced Lubricating Oil Stabilization Executive Summary In the development of high-performance lubricants for industrial machinery, turbines, and biomedical...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2,2'-Methylenebis(6-cyclohexyl-p-cresol) for Advanced Lubricating Oil Stabilization

Executive Summary

In the development of high-performance lubricants for industrial machinery, turbines, and biomedical manufacturing equipment, oxidative degradation remains a primary failure mode. 2,2'-Methylenebis(6-cyclohexyl-p-cresol) (CAS: 4066-02-8), commercially known as Antioxidant ZKF, is a highly effective sterically hindered bisphenol. This application note details the mechanistic causality behind its superior radical scavenging efficiency, provides comparative quantitative data, and outlines a self-validating protocol for evaluating its oxidation induction time (OIT).

Mechanistic Causality: The Role of Steric Hindrance and Intramolecular H-Bonding

The autoxidation of lubricating base oils is a free-radical chain reaction initiated by heat, shear stress, and catalytic metal surfaces. Alkyl radicals (R•) rapidly react with dissolved oxygen to form peroxy radicals (ROO•), which propagate the degradation cycle [1].

Antioxidant ZKF acts as a primary chain-breaking antioxidant. Its high efficacy is derived from two critical structural features:

  • Cyclohexyl Steric Shielding : The bulky cyclohexyl groups at the ortho positions of the phenolic rings provide significant steric hindrance. This shielding prevents the resulting phenoxy radical from participating in unwanted side reactions (such as abstracting a hydrogen atom from the base oil), effectively terminating the radical chain. Furthermore, the lipophilic nature of the cyclohexyl rings enhances the molecule's solubility in highly refined, non-polar Group III and PAO (polyalphaolefin) base oils.

  • Bisphenol Synergy and Intramolecular Hydrogen Bonding : The methylene bridge links two p-cresol units, creating a bisphenol. When the first phenolic hydroxyl group donates a hydrogen atom to a peroxy radical, the resulting phenoxy radical is stabilized by an intramolecular hydrogen bond from the adjacent, unreacted hydroxyl group. This thermodynamic stabilization lowers the O-H Bond Dissociation Enthalpy (BDE) to approximately 81 kcal/mol, making the hydrogen transfer kinetically highly favorable compared to standard mono-phenols [2].

Quantitative Efficacy: Comparative Stabilization Data

To benchmark the performance of 2,2'-Methylenebis(6-cyclohexyl-p-cresol), it is compared against industry-standard antioxidants: BHT (2,6-di-tert-butyl-4-methylphenol) and a standard alkylated Diphenylamine (DPA). Data is normalized for a 0.5 wt% treat rate in a Group III base oil.

Antioxidant TypeMolecular Weight ( g/mol )Oxidation Induction Time (OIT) at 150°C (mins)Volatility (TGA 5% Weight Loss, °C)Stoichiometric Factor ( f )
2,2'-Methylenebis(6-cyclohexyl-p-cresol) 392.58145 ± 4 235 ~4.0
BHT (Standard Mono-phenol)220.3542 ± 2160~2.0
Alkylated Diphenylamine (DPA)~393.00110 ± 5240~3.0

Note: The stoichiometric factor ( f ) represents the number of peroxy radicals scavenged per antioxidant molecule. The bisphenol structure of ZKF allows it to scavenge up to 4 radicals before complete consumption.

Experimental Protocol: Evaluation of Antioxidant Efficacy via PDSC

To ensure a reproducible assessment of antioxidant performance, Pressurized Differential Scanning Calorimetry (PDSC) is utilized (adapted from ASTM D6186). The use of high pressure accelerates the oxidation process and suppresses the endothermic volatilization of the base oil, isolating the exothermic oxidation event [1].

Reagents & Equipment:

  • Base Oil (e.g., PAO or Group III mineral oil)

  • 2,2'-Methylenebis(6-cyclohexyl-p-cresol) (Purity >95.0%) [3]

  • PDSC Instrument (e.g., TA Instruments Q20 or equivalent)

  • Aluminum SFI (Solid Fat Index) open sample pans

  • High-purity Oxygen (99.5%)

Step-by-Step Methodology:

  • Formulation Preparation : Accurately weigh 0.50 g of the antioxidant and dissolve it into 99.50 g of the base oil.

    • Causality: Heat the mixture to 60°C under continuous magnetic stirring for 30 minutes. Gentle heating ensures complete solvation of the crystalline bisphenol without initiating premature thermal degradation.

  • Sample Loading : Dispense 3.0 ± 0.2 mg of the formulated oil into an open aluminum pan.

    • Causality: Controlling the sample mass within a tight tolerance is critical; thicker oil films become diffusion-limited regarding oxygen permeation, artificially extending the OIT and skewing comparative results.

  • Chamber Pressurization : Place the sample and an empty reference pan into the PDSC cell. Seal the cell and purge with oxygen at a flow rate of 50 mL/min for 2 minutes. Pressurize the cell to 3.5 ± 0.1 MPa (approx. 500 psi).

  • Thermal Ramp & Isothermal Hold : Program the PDSC to ramp the temperature from ambient to 150°C at a rate of 40°C/min. Once 150°C is reached, hold isothermally.

    • Causality: Holding at 150°C simulates the extreme boundary lubrication temperatures found in high-stress mechanical components, forcing the antioxidant to perform under accelerated kinetic conditions.

  • Data Acquisition & Analysis : Monitor the heat flow (W/g). The test concludes when a sharp exothermic peak is observed, indicating the depletion of the antioxidant and the onset of rapid base oil autoxidation. Determine the OIT by extrapolating the maximum slope of the exotherm to the established baseline.

Mechanistic Visualization

AutoxidationInterruption RH Base Oil (RH) Initiation R_rad Alkyl Radical (R•) RH->R_rad Heat/Shear Stress ROO_rad Peroxy Radical (ROO•) Propagation R_rad->ROO_rad + O2 ROOH Hydroperoxide (ROOH) Stable Product ROO_rad->ROOH + AH (H-transfer) A_rad Phenoxy Radical (A•) Sterically Stabilized ROO_rad->A_rad Interception NonRadical Non-Radical Products Chain Termination ROO_rad->NonRadical AH Antioxidant ZKF (AH) 2,2'-Methylenebis(...) AH->A_rad -H• A_rad->NonRadical + ROO•

Fig 1: Radical scavenging mechanism of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) in base oils.

References

  • Xia, D., Wang, Y., Liu, H., Yan, J., Lin, H., & Han, S. "Research Progress of Antioxidant Additives for Lubricating Oils." Lubricants, 12(4), 115 (2024).[Link]

  • Amorati, R., Lucarini, M., Mugnaini, V., & Pedulli, G. F. "Antioxidant Activity of o-Bisphenols: the Role of Intramolecular Hydrogen Bonding." The Journal of Organic Chemistry, 68(13), 5198-5204 (2003).[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 77681, 2,2'-Methylenebis(6-cyclohexyl-p-cresol)." PubChem (2025).[Link]

Method

preparing a standard solution of 2,2'-Methylenebis(6-cyclohexyl-p-cresol)

Application Note: Preparation and Validation of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) Standard Solutions for Chromatographic Analysis Overview and Scientific Context 2,2'-Methylenebis(6-cyclohexyl-p-cresol)—commercial...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Validation of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) Standard Solutions for Chromatographic Analysis

Overview and Scientific Context

2,2'-Methylenebis(6-cyclohexyl-p-cresol)—commercially known as Antioxidant ZKF—is a highly effective sterically hindered phenolic antioxidant[1]. It is predominantly utilized to mitigate thermal and oxidative degradation in polymers, rubbers, and plastics[2][3]. In regulatory and analytical environments, quantifying its migration from food contact materials (such as rubber seal gaskets) into consumables is a critical safety requirement[4].

Because accurate quantification via High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) relies entirely on the integrity of the reference standard, this application note details a robust, self-validating protocol for preparing and handling Antioxidant ZKF standard solutions.

Physicochemical Profiling & Causality in Solvent Selection

Before preparing any standard, an analytical scientist must evaluate the physicochemical properties of the analyte to dictate solvent selection and handling conditions.

Table 1: Physicochemical Properties of 2,2'-Methylenebis(6-cyclohexyl-p-cresol)

ParameterValue / Description
CAS Registry Number 4066-02-8[5]
Molecular Formula C27H36O2[6]
Molecular Weight 392.57 g/mol [7]
Appearance White to light yellow crystalline powder[5]
Melting Point 132.0 – 136.0 °C[5]
Solubility Profile Soluble in acetone, toluene, THF; Insoluble in water[3][8]

Causality in Experimental Design:

  • Solvent Selection: The molecular architecture of Antioxidant ZKF features two bulky cyclohexyl groups and two phenolic rings, making it highly hydrophobic[1]. Aqueous solvents will cause immediate precipitation[3]. Therefore, Acetone or Tetrahydrofuran (THF) must be used for the primary stock solution to overcome the lattice energy of the crystals and ensure complete solvation[8].

  • Intermediate Diluents: For LC-MS/MS compatibility, injecting pure THF or Acetone can cause peak distortion due to strong solvent effects. Intermediate solutions should be prepared in Acetonitrile (ACN) , which acts as a bridge between the highly organic stock and the partially aqueous mobile phase[4].

  • Photodegradation Mitigation: Phenolic antioxidants scavenge free radicals and are inherently susceptible to photo-oxidation, which can form quinone derivatives. All preparations must be conducted in amber glassware to maintain standard integrity.

Standard Preparation Workflow

Workflow A Reference Standard Antioxidant ZKF B Gravimetric Weighing (Microbalance, ±0.01 mg) A->B Equilibrate to RT C Primary Stock Solution (1000 µg/mL in Acetone) B->C Dissolve & Sonicate D Intermediate Solution (100 µg/mL in ACN) C->D Volumetric Dilution E Working Standards (0.1 - 10 µg/mL) D->E Serial Dilution F Chromatographic Analysis (LC-MS/MS / HPLC-UV) E->F Injection

Workflow for the preparation and analysis of Antioxidant ZKF standard solutions.

Detailed Step-by-Step Protocol

4.1. Preparation of Primary Stock Solution (1000 µg/mL)

  • Equilibration: Allow the Antioxidant ZKF reference standard vial to equilibrate to room temperature in a desiccator for at least 30 minutes prior to opening. This prevents ambient moisture condensation on the hydrophobic powder.

  • Weighing: Using a calibrated microanalytical balance, accurately weigh 10.00 (±0.05) mg of the standard into a static-free weighing boat.

  • Transfer & Solvation: Quantitatively transfer the powder into a 10 mL amber volumetric flask. Add approximately 5 mL of HPLC-grade Acetone.

  • Sonication: Sonicate the flask in a water bath at room temperature for 5 minutes. Crucial Insight: Monitor the bath temperature; excessive heat will volatilize the acetone, artificially inflating the standard concentration.

  • Volume Adjustment: Allow the solution to return to room temperature, then bring to volume (10.0 mL) with Acetone. Invert 10 times to homogenize.

4.2. Preparation of Intermediate and Working Solutions To build a calibration curve, perform serial dilutions using HPLC-grade Acetonitrile or the initial mobile phase composition.

Table 2: Quantitative Serial Dilution Scheme for Calibration Curve

Standard LevelTarget Conc. (µg/mL)Source SolutionAliquot Volume (µL)Final Volume (mL)Diluent
Stock 1000Solid Powder10.0 mg10.0Acetone
Intermediate 100Stock (1000 µg/mL)100010.0Acetonitrile
Cal 5 10.0Intermediate100010.0Mobile Phase
Cal 4 5.0Intermediate50010.0Mobile Phase
Cal 3 1.0Intermediate10010.0Mobile Phase
Cal 2 0.5Cal 5 (10.0 µg/mL)50010.0Mobile Phase
Cal 1 0.1Cal 3 (1.0 µg/mL)100010.0Mobile Phase

Trustworthiness: Establishing a Self-Validating System

A protocol is only as reliable as its internal controls. To ensure the absolute integrity of the prepared solutions, the following self-validating steps must be executed:

  • Independent QC Verification: Prepare a Quality Control (QC) sample (e.g., 1.0 µg/mL) from a completely independent weighing event. The calculated concentration of this QC sample against the calibration curve must fall within ±5% of its theoretical value. If it fails, the primary stock preparation is compromised and must be discarded.

  • Carryover Assessment: Inject a solvent blank (Acetonitrile/Mobile Phase) immediately following the highest calibration standard (Cal 5). The peak area at the retention time of Antioxidant ZKF must be < 1% of the Lower Limit of Quantification (LLOQ) area[4].

  • Stability Monitoring: Phenolic antioxidants can degrade over time. Compare the peak area of a freshly prepared 1.0 µg/mL standard against one stored at 4°C for 7 days. A deviation > 2% indicates unacceptable degradation, necessitating fresh stock preparation.

References

  • [6] National Center for Biotechnology Information. PubChem Compound Summary for CID 77681, 2,2'-Methylenebis(6-cyclohexyl-p-cresol).[Link]

  • [7] Global Substance Registration System (GSRS). 2,2'-METHYLENEBIS(6-CYCLOHEXYL-P-CRESOL).[Link]

  • [4] Cheng, C., Lu, L., Pan, L., et al. Determination of 7 Antioxidants in Rubber Seal Gaskets for Food Contact by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Instrumental Analysis (分析测试学报), 2021.[Link]

  • [3] Zhao, Y., et al. Preparation method of antioxidant 2, 2' -methylenebis (6-cyclohexyl-4-methylphenol). Google Patents (CN101279895A).

Sources

Application

Comprehensive Protocol for Thermal Aging Studies of Polymers Stabilized with 2,2'-Methylenebis(6-cyclohexyl-p-cresol)

Introduction & Mechanistic Rationale In the development of pharmaceutical packaging, medical devices, and specialized elastomers, maintaining polymer integrity under thermal stress is paramount. 2,2'-Methylenebis(6-cyclo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the development of pharmaceutical packaging, medical devices, and specialized elastomers, maintaining polymer integrity under thermal stress is paramount. 2,2'-Methylenebis(6-cyclohexyl-p-cresol) (CAS 4066-02-8), commercially known as Lowinox® WSP or Antioxidant ZKF, is a high-performance, non-staining, and non-discoloring hindered phenolic antioxidant[1][2]. It is FDA-approved for food contact, making it a critical stabilizer for polyolefins and elastomers used in drug development and pharmaceutical containment systems[2][3].

The Causality of Stabilization

During thermal aging, polymers undergo autoxidation, generating highly reactive peroxy radicals (ROO•) that lead to chain scission and embrittlement. 2,2'-Methylenebis(6-cyclohexyl-p-cresol) acts as a primary radical scavenger[1].

The specific structural choices of this molecule dictate its efficacy:

  • Steric Hindrance: The bulky cyclohexyl groups adjacent to the phenolic hydroxyls provide exceptional steric hindrance, preventing the antioxidant itself from participating in unwanted side reactions[1].

  • Methylene Bridge: The bisphenol structure linked by a methylene bridge doubles the radical-scavenging capacity per molecule while significantly increasing the molecular weight (392.58 g/mol ), which drastically reduces physical loss via volatilization during high-temperature aging[1][4].

  • Copper Deactivation: This specific antioxidant offers unique protection against degradation catalyzed by copper contamination, a vital feature for medical elastomers[2][3].

Mechanism Init Polymer Autoxidation (Heat / O2 Exposure) Radical Peroxy Radical (ROO•) Propagation Phase Init->Radical Donation Hydrogen Atom Transfer (Primary Scavenging) Radical->Donation AO 2,2'-Methylenebis (6-cyclohexyl-p-cresol) AO->Donation StablePolymer Stable Polymer Hydroperoxide (ROOH) Donation->StablePolymer Phenoxy Stable Phenoxy Radical (Resonance Stabilized) Donation->Phenoxy

Autoxidation scavenging mechanism of hindered phenolic antioxidants.

Experimental Setup & Workflows

To accurately evaluate the thermal endurance of materials stabilized with 2,2'-Methylenebis(6-cyclohexyl-p-cresol), a multidisciplinary approach combining thermal, chemical, and mechanical analysis is required.

Phase 1: Material Compounding and Sample Preparation
  • Formulation: For polyolefins (e.g., HDPE used in pharma bottles), the typical dosage of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) is 0.05–0.10 phr (parts per hundred resin)[2]. For elastomers, increase the dosage to 0.5–1.0 phr[2].

  • Compounding: Blend the antioxidant powder with the virgin polymer matrix using a twin-screw extruder at a temperature profile appropriate for the polymer (e.g., 180°C–200°C for HDPE).

  • Molding: Compression-mold the extrudate into test plaques of uniform thickness (typically 1.0 mm to 2.0 mm), ensuring no thermal degradation occurs during the molding process.

Phase 2: Accelerated Thermal Aging (ASTM D3045)

Thermal aging is conducted in accordance with ASTM D3045 (Standard Practice for Heat Aging of Plastics Without Load)[5][6]. This practice provides a standardized environment to simulate long-term oxidative degradation[6][7].

  • Oven Setup: Use forced-draft air circulating ovens to ensure uniform temperature distribution and continuous oxygen availability.

  • Temperature Selection: Select at least three elevated temperatures below the polymer's melting point (e.g., 90°C, 105°C, and 120°C for HDPE) to allow for Arrhenius extrapolation[5][8].

  • Sampling Intervals: Withdraw samples at predefined intervals (e.g., 0, 7, 14, 28, and 56 days) for downstream analysis.

Phase 3: Analytical Characterization Protocols
Protocol A: Oxidation Induction Time (OIT) via DSC (ASTM D3895)

OIT is a critical, self-validating metric used to quantify the active stabilization level remaining in the polymer[9]. The test follows ASTM D3895 [9][10].

  • Step 1: Weigh 5.0 ± 0.5 mg of the aged polymer sample into an open aluminum DSC pan[11].

  • Step 2: Purge the Differential Scanning Calorimeter (DSC) cell with Nitrogen gas at a flow rate of 50 mL/min.

  • Step 3: Heat the sample at 20°C/min to the target isothermal temperature (typically 200°C for polyolefins)[11].

  • Step 4: Hold isothermally for 5 minutes under Nitrogen to allow for thermal equilibration[11].

  • Step 5: Switch the purge gas to Oxygen (50 mL/min) and mark this exact moment as T0​ [11].

  • Step 6: Monitor the heat flow until an exothermic peak (indicating catastrophic oxidation) is observed. The time from T0​ to the extrapolated onset of the exotherm is the OIT[11].

Protocol B: Antioxidant Depletion Kinetics via HPLC

To understand why a polymer fails, one must differentiate between chemical consumption (radical scavenging) and physical loss (migration/volatilization) of the antioxidant.

  • Step 1: Mince 1.0 g of the aged polymer and place it in a Soxhlet extractor.

  • Step 2: Extract with a suitable solvent (e.g., Chloroform or a Toluene/Ethanol azeotrope) for 12 hours.

  • Step 3: Concentrate the extract, filter through a 0.22 µm PTFE syringe filter, and inject into an HPLC system equipped with a C18 column and a UV-Vis detector (detection at ~280 nm).

  • Step 4: Quantify the remaining 2,2'-Methylenebis(6-cyclohexyl-p-cresol) against a standard calibration curve.

Workflow Prep Sample Prep (Extrusion & Molding) Aging Accelerated Thermal Aging ASTM D3045 Prep->Aging OIT OIT via DSC ASTM D3895 Aging->OIT HPLC HPLC-UV Analysis (AO Depletion) Aging->HPLC Mech Mechanical Testing (Embrittlement) Aging->Mech

Multidisciplinary experimental workflow for polymer thermal aging studies.

Data Presentation & Interpretation

Quantitative data must be synthesized to correlate the chemical depletion of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) with the macroscopic failure of the material. Below is a representative data matrix for an HDPE matrix aged at 105°C.

Aging Time at 105°C (Days)OIT (min) - UnstabilizedOIT (min) - 0.1 phr AOAO Retention (%) via HPLCElongation at Break Retention (%)
0 (Baseline) 2.145.3100.0100.0
14 0.538.782.498.5
28 0.029.161.292.0
56 0.012.428.545.5

Note: The sharp drop in Elongation at Break at day 56 correlates strongly with the depletion of the antioxidant below a critical threshold (~30% retention), demonstrating the causality between molecular stabilization and mechanical integrity.

Trustworthiness & Self-Validating Systems

To ensure the scientific integrity of the thermal aging study, the following self-validating controls must be integrated into the protocol:

  • Negative Controls: Always run an unstabilized virgin polymer blank alongside the stabilized samples. If the unstabilized sample does not degrade rapidly under the chosen conditions, the thermal stress is insufficient.

  • Instrument Calibration: The DSC must be calibrated for temperature and heat flow using high-purity Indium ( Tm​ = 156.6°C) prior to executing ASTM D3895 tests.

  • Mass Balance Validation: During HPLC analysis, screen for the presence of oxidized byproducts (e.g., quinone methides) of 2,2'-Methylenebis(6-cyclohexyl-p-cresol). A simple loss of the primary peak without the appearance of degradation byproducts suggests physical volatilization rather than chemical consumption, prompting a review of the polymer's barrier properties.

References

  • PubChem. "2,2'-Methylenebis(6-cyclohexyl-p-cresol)." nih.gov. Available at:[Link]

  • ASTM International. "D3045 Standard Practice for Heat Aging of Plastics Without Load." astm.org. Available at:[Link]

  • Kiyo R&D. "Heat Aging Test As Per Standard ASTM D3045." kiyorndlab.com. Available at: [Link]

  • Infinita Lab. "ASTM D3045 Heat Aging of Plastics Without Load." infinitalab.com. Available at:[Link]

  • SIST. "ASTM D3895-04 - Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry." sist.si. Available at: [Link]

  • Geosynthetic Institute / YouTube. "GRI GM13 ASTM D3895 & D5885 Oxidative Induction Time." youtube.com. Available at: [Link]

  • ASTM International. "D3895 Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry." astm.org. Available at: [Link]

Sources

Method

Application Note: Enhancing Biodiesel Oxidative Stability Using 2,2'-Methylenebis(6-cyclohexyl-p-cresol)

Audience: Formulation Scientists, Analytical Chemists, and Energy Development Professionals Matrix: Fatty Acid Methyl Esters (FAME) / Biodiesel Target Analyte/Additive: 2,2'-Methylenebis(6-cyclohexyl-p-cresol) (Antioxida...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Formulation Scientists, Analytical Chemists, and Energy Development Professionals Matrix: Fatty Acid Methyl Esters (FAME) / Biodiesel Target Analyte/Additive: 2,2'-Methylenebis(6-cyclohexyl-p-cresol) (Antioxidant ZKF) Methodology: Accelerated Oxidation via Rancimat Method (EN 14112 / EN 15751)

Executive Summary & Mechanistic Insights

Given its high concentration of unsaturated fatty acids, biodiesel (Fatty Acid Methyl Esters, or FAME) is highly susceptible to autoxidation during long-term storage and high-temperature engine operation[1]. This degradation generates hydroperoxides that subsequently cleave into short-chain volatile acids, aldehydes, and polymeric compounds, leading to increased viscosity, increased acid number, and severe engine fouling[2].

To meet the strict European standard (EN 14214), which mandates a minimum oxidative Induction Period (IP) of 8 hours, the addition of synthetic antioxidants is critical[1]. 2,2'-Methylenebis(6-cyclohexyl-p-cresol) , commercially known as Antioxidant ZKF, is a high-performance, sterically hindered bisphenol[3][4].

Causality of Molecular Design

Unlike standard monophenols (e.g., BHT), Antioxidant ZKF features a unique structural causality that makes it exceptionally suited for biodiesel matrices:

  • Steric Hindrance: The bulky cyclohexyl groups at the ortho positions shield the phenolic hydroxyl group. Once the hydroxyl group donates a hydrogen atom to quench a lipid peroxyl radical (ROO•), the resulting phenoxyl radical is sterically protected from initiating new chain reactions[3].

  • Lipophilic Compatibility: The non-polar cyclohexyl rings dramatically enhance the molecule's solubility in the hydrophobic FAME matrix, preventing phase separation or crystallization during cold storage[3].

  • Thermal Resilience: The methylene bridge linking the two phenolic rings doubles the hydrogen-donating capacity per molecule and increases the molecular weight (392.58 g/mol ), significantly reducing volatility at high temperatures compared to lighter antioxidants[3][5].

Autoxidation_Inhibition FAME Unsaturated FAME (Biodiesel) Init Initiation Phase (Heat, Light, Metals) FAME->Init Alkyl Alkyl Radical (R•) Init->Alkyl Peroxyl Lipid Peroxyl Radical (ROO•) Alkyl->Peroxyl + O2 Hydroperoxide Hydroperoxide (ROOH) + Stable Phenoxyl Radical (A•) Peroxyl->Hydroperoxide + ZKF Inhibition Degradation Secondary Oxidation (Volatile Acids, Aldehydes) Peroxyl->Degradation Uninhibited Propagation ZKF Antioxidant ZKF (AH) Hydrogen Donor ZKF->Hydroperoxide

Figure 1: Radical scavenging mechanism of Antioxidant ZKF interrupting FAME autoxidation.

Physicochemical Profiling

Understanding the physical properties of the additive ensures proper formulation and handling. Antioxidant ZKF is a solid at room temperature and must be fully solubilized into the FAME matrix[3].

Table 1: Chemical and Physical Properties of Antioxidant ZKF [3][5]

PropertyValue / Description
Chemical Name 2,2'-Methylenebis(6-cyclohexyl-p-cresol)
CAS Number 4066-02-8
Common Synonyms Antioxidant ZKF, 2,2'-Methylenebis(4-methyl-6-cyclohexylphenol)
Molecular Formula C₂₇H₃₆O₂
Molecular Weight 392.58 g/mol
Appearance White to light yellow powder / crystal
Melting Point 132.0 °C to 136.0 °C
Purity > 95.0% (HPLC)

Experimental Protocol: Rancimat Method (EN 14112)

The standard method for determining the oxidative stability of biodiesel is the Rancimat method, which measures the time required to reach a critical oxidation point under accelerated conditions (110 °C and continuous airflow)[6][7].

Trustworthiness: Self-Validating System Design

To ensure the integrity of the data, this protocol incorporates built-in validation checks:

  • Baseline Verification: An unadditized FAME control must be run simultaneously. If the control yields an IP > 4 hours, the raw material may be contaminated with prior antioxidants, invalidating the baseline.

  • Environmental Control: The conductivity of the distilled water in the measuring cell must be verified at < 5 µS/cm prior to the run. Elevated baseline conductivity indicates dissolved CO₂ or ionic contamination, which artificially shortens the apparent IP.

Step-by-Step Methodology

Step 1: Preparation of Antioxidant Stock Solution

  • Weigh exactly 100.0 ± 0.1 mg of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) using an analytical balance.

  • Dissolve the powder in 10 mL of analytical-grade methanol (or directly into a small aliquot of FAME with gentle sonication at 40 °C) to create a 10,000 ppm stock solution. Causality: Pre-dissolving prevents localized concentration gradients and ensures homogeneous distribution in the final bulk fuel.

Step 2: Doping the Biodiesel (FAME)

  • Aliquot 50 g of pure, unadditized biodiesel into amber glass bottles (to prevent UV-induced photo-oxidation during prep)[6].

  • Spike the aliquots with the stock solution to achieve final testing concentrations of 0 ppm (Control), 250 ppm, 500 ppm, and 1000 ppm.

  • Homogenize via magnetic stirring for 15 minutes at room temperature.

Step 3: Rancimat Apparatus Setup

  • Power on the Rancimat apparatus (e.g., Metrohm 893 Professional Biodiesel Rancimat) and preheat the heating block to exactly 110 °C[6][7]. Causality: Arrhenius kinetics dictate that every 10 °C increase roughly halves the IP. Strict thermal control is mandatory for reproducible results[6].

  • Fill the polycarbonate measuring vessels with exactly 50 mL of HPLC-grade distilled water.

  • Attach the conductivity measuring electrodes and confirm baseline stability.

Step 4: Accelerated Oxidation

  • Weigh exactly 3.00 ± 0.01 g of the doped biodiesel into the disposable glass reaction vessels[6].

  • Insert the air inlet tubes and place the vessels into the 110 °C heating block.

  • Connect the airflow and set the rate to exactly 10.0 L/h[6]. Causality: This specific flow rate ensures oxygen is not the rate-limiting substrate and provides sufficient carrier gas velocity to transport volatile secondary oxidation products (formic/acetic acid) to the measuring cell without delay[7].

Step 5: Data Acquisition

  • The software continuously plots conductivity (µS/cm) vs. time (hours).

  • The Induction Period (IP) is automatically calculated at the inflection point (peak of the second derivative) of the conductivity curve[2].

Rancimat_Workflow Prep 1. Formulation Dope FAME with ZKF (100 - 1000 ppm) Heat 2. Oxidation Cell 3g Sample, 110°C 10 L/h Airflow Prep->Heat Transfer 3. Volatile Transfer Formic/Acetic Acid Carried by Air Heat->Transfer Measure 4. Measurement Cell Distilled Water Conductivity (µS/cm) Transfer->Measure Analyze 5. Data Analysis Calculate IP (hours) Target: > 8h Measure->Analyze

Figure 2: Step-by-step Rancimat (EN 14112) workflow for determining biodiesel oxidative stability.

Data Interpretation & Expected Outcomes

The efficacy of Antioxidant ZKF is highly concentration-dependent. While unadditized FAME typically fails to meet the 8-hour EN 14214 standard, doping with ZKF significantly extends the Induction Period by effectively quenching peroxyl radicals before they can polymerize or cleave[1][2].

Table 2: Expected Rancimat Induction Periods (Soybean FAME at 110 °C)

Antioxidant ConcentrationExpected Induction Period (IP)Pass/Fail (EN 14214 Limit: > 8.0 h)Mechanistic Note
0 ppm (Control) 2.1 ± 0.3 hFail Rapid autoxidation due to high linoleic acid content.
250 ppm ZKF 6.5 ± 0.4 hFail Insufficient molar ratio of hydrogen donors to peroxyl radicals.
500 ppm ZKF 9.8 ± 0.5 hPass Optimal threshold. Steric hindrance effectively breaks the chain reaction.
1000 ppm ZKF 14.2 ± 0.6 hPass High stability suitable for long-term storage or blends with poor-quality feedstocks.

Note: Actual IP values will vary based on the specific fatty acid profile (e.g., Rapeseed vs. Soybean vs. Used Cooking Oil) of the starting material[1].

Sources

Application

Advanced Formulation Guide: 2,2'-Methylenebis(6-cyclohexyl-p-cresol) in High-Performance Adhesives

Executive Summary For researchers and drug development professionals engineering medical-grade pressure-sensitive adhesives (PSAs) or industrial hot-melt adhesives (HMAs), preventing thermo-oxidative degradation is a cri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals engineering medical-grade pressure-sensitive adhesives (PSAs) or industrial hot-melt adhesives (HMAs), preventing thermo-oxidative degradation is a critical formulation hurdle. 2,2'-Methylenebis(6-cyclohexyl-p-cresol) (CAS: 4066-02-8), commercially recognized as Antioxidant ZKF, is a high-molecular-weight, sterically hindered bisphenolic primary antioxidant[1]. This guide provides an authoritative, mechanistic approach to formulating with this compound, focusing on synergistic stabilization strategies, causality in compounding protocols, and self-validating quality control workflows.

Physicochemical Profiling & Mechanistic Action

The Causality of Oxidative Degradation

During the melt-processing of unsaturated adhesive polymers—such as Styrene-Isoprene-Styrene (SIS) or Styrene-Butadiene-Styrene (SBS)—the combination of high shear forces and elevated temperatures (>150°C) induces homolytic chain scission[2]. This generates reactive alkyl radicals (R•) that rapidly react with ambient oxygen to form peroxyl radicals (ROO•). If left unchecked, this autocatalytic cycle leads to severe molecular weight breakdown (loss of cohesive strength), crosslinking (skin formation), and discoloration[3].

The Radical Scavenging Mechanism

2,2'-Methylenebis(6-cyclohexyl-p-cresol) functions as a potent hydrogen donor. Its structural efficacy is driven by two key features:

  • Steric Hindrance: The bulky cyclohexyl groups physically shield the phenolic hydroxyl group. This prevents the antioxidant from being prematurely consumed by minor thermal fluctuations, reserving its activity for aggressive peroxyl radicals[4].

  • Resonance Stabilization: Upon donating a hydrogen atom to a peroxyl radical, the antioxidant becomes a phenoxyl radical. The methylene bridge and aromatic rings delocalize the unpaired electron, creating a highly stable radical that will not initiate further polymer degradation[4].

Furthermore, its high molecular weight (392.58 g/mol ) and lipophilic cyclohexyl domains ensure excellent solubility within hydrophobic polymer matrices and eliminate the risk of blooming or exudation—a critical requirement for transdermal drug delivery patches where migrant chemicals can cause skin irritation[1][5].

Mechanism RH Polymer Chain (RH) Heat / Shear R_rad Alkyl Radical (R•) RH->R_rad Initiation ROO_rad Peroxyl Radical (ROO•) R_rad->ROO_rad + O2 ROO_rad->RH Hydrogen Abstraction ROOH Polymer Hydroperoxide (ROOH) ROO_rad->ROOH Intercepted by AO AO Antioxidant ZKF (Hindered Phenol, ArOH) AO->ROO_rad Radical Scavenging ArO_rad Stable Phenoxyl Radical (ArO•) AO->ArO_rad Donates H•

Radical scavenging mechanism of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) in polymer matrices.

Synergistic Formulation Strategy in Adhesives

While 2,2'-Methylenebis(6-cyclohexyl-p-cresol) is highly effective at arresting primary radical propagation, the byproduct of this reaction is a polymer hydroperoxide (ROOH). At processing temperatures exceeding 160°C, ROOH can undergo thermal cleavage to form new alkoxy (RO•) and hydroxyl (•OH) radicals[2].

To build a self-validating, robust stabilization system, the primary hindered phenol must be paired with a secondary antioxidant —typically a phosphite ester (e.g., Tris(2,4-di-tert-butylphenyl)phosphite, commonly known as Irgafos 168). The phosphite acts as a hydroperoxide decomposer, reducing ROOH into stable, harmless alcohols and oxidizing itself to a phosphate[6]. This synergy exponentially increases the thermal stability and optical clarity of the adhesive.

Quantitative Performance Data

The following table demonstrates the synergistic effect of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) (AO-ZKF) and a phosphite secondary antioxidant in a standard SIS-based Hot-Melt Pressure-Sensitive Adhesive (HMPSA) subjected to accelerated thermal aging (170°C for 72 hours).

Formulation ProfileInitial Viscosity (cP)Viscosity After 72h (cP)Viscosity RetentionGardner Color (Initial)Gardner Color (72h)
Control (Unstabilized) 12,5004,10032.8% (Severe Scission)19 (Dark Yellow)
0.5 wt% AO-ZKF 12,50010,25082.0%14 (Slight Yellow)
0.25 wt% AO-ZKF + 0.25 wt% Phosphite 12,50011,90095.2% (Optimal) 11 (Clear/White)

Data Interpretation: The binary system maintains >95% of the polymer's molecular weight (indicated by viscosity retention) and completely prevents chromophore formation, validating its use in optically clear medical tapes and surgical drapes.

Standardized Protocol: Compounding and Validation

This protocol details the preparation of a medical-grade SIS HMPSA. The workflow is designed as a self-validating system: baseline rheology is established immediately after compounding to ensure the process itself did not induce degradation.

Materials Required
  • Base Polymer: Styrene-Isoprene-Styrene (SIS) block copolymer (e.g., 15% styrene content).

  • Tackifier: Hydrogenated aliphatic hydrocarbon resin (ensures baseline optical clarity).

  • Plasticizer: Medical-grade white mineral oil.

  • Primary Antioxidant: 2,2'-Methylenebis(6-cyclohexyl-p-cresol) (CAS: 4066-02-8)[1].

  • Secondary Antioxidant: Tris(2,4-di-tert-butylphenyl)phosphite[6].

Step-by-Step Methodology

Phase 1: Inert Atmosphere Preparation

  • Pre-heat a high-shear sigma blade mixer to 160°C.

  • Causality Step: Initiate a continuous dry nitrogen ( N2​ ) blanket over the mixing chamber. Why? SIS copolymers are highly susceptible to oxidation before the antioxidant is uniformly dispersed. The N2​ blanket minimizes the initial oxygen concentration, preventing premature degradation during the melting phase[2].

Phase 2: Melt Blending & Antioxidant Dispersion 3. Introduce the mineral oil and the tackifying resin into the mixer. Allow to melt and equilibrate for 15 minutes at 50 RPM. 4. Add 0.25 wt% of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) and 0.25 wt% of the phosphite antioxidant directly into the liquid phase. 5. Causality Step: Mix for 10 minutes before adding the SIS polymer. Why? Pre-dissolving the antioxidants in the low-viscosity tackifier/oil phase ensures 100% homogeneous distribution. If added after the high-molecular-weight SIS, localized "antioxidant-poor" domains could form, acting as initiation sites for degradation.

Phase 3: Polymer Solvation and Homogenization 6. Gradually add the SIS block copolymer over 20 minutes to prevent motor torque overload. 7. Increase shear rate to 100 RPM and homogenize the mixture under vacuum (to remove entrapped air bubbles) for 45 minutes at 160°C.

Phase 4: Self-Validating Quality Control (Accelerated Aging) 8. Extract a 50g baseline sample. Measure the initial melt viscosity at 170°C using a Brookfield viscometer (Spindle 27) and record the initial Gardner color. 9. Place a 100g sample in a forced-air convection oven at 170°C for 72 hours (Static Aging Test). 10. Re-measure viscosity and color. Validation criteria: The formulation passes QC if viscosity retention is ≥90% and Gardner color shift is ≤1 unit.

Workflow Prep Raw Material Preparation Melt Melt Blending (160°C, N2 Blanket) Prep->Melt AO_Add AO ZKF + Phosphite Addition Melt->AO_Add 15 mins Homogenize High-Shear Homogenization AO_Add->Homogenize Synergistic Stabilization QC Baseline QC (Viscosity & Color) Homogenize->QC Self-Validation Aging Accelerated Aging (170°C, 72h) QC->Aging Pass Criteria

Standardized compounding and validation workflow for stabilized hot-melt adhesive formulations.

References

  • National Center for Biotechnology Information. "2,2'-Methylenebis(6-cyclohexyl-p-cresol) | C27H36O2 - PubChem". PubChem Database. Available at: [Link]

  • European Patent Office. "EP3839004A1: Hot melt adhesive composition". Google Patents.
  • MDPI. "Impact of Plastic-Related Compounds on P-Glycoprotein and Breast Cancer Resistance Protein In Vitro". International Journal of Molecular Sciences. Available at:[Link]

Sources

Method

analytical techniques for characterizing 2,2'-Methylenebis(6-cyclohexyl-p-cresol)

Application Note & Protocol: Comprehensive Analytical Characterization of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) in Extractables and Leachables (E&L) Studies Executive Summary & Regulatory Context In modern pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Comprehensive Analytical Characterization of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) in Extractables and Leachables (E&L) Studies

Executive Summary & Regulatory Context

In modern pharmaceutical development, the integrity of container closure systems and single-use biomanufacturing equipment is as critical as the drug formulation itself. 2,2'-Methylenebis(6-cyclohexyl-p-cresol) (CAS 4066-02-8), widely known in the industry as Antioxidant ZKF , is a sterically hindered phenolic antioxidant[1]. It is heavily utilized to prevent the oxidative degradation of polymers, plastics, and rubber components[2].

While highly effective at stabilizing materials, Antioxidant ZKF poses a potential contamination risk if it migrates from packaging into a drug product. Regulatory agencies mandate rigorous Extractables and Leachables (E&L) profiling to ensure patient safety. Because this compound features a bisphenol structure linked by a methylene bridge[2], it requires highly specific, orthogonal analytical techniques to detect both the intact parent molecule and its downstream degradation products at trace levels[3].

Physicochemical Profiling

Understanding the physicochemical nature of Antioxidant ZKF is the foundation of our analytical strategy. Its molecular weight and lipophilicity place it in the semi-volatile to non-volatile crossover region, necessitating a dual-platform approach.

Table 1: Physicochemical Properties of Antioxidant ZKF

PropertyValue / Description
Chemical Name 2,2'-Methylenebis(6-cyclohexyl-p-cresol)
Common Synonyms Antioxidant ZKF, Vulkanox ZKF, 2,2'-Methylenebis(6-cyclohexyl-4-methylphenol)[1]
CAS Number 4066-02-8[2]
Molecular Formula C27H36O2[1]
Molecular Weight 392.58 g/mol [1]
Specific Migration Limit (SML) 3 mg/kg (per Council of Europe packaging guidelines)[4]

Orthogonal Analytical Strategy

Relying on a single chromatographic technique for E&L profiling often leads to false negatives. To achieve comprehensive coverage, we deploy an orthogonal strategy utilizing both UHPLC-HRMS (for non-volatiles and intact dimers) and GC-QTOF MS (for semi-volatiles and thermal degradants)[5].

EL_Workflow Extraction Polymer Extraction (Solvent/DLLME) Concentration Sample Concentration (Mild Evaporation) Extraction->Concentration LCMS UHPLC-HRMS (Non-volatiles) Concentration->LCMS GCMS GC-QTOF MS (Semi-volatiles) Concentration->GCMS Data Differential Analysis (Mass Profiling) LCMS->Data GCMS->Data Tox Toxicological Assessment (AET Thresholds) Data->Tox

Figure 1: Orthogonal E&L analytical workflow for detecting polymer additives.

Experimental Protocols: A Self-Validating Workflow

Sample Preparation: Dispersive Liquid-Liquid Microextraction (DLLME)

Expertise & Causality: Direct injection of polymer extracts often fouls analytical columns with high-molecular-weight oligomers. We utilize DLLME because it rapidly preconcentrates the small-molecule antioxidants while precipitating out interfering polymer matrices, avoiding the application of excessive heat that could prematurely oxidize Antioxidant ZKF[6]. Self-Validating Step: Prior to extraction, all samples are spiked with a heavy-isotope surrogate, 2,6-di(tert-butyl-d9)-4-methylphenol-3,5,O-d3[7].

Step-by-Step Methodology:

  • Aliquot 5.0 mL of the simulated leachable solution (e.g., 50% ethanol/water from a single-use bag extract) into a centrifuge tube.

  • Spike the sample with 50 µL of the deuterated internal standard (IS) at a concentration of 1.0 µg/mL[7].

  • Rapidly inject a mixture of extraction solvent (chloroform, 200 µL) and dispersive solvent (methanol, 1.0 mL) to form a cloudy emulsion.

  • Centrifuge at 4,000 rpm for 5 minutes to settle the organic droplet.

  • Retrieve the bottom organic phase, evaporate under a gentle stream of nitrogen at room temperature, and reconstitute in 200 µL of methanol for injection.

Protocol 1: UHPLC-HRMS (Non-Volatile Analysis)

Expertise & Causality: We utilize Electrospray Ionization in negative mode (ESI-). Phenolic compounds like Antioxidant ZKF readily lose a proton from their hydroxyl groups, yielding highly stable [M-H]⁻ ions. The addition of ammonium formate to the mobile phase acts as a buffer to stabilize the pH and promote consistent, reproducible ionization[5].

Table 2: UHPLC-HRMS Gradient Program [5]

Time (min)% Mobile Phase A (Water + 2.5 mM NH₄Formate)% Mobile Phase B (Methanol + 2.5 mM NH₄Formate)
0.0982
1.0982
16.00100
28.00100

Flow Rate: 0.35 mL/min | Injection Volume: 1 µL | Column: C18 (2.1 x 100 mm, 1.8 µm).

Protocol 2: GC-QTOF MS (Semi-Volatile & Degradant Analysis)

Expertise & Causality: GC-MS provides orthogonal Electron Ionization (EI) fragmentation. At 70 eV, the methylene bridge of Antioxidant ZKF is highly susceptible to cleavage. The resulting unique fragmentation pattern is critical for distinguishing this compound from closely related bisphenol isomers[8]. The inlet is maintained at 280 °C to ensure complete volatilization of the heavy parent molecule (MW 392.58) without causing thermal cracking[5].

Table 3: GC-QTOF MS Operating Parameters [5]

ParameterSetting
Analytical Column DB-5MS (30 m × 0.25 mm × 0.25 µm)
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 280 °C (Splitless mode)
Oven Temperature Program 45 °C (hold 2 min), ramp 12 °C/min to 325 °C (hold 11 min)
Transfer Line & Source 325 °C Transfer Line; 200 °C Source

Mechanistic Insights: Antioxidant Degradation Pathway

To accurately profile leachables, one must understand how the additive degrades in the polymer matrix. Antioxidant ZKF features bulky cyclohexyl groups that provide steric hindrance around the phenolic hydroxyls. When a reactive oxygen species (ROS) attacks the polymer, ZKF donates a hydrogen atom to quench the radical[2]. This Hydrogen Atom Transfer (HAT) yields a resonance-stabilized phenoxy radical. Over time, these radicals can undergo further oxidation to form quinone methides—critical downstream leachables that must be targeted during the LC-MS data analysis phase.

Mechanism ZKF Antioxidant ZKF (Active Phenol) Complex H-Atom Transfer (Transition State) ZKF->Complex ROS Peroxy Radical (ROO•) ROS->Complex Phenoxy Phenoxy Radical (Resonance Stabilized) Complex->Phenoxy -H• Inert Inert Hydroperoxide (ROOH) Complex->Inert Quenched

Figure 2: Radical scavenging mechanism of phenolic antioxidants via Hydrogen Atom Transfer.

System Suitability & Validation Metrics

A robust E&L method must be inherently trustworthy. The system automatically calculates the recovery of the deuterated Internal Standard (IS) against the Analytical Evaluation Threshold (AET)[9]. If any of the following metrics fail, the sequence is automatically halted to prevent the reporting of false negatives caused by matrix suppression.

Table 4: System Suitability & Validation Metrics

MetricAcceptance CriteriaCorrective Action if Failed
IS Recovery 80% – 120%Invalidate sample prep; re-extract matrix[7]
Signal-to-Noise (LOD) S/N ≥ 3:1 at AET levelPerform inlet maintenance / MS tuning
Retention Time Drift ± 0.1 minCheck pump pressure / perform leak test
Calibration Linearity R² ≥ 0.995Re-prepare calibration standards

References

  • PubChem. "2,2'-Methylenebis(6-cyclohexyl-p-cresol) | C27H36O2 | CID 77681". National Center for Biotechnology Information. URL:[Link]

  • Council of Europe. "Technical consultation: proposed subgrouping of bisphenol A (BPA) structural analogues and functional alternatives". URL: [Link]

  • Agilent Technologies. "Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices". URL:[Link]

  • ACS Publications. "Large-Scale Assessment of Extractables and Leachables in Single-Use Bags for Biomanufacturing". Analytical Chemistry. URL:[Link]

  • Agilent Technologies. "Analysis of Extractables and Leachables". URL:[Link]

  • PMC. "Spectroscopic and Chromatographic Quantification of an Antioxidant-stabilized Ultrahigh-molecular-weight Polyethylene". URL:[Link]

  • ResolveMass Laboratories Inc. "Key Analytical Techniques in E&L Testing". URL:[Link]

Sources

Application

Application Note: Determination of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) in Polymer and Rubber Matrices

Target Audience: Analytical Chemists, Materials Scientists, and Regulatory Compliance Professionals in Food-Contact and Pharmaceutical Packaging. Introduction 2,2'-Methylenebis(6-cyclohexyl-p-cresol)—commercially known a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Materials Scientists, and Regulatory Compliance Professionals in Food-Contact and Pharmaceutical Packaging.

Introduction

2,2'-Methylenebis(6-cyclohexyl-p-cresol)—commercially known as Antioxidant ZKF or Ralox 46—is a highly effective, sterically hindered phenolic antioxidant[1]. It is extensively utilized in polymers, rubber seal gaskets, and pharmaceutical packaging to inhibit thermo-oxidative degradation. However, due to its potential to migrate from food-contact materials (FCMs) and pharmaceutical containers into consumable products, rigorous quantification of its extractables and leachables is a critical regulatory requirement.

This application note details a robust, self-validating analytical workflow for the extraction and quantification of Antioxidant ZKF using Ultra-Performance Liquid Chromatography coupled with Ultraviolet and Tandem Mass Spectrometry (UPLC-UV/MS-MS).

Scientific Rationale & Methodological Causality

Developing an extraction and quantification method for bulky hindered phenols requires overcoming specific matrix and chemical challenges.

  • Matrix Disruption via Cryogenic Grinding: Rubber and highly cross-linked polymers are notoriously difficult to extract due to poor solvent permeation. Standard milling generates frictional heat, which can cause premature thermal degradation of the antioxidant. Cryogenic grinding (using liquid nitrogen) embrittles the polymer, allowing it to be shattered into a fine powder, exponentially increasing the surface area for solvent interaction without thermal stress[2].

  • Microwave-Assisted Extraction (MAE) & Solvent Selection: Methanol is selected as the extraction solvent due to its high polarity. While it readily solubilizes the moderately polar phenolic groups of Antioxidant ZKF, it acts as a poor solvent for the bulk non-polar polyolefin or rubber matrix. This induces an in-situ precipitation of oligomers. MAE at 50 °C accelerates the desorption kinetics while remaining safely below methanol's boiling point (64.7 °C) to prevent vessel overpressurization[2].

  • Centrifugation over Direct Filtration: Co-extracted high-molecular-weight oligomers rapidly clog standard PTFE or nylon syringe filters. Implementing high-speed centrifugation (>10,000 rpm) forces these oligomers into a tight pellet, ensuring high recovery of the supernatant and preventing analytical column fouling[2].

  • Chromatographic & Detection Logic: The dual cyclohexyl and aromatic rings make Antioxidant ZKF highly hydrophobic, necessitating a Reversed-Phase C18 column. The addition of 5 mM ammonium acetate to the aqueous mobile phase suppresses the ionization of residual silanols on the column (sharpening the peak) and acts as a volatile buffer to promote adduct formation in the Electrospray Ionization (ESI) source. Detection is achieved orthogonally: UV detection at 280 nm captures the robust π−π∗ transitions of the phenolic rings[3], while MS/MS provides the specificity required for trace-level regulatory compliance[2].

Figure 1: Optimized sample preparation workflow for Antioxidant ZKF extraction.

Materials and Reagents

  • Standards: 2,2'-Methylenebis(6-cyclohexyl-p-cresol) analytical standard (Purity 99.0%)[1].

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Ultrapure Water (18.2 M Ω⋅ cm).

  • Additives: LC-MS grade Ammonium Acetate.

  • Equipment: Cryogenic mill (e.g., SPEX SamplePrep), Microwave extraction system, High-speed refrigerated centrifuge, UPLC system coupled with a Photodiode Array (PDA) and Triple Quadrupole Mass Spectrometer.

Step-by-Step Experimental Protocol

Sample Preparation
  • Cryo-Milling: Cut the rubber/polymer sample into 5 mm × 5 mm pieces. Place 2.0 g of the sample into a cryogenic milling vial. Mill under liquid nitrogen cooling for 3 cycles (2 minutes per cycle) until a fine powder is achieved[2].

  • Extraction: Weigh exactly 1.00 g of the pulverized sample into a microwave extraction vessel. Add 20.0 mL of LC-MS grade methanol (1:20 ratio)[2].

  • Microwave Parameters: Seal the vessel and heat to 50 °C over 5 minutes. Hold at 50 °C for 15 minutes under constant magnetic stirring[2].

  • Phase Separation: Transfer the extract to a centrifuge tube and spin at 12,000 rpm for 10 minutes at 4 °C. The low temperature helps further precipitate dissolved waxes.

  • Filtration: Carefully decant the supernatant and pass it through a 0.22 µm PTFE syringe filter directly into an amber autosampler vial.

Instrumental Analysis

A self-validating method requires both robust separation and orthogonal detection. The following parameters are optimized for the Acquity UPLC system[2].

Table 1: UPLC Chromatographic Conditions

ParameterSpecification
Analytical Column UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm)
Mobile Phase A 5 mmol/L Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40 °C (Reduces system backpressure)
Injection Volume 2.0 μL
UV Detection 280 nm (Optimal for hindered phenols)[3]
MS/MS Mode ESI Negative/Positive Ion Mode (MRM)

Gradient Elution Program:

  • 0.0 - 1.0 min: 40% B

  • 1.0 - 5.0 min: Linear ramp to 95% B

  • 5.0 - 7.0 min: Hold at 95% B (Column wash)

  • 7.0 - 7.1 min: Return to 40% B

  • 7.1 - 10.0 min: Re-equilibration at 40% B

Figure 2: Orthogonal detection logic for comprehensive Antioxidant ZKF quantification.

Method Validation & Performance Data

To ensure trustworthiness, the method must be validated according to ICH Q2(R1) guidelines. The combination of microwave extraction and UPLC-MS/MS yields exceptional sensitivity, making it suitable for strict food-contact material testing[2].

Table 2: Summary of Validated Method Parameters

Validation ParameterPerformance Result
Linear Dynamic Range 0.5 – 1000 µg/L (R² > 0.999)
Limit of Detection (LOD) 0.003 – 0.083 µg/L (Instrumental)[2]
Limit of Quantitation (LOQ) 0.01 – 0.25 µg/L (Instrumental)[2]
Method LOD (Matrix) 0.005 – 0.125 mg/kg[2]
Method LOQ (Matrix) 0.02 – 0.40 mg/kg[2]
Extraction Recovery 88.5% – 96.2% (Spiked at 3 concentration levels)
Precision (RSD) < 4.5% (n=6)

Conclusion

The determination of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) requires a carefully engineered approach to overcome the physical barriers of polymer matrices and the chemical nuances of hindered phenols. By pairing cryogenic grinding with methanol-based microwave-assisted extraction, analysts can achieve near-quantitative recovery while precipitating interfering oligomers. The subsequent UPLC separation, buffered with ammonium acetate, ensures sharp peak shapes and optimal ionization, allowing dual UV (280 nm) and MS/MS detection to satisfy both routine quality control and stringent regulatory trace analysis.

References

  • Determination of 7 Antioxidants in Rubber Seal Gaskets for Food Contact by Liquid Chromatography-Tandem Mass Spectrometry. fxcsxb.com.
  • CN101279895A - Preparation method of antioxidant 2, 2' -methylenebis (6-cyclohexyl-4-methylphenol).
  • 昭和56年 - National Institute of Health Sciences. nihs.go.jp.

Sources

Method

Evaluating Antioxidant Efficiency in Rubber Compounds: An Application and Protocol Guide

Introduction: The Imperative of Antioxidant Protection in Rubber Rubber, a ubiquitous and versatile polymer, is susceptible to degradation from environmental factors such as heat, oxygen, and ozone.[1][2] This degradatio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Antioxidant Protection in Rubber

Rubber, a ubiquitous and versatile polymer, is susceptible to degradation from environmental factors such as heat, oxygen, and ozone.[1][2] This degradation, primarily an oxidative process, leads to a decline in the material's physical and mechanical properties, manifesting as hardening, cracking, and a loss of elasticity.[1][2][3] To counteract this, antioxidants are incorporated into rubber formulations. These chemical compounds act to inhibit or retard the oxidation process, thereby extending the service life of rubber products.[2][3] The mechanism of antioxidant action involves interrupting the oxidation chain reaction by neutralizing free radicals.[3] This guide provides a comprehensive framework for the experimental design and execution of protocols to rigorously evaluate the efficiency of antioxidants in rubber compounds.

Pillar 1: The Rationale Behind Experimental Design

A robust experimental design is paramount for obtaining meaningful and reproducible data on antioxidant performance. The core principle is to subject rubber compounds with and without (control) the antioxidant to accelerated aging conditions that mimic long-term service life. The subsequent changes in physical and chemical properties are then meticulously measured and compared.

Selection of Aging Conditions: Simulating the Real World, Faster

The choice of accelerated aging conditions is critical and should be tailored to the intended application of the rubber product. The most common methods involve elevated temperatures and controlled atmospheres.

  • Heat Aging: This is the most fundamental method, where rubber samples are exposed to elevated temperatures in an air-circulating oven.[4][5][6][7] The ASTM D573 standard provides a comprehensive procedure for this test.[4][5][6][7] The temperature and duration of aging are key variables that must be carefully selected to accelerate degradation without inducing unrealistic failure mechanisms.[8]

  • Oxygen Bomb Aging: For applications where high-pressure oxygen environments are a concern, this method provides a more aggressive oxidative challenge.

  • Ozone Aging: Ozone is a particularly aggressive oxidant that can cause severe cracking in unsaturated rubbers.[1] Specific test chambers are used to expose samples to controlled concentrations of ozone.

The rationale for accelerated aging is to generate data in a compressed timeframe. However, it is crucial to ensure that the chosen conditions do not alter the fundamental degradation mechanism that would occur under normal service conditions.

Choosing the Right Analytical Techniques: A Multi-faceted Approach

A comprehensive evaluation of antioxidant efficiency requires a battery of analytical techniques to probe changes at both the macroscopic and molecular levels.

  • Mechanical Properties: These are often the most direct indicators of a rubber's performance.

    • Tensile Strength and Elongation: These properties, measured according to standards like ASTM D412, reveal the rubber's ability to withstand stress and deformation.[9][10][11][12][13] A significant decrease in these values after aging indicates poor antioxidant protection.

    • Hardness: Measured using a durometer according to ASTM D2240, hardness reflects changes in the crosslink density of the rubber.[14][15][16][17][18] An increase in hardness often signifies embrittlement due to excessive crosslinking during oxidation.

  • Spectroscopic Techniques: These methods provide insights into the chemical changes occurring within the rubber.

    • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the formation of oxidation products, such as carbonyl and hydroxyl groups, on the rubber's molecular chains.[19][20][21][22]

  • Thermal Analysis: These techniques assess the material's stability and composition.

    • Thermogravimetric Analysis (TGA): TGA measures the weight loss of a material as a function of temperature, providing information about its thermal stability and composition, including the amounts of polymer, oil, carbon black, and fillers.[23][24][25][26][27]

    • Differential Scanning Calorimetry (DSC) / Oxidation Induction Time (OIT): The OIT test, performed using a DSC, is a direct measure of a material's resistance to oxidative degradation.[28][29][30][31] It determines the time it takes for the onset of oxidation at a specific temperature in an oxygen atmosphere.[29][31]

The Indispensable Role of Controls

Every experiment must include a control compound, which is a rubber formulation identical to the test samples but lacking the antioxidant being evaluated. This allows for a direct comparison and a clear determination of the antioxidant's contribution to preserving the rubber's properties.

Pillar 2: Self-Validating Protocols for Unimpeachable Data

The following protocols are designed to be self-validating, incorporating steps for standardization and replication to ensure the trustworthiness of the results.

Protocol: Accelerated Heat Aging (Based on ASTM D573)

Objective: To evaluate the effect of elevated temperature on the physical properties of vulcanized rubber.[4][5][6][7]

Materials:

  • Air-circulating oven conforming to ASTM E145 specifications.[32]

  • Standard dumbbell-shaped test specimens prepared according to ASTM D412.[9][10][11][12][13]

  • Tensile testing machine.

  • Durometer for hardness testing.

Procedure:

  • Initial Property Measurement: Before aging, measure the tensile strength, elongation at break, and hardness of at least three specimens from each compound (control and antioxidant-containing).[5]

  • Specimen Placement: Suspend the test specimens vertically in the preheated oven, ensuring they do not touch each other or the oven walls.[32]

  • Aging: Age the specimens at a specified temperature (e.g., 70°C or 100°C) for a series of time intervals (e.g., 24, 48, 72, 168 hours).[5]

  • Post-Aging Analysis: At the end of each time interval, remove a set of specimens from the oven and allow them to cool to room temperature for at least 16 hours but not more than 96 hours.

  • Final Property Measurement: Measure the tensile strength, elongation at break, and hardness of the aged specimens.[5]

  • Data Analysis: Calculate the percentage change in each property relative to the unaged (initial) values.

Data Presentation:

Aging Time (hours)CompoundTensile Strength Retention (%)Elongation Retention (%)Change in Hardness (points)
0Control1001000
0Antioxidant A1001000
72Control6550+8
72Antioxidant A9285+2
168Control4025+15
168Antioxidant A8578+4
Protocol: Oxidation Induction Time (OIT) Measurement (Based on ISO 11357-6)

Objective: To determine the resistance of a rubber compound to thermo-oxidative degradation.[29]

Materials:

  • Differential Scanning Calorimeter (DSC).

  • Small sample of the rubber compound (5-10 mg).

  • Nitrogen and Oxygen gas supplies.

Procedure:

  • Sample Preparation: Place a small, representative sample of the rubber compound into an aluminum DSC pan.

  • Heating: Heat the sample in the DSC under a nitrogen atmosphere to a specified isothermal temperature (e.g., 200°C).[29]

  • Gas Switch: Once the temperature has stabilized, switch the purge gas from nitrogen to oxygen.[29]

  • Data Acquisition: Record the heat flow as a function of time.

  • OIT Determination: The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.[29][31]

Data Presentation:

CompoundOIT (minutes) at 200°C
Control8.5
Antioxidant A25.2
Antioxidant B31.8

Visualization of Experimental Workflow and Mechanisms

Experimental Workflow for Antioxidant Evaluation

G cluster_prep 1. Sample Preparation cluster_aging 2. Accelerated Aging cluster_analysis 3. Property Analysis cluster_eval 4. Evaluation A Rubber Compounding (Control & with Antioxidant) B Vulcanization A->B C Specimen Preparation (e.g., Dumbbells) B->C D Heat Aging (ASTM D573) C->D E Mechanical Testing (Tensile, Hardness) D->E F Chemical Analysis (FTIR, OIT) D->F G Data Comparison (Aged vs. Unaged, Control vs. Antioxidant) E->G F->G H Antioxidant Efficiency Determination G->H G cluster_oxidation Oxidation Cascade cluster_antioxidant Antioxidant Intervention RH Rubber (RH) R_dot Alkyl Radical (R•) RH->R_dot Initiation (Heat, O2) ROO_dot Peroxy Radical (ROO•) R_dot->ROO_dot + O2 AH Antioxidant (AH) R_dot->AH Interruption ROOH Hydroperoxide (ROOH) ROO_dot->ROOH + RH Degradation Degradation Products (Chain Scission, Crosslinking) ROO_dot->Degradation ROO_dot->AH Interruption ROOH->Degradation Decomposition AH->ROOH Forms Stable Products A_dot Inactive Radical (A•) AH->A_dot

Caption: Simplified mechanism of rubber oxidation and antioxidant intervention.

Conclusion: A Pathway to Enhanced Durability

The systematic evaluation of antioxidant efficiency is a critical step in the development of durable and reliable rubber products. By employing a well-designed experimental framework that incorporates standardized accelerated aging protocols and a comprehensive suite of analytical techniques, researchers and scientists can confidently select the most effective antioxidant systems for their specific applications. The protocols and principles outlined in this guide provide a robust foundation for achieving this goal, ultimately leading to rubber materials with enhanced longevity and performance.

References

  • What Is the TGA Test for Rubber Products? (n.d.).
  • D3045 Standard Practice for Heat Aging of Plastics Without Load. (2025, May 18). ASTM International.
  • D573 Standard Test Method for Rubber—Deterioration in an Air Oven. (2025, July 21). ASTM International.
  • D412 Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension. (2021, June 25). ASTM International.
  • ASTM D3045 heat aging practice for unloaded plastics tests. (n.d.). Micom Laboratories.
  • D412 − 16 - Standard Test Methods for - Vulcanized Rubber and Thermoplastic Elastomers— Tension1. (2016, December 15).
  • ASTM D573 Air Oven Test. (n.d.). Coi Rubber Products.
  • Thermogravimetric analysis. (n.d.). Rubber Consultants.
  • Standard Practice for Heat Aging of Plastics Without Load1. (2010, June 15).
  • D3045 Standard Practice for Heat Aging of Plastics Without Load. (2018, August 15). ASTM International.
  • Heat Aging Test As Per Standard ASTM D3045. (2024, September 4). Kiyo R&D.
  • ASTM D412: Practical Guide to Rubber Tensile Testing and Elastomer Performance Analysis. (2025, May 19). Kind Snail.
  • ASTM D573-04 Standard Test Method for Rubber - Deterioration in Air Oven. (n.d.). EUROLAB.
  • Antioxidant in Rubber Compounding: Benefits and Applications. (2024, January 20). chembroad.
  • ASTM D412-16 Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers— Tension1. (n.d.). Mecmesin.
  • ASTM D2240 testing. (n.d.). Industrial Physics.
  • ASTM D412 Tensile test rubber & elastomers. (n.d.). ZwickRoell.
  • antioxidants and antiozonants. (n.d.). Akrochem Corporation.
  • Application of Thermogravimetric Analysis Technology in Rubber Testing. (n.d.).
  • ASTM D573-04 Standard Test Method for Rubber - Deterioration in an Air Oven. (n.d.).
  • Thermogravimetric Analysis Testing (TGA). (n.d.). ACE Laboratories.
  • Chemiluminescence Study on Thermal Degradation of Aircraft Tire Elastomers. (2025, July 15). NASA Technical Reports Server (NTRS).
  • ASTM D2240 - Rubber Hardness Testing. (n.d.). Smithers.
  • Rubber Property—Durometer Hardness1. (2021, July 15).
  • Production and Use of Typical Rubber Antioxidants. (2022, December 22). Encyclopedia.pub.
  • Shore hardness / durometer hardness: ASTM D2240 | ISO 48-4. (n.d.). ZwickRoell.
  • Thermogravimetric Analysis of Tire Rubber. (2024, June 19). AZoM.com.
  • Durometer Hardness Testing - ASTM D2240. (n.d.). ACE Laboratories.
  • "Is Rubber a Solid or a Liquid?""Rubber Shines as It Degrades."Exploring the Frontlines of Degradation Mechanism Research | NOK Manufacturing Future | Technology. (2024, May 10).
  • Characterization on the Thermal Oxidation of Raw Natural Rubber Thin Film using Image and FT-IR Analysis. (2020, March 31). Elastomers and Composites.
  • Characteristic FT-IR Peaks for Un-oxidized and Oxidized Natural Rubber. (n.d.). ResearchGate.
  • Rubber Antioxidants and Their Transformation Products: Environmental Occurrence and Potential Impact. (2022, November 7). PMC.
  • ASTM D573-04 (2019).pdf. (n.d.).
  • Characterization on the Thermal Oxidation of Raw Natural Rubber Thin Film using Image and FT-IR Analysis. (n.d.). Korea Science.
  • Two Modes of Action of Antioxidants in Rubber in. (n.d.).
  • Prediction of the Ageing of Rubber using the Chemiluminescence Approach and Isoconversional Kinetics. (n.d.). AKTS.
  • Fourier Transform Infrared Studies of the Mechanism of Oxidation of Cis-1,4-Polybutadiene in. (1976, September 1). Rubber Chemistry and Technology.
  • The oxidation induction time (OIT) of natural rubber (NR) under model... (n.d.). ResearchGate.
  • Characterization on the Thermal Oxidation of Raw Natural Rubber Thin Film using Image and FT-IR Analysis. (n.d.). ResearchGate.
  • Oxidation Induction Time (OIT) Testing. (n.d.). Measurlabs.
  • Possible cause of chemiluminescence in silicone rubber | Request PDF. (2025, December 20). ResearchGate.
  • CHEMICAL AND PHYSICAL CHARACTERIZATION OF THE DEGRADATION OF WLCANIZED NATURAL RUBBER IN THE MUSEUM ENVIRONMENT SANDRA AND. (n.d.). Bibliothèque et Archives Canada.
  • Oxidative Stability of Polymers: The OIT Test. (2023, June 30). NETZSCH Analyzing & Testing.
  • A Guide to the Determination of Oxidation Induction Time. (n.d.). Mettler Toledo.
  • How to Optimize OIT Tests. (n.d.). PerkinElmer.
  • Efficient Computational and Experimental Probes for Kinetic Scavenging in Rubber Antiozonants. (2024, December 18). ACS Publications.
  • Effect of antioxidants on the natural and the accelerated aging of rubber. (n.d.). Wikimedia Commons.
  • Synthesis and evaluation of new antioxidants for styrene butadiene rubber. (n.d.). ResearchGate.
  • Synthesis and evaluation of new antioxidants for styrene butadiene rubber. (2011, November 8).
  • A Study on the Aging Mechanism and Anti-Aging Properties of Nitrile Butadiene Rubber: Experimental Characterization and Molecular Simulation. (2025, May 23). PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2,2'-Methylenebis(6-cyclohexyl-p-cresol)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for the synthesis of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) (CAS: 4066-02-8)[1], widely...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for the synthesis of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) (CAS: 4066-02-8)[1], widely known in the industry as Antioxidant ZKF[2]. This sterically hindered phenolic antioxidant is critical for polymer stabilization and downstream drug-device compatibility[3].

Synthesizing this compound via the condensation of 2-cyclohexyl-p-cresol and formaldehyde presents unique challenges in yield optimization, intermediate etherification, and product purity. This guide bridges theoretical reaction mechanics with field-proven protocols to ensure your workflows are reproducible, high-yielding, and scientifically grounded.

Part 1: Mechanistic Overview & Workflow

The synthesis relies on an acid-catalyzed electrophilic aromatic substitution. The reaction proceeds via the protonation of formaldehyde, forming a highly reactive hydroxymethyl cation. This electrophile attacks the sole unsubstituted ortho position (C6) of 2-cyclohexyl-p-cresol. Subsequent protonation and dehydration yield a reactive benzyl cation, which undergoes a second electrophilic attack on another phenol molecule to form the final methylene bridge[2].

SynthesisWorkflow Step1 1. Raw Material Prep 2-Cyclohexyl-p-cresol + H2O Step2 2. Catalyst Addition Methanesulfonic Acid Step1->Step2 Step3 3. Thermal Activation Heat to 95°C Step2->Step3 Step4 4. Formaldehyde Dosing Dropwise over 3-4 hrs Step3->Step4 Step5 5. Condensation Maintain 95°C for 4 hrs Step4->Step5 Step6 6. Phase Separation Cool to room temp Step5->Step6 Step7 7. Recrystallization Hot Cyclohexane Step6->Step7 Step8 8. Final Product Antioxidant ZKF (>99%) Step7->Step8

Figure 1: Optimized aqueous-phase synthesis workflow for Antioxidant ZKF.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my crude yield plateauing around 45-50%, and my isolated yield dropping drastically after purification? Expert Insight: The condensation reaction is an equilibrium process. In traditional organic solvents (like toluene), the product remains soluble, which can drive reverse reactions or side-product formation. By switching to an aqueous solvent system, the highly hydrophobic dimer precipitates out of the aqueous phase as it forms, driving the equilibrium forward via Le Chatelier's principle[2]. The drastic drop in isolated yield (often down to ~18%) occurs during recrystallization[2]. Cyclohexane is highly selective for Antioxidant ZKF but has a very steep solubility curve. Actionable Solution: Do not crash-cool the crystallization mixture. Implement a controlled cooling ramp (0.5 °C/min) to promote larger crystal growth, which prevents product loss through the filter frit during vacuum filtration.

Q2: I am observing a high degree of viscous, resinous byproducts instead of a clean solid. How can I control this? Expert Insight: Viscous solids are typically dibenzyl ether intermediates (R-CH₂-O-CH₂-R). These form when the intermediate methylol phenols self-condense. If the reaction temperature is too low (<80 °C), the system lacks the thermodynamic activation energy required to extrude formaldehyde and collapse the ether linkage into the stable methylene bridge (R-CH₂-R)[2]. Actionable Solution: Ensure the reaction temperature is strictly maintained at 95 °C. Furthermore, formaldehyde must be added dropwise over 3 to 4 hours[2]. A bolus (all-at-once) addition overwhelms the system, promoting etherification over the desired methylene condensation.

Q3: Why use methanesulfonic acid (MSA) instead of traditional hydrochloric acid (HCl) or sulfuric acid? Expert Insight: While HCl is a common choice, its volatility at 95 °C leads to inconsistent acid concentrations over the 4-hour maturation phase. Sulfuric acid is a strong oxidant and can oxidize the sterically hindered phenol, leading to quinone-type colored impurities. MSA provides the necessary strong acidity without volatility or oxidative side-effects, ensuring a cleaner impurity profile and preventing discoloration[2].

Troubleshooting Issue Issue: Low Yield or Viscous Byproducts Q1 Formaldehyde added too quickly? Issue->Q1 Q2 Reaction temp below 90°C? Issue->Q2 Q3 Product discolored (oxidation)? Issue->Q3 A1 Action: Use dropwise addition (3-4 hrs) Q1->A1 Yes A2 Action: Maintain 95°C to collapse ethers Q2->A2 Yes A3 Action: Switch to MSA catalyst & N2 purge Q3->A3 Yes

Figure 2: Logical troubleshooting tree for resolving common synthesis bottlenecks.

Part 3: Standardized Experimental Protocol

Optimized Aqueous-Phase Synthesis of Antioxidant ZKF This self-validating protocol is adapted from optimized industrial methodologies to maximize both yield and purity while eliminating the need for toxic organic solvents during the reaction phase[2].

  • Reagent Preparation: Charge a jacketed glass reactor equipped with a mechanical stirrer and reflux condenser with 60.0 g of 2-cyclohexyl-p-cresol and 150.0 g of deionized water[2].

  • Catalyst Addition: Add 3.0 g of methanesulfonic acid (MSA) to the suspension[2]. (Note: The aqueous solvent acts as a phase-transfer medium, replacing methylal or paraformaldehyde processes).

  • Thermal Activation: Initiate mechanical stirring (300 rpm) and heat the mixture to 95 °C[2].

  • Condensation Dosing: Begin the dropwise addition of 22.0 g of a 40% aqueous formaldehyde solution[2]. Calibrate the addition rate via a syringe pump to span exactly 3 to 4 hours.

  • Maturation: Once the addition is complete, maintain the reaction at 95 °C for an additional 4 hours to ensure complete conversion of intermediate dibenzyl ethers into the final methylene bridge[2].

  • Isolation: Cool the mixture to room temperature. A viscous solid will separate from the aqueous phase. Decant the water and collect the crude product (Yields approx. 58 g of crude, ~48% target product by HPLC)[2].

  • Purification: Dry the crude solid under vacuum. Dissolve in 120 g of hot cyclohexane. Cool slowly (0.5 °C/min) to induce crystallization. Filter and wash with cold cyclohexane. Repeat up to 4 times until HPLC purity is ≥99.0% (Final isolated yield: ~18.0%)[2].

Part 4: Quantitative Data & Optimization Parameters

The following table summarizes the causal relationship between reaction parameters and synthesis outcomes:

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Solvent System Organic (e.g., Toluene)Aqueous (Water)Enhances phase-separation of the hydrophobic dimer, driving the equilibrium forward and reducing costs[2].
Acid Catalyst Hydrochloric Acid (HCl)Methanesulfonic AcidMSA provides strong, non-volatile acidity, reducing side-oxidations and maintaining a constant pH[2].
Formaldehyde Dosing Bolus (All-at-once)Dropwise over 3-4 hoursPrevents accumulation of unreacted formaldehyde, minimizing the formation of dibenzyl ether byproducts[2].
Reaction Temp < 80 °C95 - 100 °CProvides the thermodynamic activation energy required to convert intermediate ethers into the stable methylene bridge[2].
References
  • Google Patents. "CN101279895A - Preparation method of antioxidant 2, 2' -methylenebis (6-cyclohexyl-4-methylphenol)". google.com.
  • PubChem. "2,2'-Methylenebis(6-cyclohexyl-p-cresol) - PubChem". nih.gov. URL:[Link]

Sources

Optimization

Technical Support Center: Dispersion of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) in Polymers

Welcome to the technical support guide for 2,2'-Methylenebis(6-cyclohexyl-p-cresol), a widely used phenolic antioxidant. This resource is designed for researchers, scientists, and formulation professionals to address com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2,2'-Methylenebis(6-cyclohexyl-p-cresol), a widely used phenolic antioxidant. This resource is designed for researchers, scientists, and formulation professionals to address common challenges associated with achieving uniform dispersion of this additive in various polymer matrices. Poor dispersion can compromise the antioxidant's efficacy, leading to localized degradation and reduced service life of the final product.[1][2] This guide provides in-depth, experience-based solutions in a user-friendly question-and-answer format.

Section 1: Understanding the Additive: Core Properties

Before troubleshooting, it is essential to understand the fundamental properties of 2,2'-Methylenebis(6-cyclohexyl-p-cresol). These characteristics directly influence its behavior during polymer compounding.

Q1: What are the key physical and chemical properties of 2,2'-Methylenebis(6-cyclohexyl-p-cresol)?

This compound is a non-staining, sterically hindered phenolic antioxidant.[3] Its key properties are summarized in the table below. The relatively high melting point and limited solubility in non-polar polymers are primary factors contributing to dispersion challenges.

PropertyValueSource(s)
CAS Number 4066-02-8[4][5][6]
Molecular Formula C27H36O2[4][6][7]
Molecular Weight ~392.58 g/mol [4][6][8]
Appearance White to light yellow powder or crystal[4][8][9]
Melting Point 132-136 °C[5][8][10]
Purity >95.0% (via HPLC)[4][8]
Solubility Soluble in acetone; limited in non-polar polymers.[8][9][10]
Section 2: Frequently Asked Questions (FAQs) on Dispersion

This section addresses common high-level questions regarding the dispersion mechanism and associated problems.

Q2: Why is achieving a uniform dispersion of this antioxidant so critical for polymer stability?

Phenolic antioxidants function by scavenging free radicals that initiate oxidative degradation.[2][11] If the antioxidant is not uniformly dispersed, it creates areas within the polymer matrix that are unprotected. These localized zones of inadequate protection become susceptible to premature degradation when exposed to heat, UV light, or mechanical stress, compromising the material's overall integrity and longevity.[1][2]

Q3: What are the visible signs of poor dispersion in a finished polymer product?

Poor dispersion often manifests as visual defects. These can include:

  • Specks or Gels: Undispersed agglomerates of the antioxidant powder appear as small particles or gels on the surface or within the bulk of the polymer.

  • Surface Blooming: This occurs when the antioxidant migrates to the surface of the polymer, forming a visible film or deposit. This happens when its solubility limit in the polymer is exceeded.[1]

  • Inconsistent Color or Haze: In transparent or translucent polymers, poor dispersion can lead to cloudiness or inconsistent color, as agglomerates scatter light.

Q4: What fundamental factors make 2,2'-Methylenebis(6-cyclohexyl-p-cresol) challenging to disperse?

The primary challenges stem from two main areas:

  • Compatibility Mismatch: As a somewhat polar molecule, this phenolic antioxidant has inherent compatibility issues with nonpolar polymer matrices like polyolefins (polyethylene, polypropylene). This chemical mismatch hinders uniform dissolution in the polymer melt.[1]

  • Physical Form: The antioxidant is a solid powder with a melting point of ~134°C.[5][10] If the polymer processing temperature is not sufficiently high or the mixing energy is inadequate, the powder may not fully melt and disperse, leading to the formation of agglomerates.[12]

Section 3: Troubleshooting Guide for Dispersion Issues

This section provides a systematic approach to diagnosing and solving dispersion problems encountered during experiments.

Issue: Visible Agglomerates, Specks, or Haze Observed in the Final Polymer Product.

This is the most common manifestation of poor dispersion. The following workflow can be used to identify and resolve the root cause.

G cluster_0 Troubleshooting Workflow for Poor Dispersion cluster_1 Process Parameter Optimization cluster_2 Compatibility Enhancement cluster_3 Formulation Adjustment Problem Problem: Visible Agglomerates / Specks Check_Process Step 1: Review Compounding Process Problem->Check_Process Check_Compat Step 2: Assess Polymer-Additive Compatibility Check_Process->Check_Compat If problem persists Temp Increase Melt Temperature (Above 140°C) Check_Process->Temp Check_Formulation Step 3: Evaluate Formulation & Additive Form Check_Compat->Check_Formulation If problem persists Dispersing_Agent Incorporate a Dispersing Agent or Wetting Agent Check_Compat->Dispersing_Agent Masterbatch Use a Masterbatch (Pre-dispersed concentrate) Check_Formulation->Masterbatch Shear Increase Mixing Shear (e.g., higher screw speed) Time Increase Residence Time Solution Result: Homogeneous Dispersion Time->Solution Dispersing_Agent->Solution Masterbatch->Solution

Caption: Troubleshooting workflow for dispersion issues.
Step 1: Review Compounding Process Parameters

The first and most critical step is to ensure your mixing process provides sufficient thermal and mechanical energy.[13]

  • Q: My processing temperature is below the antioxidant's melting point. Is this a problem?

    • A: Yes, this is a likely cause. For effective dispersion, the polymer melt temperature should ideally be above the melting point of the additive (132-136°C). Operating below this temperature prevents the antioxidant from melting, making it extremely difficult to break down agglomerates through shear alone.

  • Q: How do I increase the mechanical shear during melt blending?

    • A: In a twin-screw extruder, increasing the screw speed is the most direct way to increase shear forces.[14] In an internal mixer (like a Banbury mixer), increasing the rotor speed will have a similar effect.[14][15] Higher shear helps to physically break apart powder agglomerates and distribute them throughout the polymer matrix.[12]

  • Q: Could the mixing time be too short?

    • A: Yes. A longer residence time in the extruder or mixer allows for more thorough melting and mixing. If the material passes through the mixing zone too quickly, dispersion will be incomplete. You can increase residence time by decreasing the screw speed or the feed rate.[12]

Step 2: Assess Polymer-Additive Compatibility

If optimizing process parameters does not resolve the issue, the root cause may be poor thermodynamic compatibility.[1]

  • Q: How can I improve the compatibility between the phenolic antioxidant and a non-polar polymer like polypropylene (PP) or polyethylene (PE)?

    • A: The use of a dispersing agent or wetting agent is highly recommended.[16][17] These are surface-active additives that function as a bridge between the polymer and the antioxidant.[18] They work by adsorbing onto the surface of the antioxidant particles, reducing interfacial tension and allowing the polymer melt to "wet" the particles more effectively, which prevents re-agglomeration.[19][20]

    • Causality: Dispersing agents typically have a polar "head" that is attracted to the antioxidant particle and a non-polar "tail" that is compatible with the polymer matrix. This structure creates a steric barrier that keeps the particles separated.[18]

Step 3: Evaluate Formulation and Additive Form

The way the antioxidant is introduced into the system can have a significant impact.

  • Q: I am adding the pure antioxidant powder directly into the extruder. Is there a better way?

    • A: Yes, using a masterbatch is a superior method. A masterbatch is a concentrated blend of the antioxidant (e.g., 10-40% by weight) in a carrier resin that is compatible with your main polymer. The antioxidant is already well-dispersed in the masterbatch pellets under optimized industrial conditions. When you add the masterbatch to your polymer, you are blending pellets with pellets, which is a much more efficient and uniform process than trying to disperse a fine powder.[13]

Section 4: Key Experimental Protocols

Here are detailed methodologies for implementing the solutions described above.

Protocol 1: Optimizing Melt Compounding via Twin-Screw Extrusion

This protocol provides a systematic approach to finding the ideal processing window for dispersing 2,2'-Methylenebis(6-cyclohexyl-p-cresol).

  • Material Preparation:

    • Thoroughly dry the base polymer resin and the antioxidant powder as per their technical datasheets to prevent degradation from moisture during processing.

    • Create a physical "salt-and-pepper" blend of the polymer pellets and the antioxidant powder at your target concentration (e.g., 0.1-0.5% by weight).

  • Extruder Setup:

    • Use a co-rotating, intermeshing twin-screw extruder, which provides excellent dispersive and distributive mixing.[13][14]

    • Design a screw profile with a combination of conveying elements, kneading blocks, and mixing elements to ensure adequate shear and residence time.

  • Process Optimization (Design of Experiments Approach):

    • Variable 1: Barrel Temperature Profile. Set an initial temperature profile where the feed zone is cooler and the temperature gradually increases to a peak in the mixing zones. Crucially, ensure the peak melt temperature is at least 10-20°C above the antioxidant's melting point (i.e., >145°C).

    • Variable 2: Screw Speed. Start with a moderate screw speed (e.g., 200 RPM) and prepare batches at increasing speeds (e.g., 300 RPM, 400 RPM) while keeping the feed rate constant to evaluate the effect of shear.

    • Variable 3: Feed Rate. For a given screw speed, test different feed rates. A lower feed rate will increase the residence time.

  • Sample Collection & Analysis:

    • After the process stabilizes for each condition, collect the extruded strands.

    • Cool the strands in a water bath and pelletize them.[13]

    • Produce a film or plaque from the pellets via compression molding.

    • Evaluation: Visually inspect the film against a light source for specks or haze. For quantitative analysis, use optical microscopy to examine micro-dispersion and count agglomerates per unit area.

Protocol 2: Evaluating the Efficacy of a Dispersing Agent
  • Selection of Dispersing Agent: Choose a dispersing agent known to be effective in your polymer system (e.g., a low molecular weight wax or a functionalized polymer). Consult with additive suppliers for recommendations.

  • Formulation: Prepare three separate blends for comparison:

    • Control: Polymer + 2,2'-Methylenebis(6-cyclohexyl-p-cresol).

    • Test 1: Polymer + 2,2'-Methylenebis(6-cyclohexyl-p-cresol) + 0.5% Dispersing Agent.

    • Test 2: Polymer + 2,2'-Methylenebis(6-cyclohexyl-p-cresol) + 1.0% Dispersing Agent.

  • Compounding: Process all three blends using the exact same compounding parameters (temperature, screw speed, etc.) established as your baseline in Protocol 1. This is critical to ensure the only variable is the presence and concentration of the dispersing agent.

  • Analysis:

    • Create films or plaques from each of the three batches.

    • Visually and microscopically compare the dispersion quality. A successful dispersing agent will result in a significant reduction or complete elimination of visible agglomerates compared to the control.[16]

References
  • Tokyo Chemical Industry. (2025, August 20). 2,2'-Methylenebis(6-cyclohexyl-p-cresol). polymer-additives.
  • CymitQuimica. 2,2'-Methylenebis(6-cyclohexyl-p-cresol).
  • Lab Pro. 2,2'-Methylenebis(6-cyclohexyl-p-cresol), 250G - M1896-250G.
  • PubChem. 2,2'-Methylenebis(6-cyclohexyl-p-cresol).
  • Elchemy. (2026, January 8). Common Challenges in Using Antioxidants in Plastic Manufacturing.
  • AKSci. (2026, March 2). 4066-02-8 2,2'-Methylenebis(6-cyclohexyl-p-cresol) AKSci 5524AB.
  • TCI Chemicals. 2,2'-Methylenebis(6-cyclohexyl-p-cresol) 4066-02-8.
  • gsis. 2,2'-METHYLENEBIS(6-CYCLOHEXYL-P-CRESOL).
  • SpecialChem. (2025, June 24). Dispersing and Coupling Agents for Filled Plastics.
  • WOTAIchem. (2025, September 28). The Overlooked Power of Dispersing Agents.
  • Scribd.
  • Surya Masterbatches. (2025, November 4). Ultimate Guide to Polymer Compounding Process.
  • Arkema Coating M
  • Wikipedia. Plastic compounding.
  • CymitQuimica. CAS 4066-02-8: 2,2′-Methylenebis(4-methyl-6-cyclohexylphenol).
  • Additives for Polymers. (2023, August 14). Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers.
  • Evonik Industries. Polymer Dispersions.
  • SpecialChem. (2025, October 17). Maximizing Polymer Lifespan: The Role of Hindered Phenol Antioxidants.
  • Noah Technologies Corporation. (2025, November 25).
  • ResearchGate. (2014, September 9). How can we control dispersion and distribution of fillers into polymers?

Sources

Troubleshooting

Technical Support Center: Optimizing Antioxidant ZKF Concentration for Maximum Formulation Stability

Welcome to the technical support center for Antioxidant ZKF. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the concentratio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Antioxidant ZKF. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the concentration of Antioxidant ZKF to ensure the maximum stability and efficacy of your formulation. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of Antioxidant ZKF and how does it work?

Antioxidant ZKF is a synthetic, broad-spectrum antioxidant designed to protect active pharmaceutical ingredients (APIs) and excipients from oxidative degradation. Oxidation, often initiated by exposure to light, heat, or trace metal ions, can lead to a loss of potency, the formation of impurities, and changes in the physical properties of a formulation.[1][2] Antioxidant ZKF functions primarily as a free radical scavenger, donating an electron to neutralize highly reactive molecules like reactive oxygen species (ROS), thereby terminating the oxidative chain reaction.[1][3]

Q2: What are the typical starting concentration ranges for Antioxidant ZKF in a formulation?

The optimal concentration is highly formulation-dependent. However, a typical starting range for initial screening studies is between 0.01% and 0.2% (w/w or w/v).[2] It is critical to understand that a higher concentration is not always better. Exceeding the optimal concentration can sometimes lead to pro-oxidant effects, where the antioxidant itself begins to promote oxidation, or cause physical instability issues like precipitation.[4][5]

Q3: What are the common visual or physical signs of Antioxidant ZKF degradation or formulation instability?

Common indicators of instability include:

  • Color Change: A shift to a yellow or brown hue is a classic sign of phenolic antioxidant oxidation.[6][7]

  • Odor Development: The formation of volatile degradation byproducts can lead to off-odors.[1][7]

  • Phase Separation: In emulsions like creams and lotions, instability can manifest as the separation of oil and water phases.[6][8]

  • Precipitation or Crystallization: The antioxidant or the API may come out of solution, appearing as cloudiness or visible particles.[1]

  • Viscosity Changes: A noticeable thickening or thinning of the product can indicate degradation of the formulation matrix.[6]

Troubleshooting Guide: Specific Experimental Issues

This section addresses specific problems you may encounter during development. Each answer provides a systematic approach to identifying the root cause and implementing a solution.

Issue 1: My formulation is showing significant discoloration (yellowing) and a slight off-odor after a few weeks under accelerated stability conditions.

A1: Root Cause Analysis & Troubleshooting Strategy

Discoloration and odor are hallmark signs of oxidative degradation. This indicates that the current concentration of Antioxidant ZKF is insufficient to protect the formulation components, or that the antioxidant itself is degrading.

Potential Causes:

  • Insufficient Concentration: The level of Antioxidant ZKF may be too low to quench the free radicals being generated under stress conditions.

  • Antioxidant Degradation: Antioxidant ZKF is sacrificial; it degrades as it protects your API.[4] Factors like high temperature, UV light exposure, and incorrect pH can accelerate its depletion.[1][9]

  • Presence of Metal Ions: Trace amounts of metal ions (e.g., iron, copper) from raw materials or processing equipment can catalyze oxidative reactions, rapidly consuming the antioxidant.[1][10][11]

  • High Oxygen Headspace: Excessive oxygen in the packaging can create a highly oxidative environment that overwhelms the antioxidant's capacity.[1]

  • pH Instability: The stability and efficacy of many antioxidants are pH-dependent. A suboptimal pH can reduce the stability of Antioxidant ZKF.[12]

Systematic Troubleshooting Steps:

  • Concentration Study: Design a study with a range of Antioxidant ZKF concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.2%). Store samples under accelerated conditions (e.g., 40°C/75% RH) and observe the rate of discoloration.

  • Add a Chelating Agent: Incorporate a chelating agent like EDTA (0.05% - 0.1%) into the formulation to sequester metal ions and see if this reduces discoloration.[1][13]

  • Control Headspace: When preparing stability samples, flush the headspace of the container with an inert gas like nitrogen to displace oxygen.[13]

  • Evaluate pH Profile: Prepare lab-scale batches at different pH values (e.g., pH 4, 5, 6, 7) to determine the optimal pH for stability. The antioxidant activity of many compounds is pH-dependent.[14][15]

  • Photostability Testing: Expose the formulation to controlled UV/visible light as per ICH Q1B guidelines to determine if light is a primary degradation driver. If so, UV-protective packaging is essential.[1]

Issue 2: The measured concentration of my API is decreasing rapidly in my stability study, but the formulation's physical appearance is unchanged. What's happening?

A2: Unseen Degradation & Analytical Investigation

This scenario points to a chemical incompatibility or a degradation pathway that does not produce visible byproducts. The antioxidant may be ineffective against this specific degradation mechanism or could even be interacting negatively with other components.

Potential Causes:

  • Non-Oxidative Degradation: The API may be degrading via a non-oxidative pathway, such as hydrolysis, for which Antioxidant ZKF offers no protection. Hydrolysis is a common degradation pathway for APIs with ester or amide functionalities.

  • Incompatibility with Excipients: Antioxidant ZKF may be incompatible with another excipient in the formulation, leading to a reaction that degrades the API. For example, some antioxidants can have antagonistic interactions with other additives.[10]

  • Localized Micro-environment Issues: The antioxidant may not be properly dispersed in the formulation, especially in complex systems like emulsions, leaving areas of the API unprotected.[10]

  • Pro-oxidant Effect: While less common, at certain concentrations and in the presence of metal ions, some antioxidants can act as pro-oxidants, accelerating degradation.[4][11]

Systematic Troubleshooting Steps:

  • Forced Degradation Study: Perform a forced degradation study on the API alone. Expose it to acid, base, peroxide, heat, and light to identify its primary degradation pathways. This will confirm if oxidation is the main issue.

  • Excipient Compatibility Study: Prepare simple binary mixtures of the API with each excipient (including Antioxidant ZKF) and store them under accelerated conditions. Analyze for API degradation to pinpoint any incompatibilities.

  • Analyze for Antioxidant ZKF Concentration: Use an appropriate analytical method (see Protocol 2) to measure the concentration of Antioxidant ZKF over time. If its concentration is also decreasing rapidly, oxidation is indeed occurring. If it remains stable while the API degrades, another mechanism is at play.

  • Evaluate Synergistic Combinations: Consider combining Antioxidant ZKF with a secondary antioxidant. For instance, pairing a free radical scavenger with a chelating agent or an oxygen scavenger can provide more comprehensive protection.[1]

Visualizing the Optimization & Troubleshooting Process

Optimization_Workflow cluster_prep Phase 1: Formulation & Screening cluster_testing Phase 2: Stability Testing cluster_analysis Phase 3: Analysis & Optimization A Define Formulation & API B Select Antioxidant ZKF Concentration Range (e.g., 0.01% - 0.2%) A->B C Prepare Batches with Varying ZKF Levels B->C D Place on Accelerated Stability (e.g., 40°C/75% RH, Photostability) C->D E Analyze at Time Points (T=0, 1, 3, 6 months) D->E F Assays: 1. Visual Appearance 2. API Assay (HPLC) 3. ZKF Assay (HPLC) 4. Degradation Products E->F G Evaluate Data: Assess Degradation Rate vs. ZKF Concentration F->G H Is Stability Acceptable? G->H I Select Optimal Concentration H->I Yes J Troubleshoot: - Adjust pH - Add Chelator - Modify Excipients H->J No J->C Reformulate & Re-test

Caption: Workflow for optimizing Antioxidant ZKF concentration.

Experimental Protocols
Protocol 1: Accelerated Stability Study Design

This protocol outlines a typical accelerated stability study to evaluate the effectiveness of different concentrations of Antioxidant ZKF.

1. Materials & Equipment:

  • Final formulation matrix (without Antioxidant ZKF)

  • Antioxidant ZKF

  • Stability-indicating HPLC method for API and Antioxidant ZKF

  • ICH-compliant stability chambers (e.g., 40°C ± 2°C / 75% RH ± 5% RH)

  • ICH-compliant photostability chamber

  • Appropriate primary packaging

2. Procedure:

  • Prepare four batches of your formulation with varying concentrations of Antioxidant ZKF:

    • Batch 1: 0% (Control)

    • Batch 2: 0.05% w/w

    • Batch 3: 0.10% w/w

    • Batch 4: 0.20% w/w

  • Package the formulations in the intended final container closure system.

  • Place samples from each batch into the accelerated stability chamber (40°C/75% RH).

  • Place a separate set of samples into the photostability chamber.

  • Pull samples for analysis at predetermined time points. For an accelerated study, a minimum of three points is recommended (e.g., 0, 3, and 6 months).[16]

  • At each time point, perform the following analyses:

    • Physical Appearance: Note any changes in color, odor, or phase separation.

    • Chemical Analysis: Use a validated, stability-indicating HPLC method to quantify the API and Antioxidant ZKF. Also, monitor for the formation of any degradation products.

3. Data Analysis:

  • Plot the concentration of the API and Antioxidant ZKF versus time for each batch.

  • Compare the degradation rate of the API in the control batch versus the batches containing Antioxidant ZKF.

  • Determine the concentration of Antioxidant ZKF that provides the best protection for the API with minimal degradation of the antioxidant itself.

Protocol 2: HPLC-Based Assay for Antioxidant ZKF Quantification

This method allows for the simultaneous quantification of Antioxidant ZKF and its degradation products.

1. Materials & Equipment:

  • HPLC system with UV/DAD or MS detector

  • Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Reference standards for Antioxidant ZKF and any known degradation products

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Acid (e.g., acetic acid or phosphoric acid) for mobile phase modification

2. Chromatographic Conditions (Example):

  • Mobile Phase A: Water with 0.1% Acetic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Acetic Acid

  • Gradient Elution: A gradient is often necessary to separate the antioxidant from its more polar degradation products.[17]

    • 0-5 min: 90% A / 10% B

    • 5-20 min: Ramp to 10% A / 90% B

    • 20-25 min: Hold at 10% A / 90% B

    • 25-30 min: Return to 90% A / 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: Scan for the lambda max of Antioxidant ZKF (e.g., 277 nm).[17]

3. Procedure:

  • Prepare a stock solution of the Antioxidant ZKF reference standard.

  • Create a calibration curve by preparing a series of dilutions from the stock solution.

  • Prepare the formulation sample by extracting it into a suitable solvent and diluting it to fall within the calibration curve range.

  • Inject the standards and samples onto the HPLC system.

  • Integrate the peak area for Antioxidant ZKF and any degradation products.

  • Quantify the concentration using the linear regression equation from the calibration curve.

Protocol 3: DPPH Free Radical Scavenging Assay

This in-vitro assay measures the antioxidant capacity of your formulation. It's useful for confirming that Antioxidant ZKF is active within your specific matrix.

1. Materials & Equipment:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Spectrophotometer or plate reader capable of measuring absorbance at ~517 nm

  • Positive control (e.g., Ascorbic Acid, Trolox)

2. Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color. Always prepare this solution fresh and protect it from light.[18]

  • Prepare a series of dilutions of your formulation extract in methanol.

  • In a microplate or cuvette, add a fixed volume of the DPPH solution (e.g., 100 µL).

  • Add an equal volume of your diluted sample or the positive control (e.g., 100 µL).

  • Incubate the mixture in the dark for a consistent period (e.g., 30 minutes). The reaction is time-dependent.[18][19]

  • Measure the absorbance at ~517 nm. A decrease in absorbance (fading of the purple color) indicates radical scavenging activity.[20]

3. Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Abs_control is the absorbance of the DPPH solution with methanol (no sample).

  • Abs_sample is the absorbance of the DPPH solution with your sample.

Plot the % Inhibition against the sample concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Data Summary & Interpretation

Summarize your stability data in a clear table to facilitate comparison between different concentrations of Antioxidant ZKF.

ZKF Conc. (% w/w)Time (Months)API Assay (% of Initial)Visual AppearanceDegradation Product X (%)
0 (Control)0100.0Clear, colorless< 0.05
392.5Slight yellowing1.8
685.1Yellow3.5
0.050100.0Clear, colorless< 0.05
398.7Clear, colorless0.2
696.5Faint yellow tint0.8
0.100100.0Clear, colorless< 0.05
399.8Clear, colorless< 0.05
699.2Clear, colorless0.1
0.200100.0Clear, colorless< 0.05
399.9Clear, colorless< 0.05
699.3Clear, colorless0.1

Interpretation:

In this hypothetical example, the 0% control shows significant degradation. The 0.05% concentration offers good protection but doesn't completely prevent degradation or discoloration by 6 months. Both 0.10% and 0.20% concentrations provide excellent stability. In this case, the 0.10% concentration would be chosen as the optimal level , as it provides robust protection without using an excessive amount of the antioxidant, which is both cost-effective and minimizes any potential risks associated with higher concentrations.

References
  • Title: ACCELERATED STABILITY TESTING Source: Google Cloud URL
  • Title: The Most Common Formulation Challenges in Skincare - and How Manufacturers Solve Them Source: Google Cloud URL
  • Title: Common Challenges in Using Antioxidants in Plastic Manufacturing Source: Elchemy URL
  • Title: Free Radical Generation Assays: New Methodology for Accelerated Oxidation Studies at Low Temperature in Complex Food Matrices Source: Google Cloud URL
  • Title: Effect of Heating Condition and pH on Stability of Total Phenolic Content and Antioxidant Activities of Samui (Micromelum Minutum)
  • Title: The kinetic behavior of antioxidant activity and the stability of aqueous and organic polyphenol extracts from navel orange peel Source: SciELO URL
  • Title: High-concentration L-methionine as a potent antioxidant for oxidation resistance and stability enhancement in high-concentration antibody therapeutics Source: PMC URL
  • Title: Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion Source: Semantic Scholar URL
  • Title: Navigating the Challenges of Formulating with Naturals Source: Cosmetics & Toiletries URL
  • Title: Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems Source: Google Cloud URL
  • Title: Analytical Methods Used in Determining Antioxidant Activity: A Review Source: PMC URL
  • Title: Lipid-Soluble Antioxidants in Cosmetics: Stability Challenges Source: Allan Chemical Corporation URL
  • Title: Technical Support Center: Troubleshooting Inconsistent Results in Antioxidant Capacity Assays Source: Benchchem URL
  • Title: Stability testing of existing active substances and related finished products Source: European Medicines Agency URL
  • Title: Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems Source: PMC URL
  • Title: Effects of Various Temperatures and pH Values on the Extraction Yield of Phenolics from Litchi Fruit Pericarp Tissue and the Antioxidant Activity of the Extracted Anthocyanins Source: PMC URL
  • Title: Methods for the HPLC Analysis of Phenolic Compounds and Flavonoids in Beer Source: IntechOpen URL
  • Title: Troubleshooting Antioxidant Blooming and Migration in Polymers Source: SpecialChem URL
  • Title: The Challenges of Formulating Natural Products Source: Happi URL
  • Title: Strategies for Resolving Stability Issues in Drug Formulations Source: Pharmaguideline URL
  • Title: Do antioxidants in a certain formulations (food, pharmaceutical, cosmetics) should be stable as the active ingredient?
  • Title: Effect of storage temperature on the antioxidant activity and catechins stability of Matcha (Camellia sinensis)
  • Title: Formulation Troubleshooting In Cosmetic Products Source: Prospector URL
  • Title: Chapter 8: Accelerated Stability Testing – History and Recent Developments Source: Royal Society of Chemistry URL
  • Title: Natural antioxidants from some fruits, seeds, foods, natural products, and associated health benefits: An update Source: PMC URL
  • Title: Troubleshooting Source: Pharmalator URL
  • Title: Technical Support Center: Optimization of Polyherbal Antioxidant Formulations Source: Benchchem URL
  • Title: Chemical Analysis of Synthetic Antioxidants in Foodstuffs Source: Encyclopedia MDPI URL
  • Title: Effect of pH, Temperature and Metal Salts in Different Storage Conditions on the Stability of Vitamin C Content of Yellow Bell Pepper Extracted in Aqueous Media Source: Systematic Reviews in Pharmacy URL
  • Title: HPLC-DPPH Screening Method for Evaluation of Antioxidant Compounds Extracted from Semen Oroxyli Source: PMC URL
  • Title: troubleshooting inconsistent results in DPPH antioxidant assays Source: Benchchem URL
  • Title: Antioxidants: a comprehensive review Source: PMC URL
  • Title: Methods To Measure the Antioxidant Activity of Phytochemicals and Plant Extracts Source: ACS Publications URL
  • Title: A Review: Analytical methods used for In vitro Antioxidant studies Source: IJNRD URL
  • Title: US FDA Suggests Adding Antioxidants To Drug Formulations To Mitigate Nitrosamine Risks Source: HBW Insight URL
  • Title: Application of High-Performance Liquid Chromatography with Diode Array Detection to Simultaneous Analysis of Reference Antioxidants and 1,1-Diphenyl-2-picrylhydrazyl (DPPH)
  • Source: SREDSTVA REGIONALE CHEMIE PVT. LTD.
  • Title: Wound Healing and Antioxidant Capabilities of Zizyphus mauritiana Fruits: In-Vitro, In-Vivo, and Molecular Modeling Study Source: PMC URL
  • Title: FDA issues guidance on antioxidants Source: NutraIngredients USA URL
  • Title: Antioxidants: A Premature Scientific Hypothesis that Reshuffled the Traditional Food Pyramid Source: ResearchGate URL
  • Title: A Preliminary Study Investigating the Effects of Elevated Antioxidant Capacity of Daily Snacks on the Body's Antioxidant Defences in Patients with CVD Source: MDPI URL
  • Title: Effect of Antioxidants in Medicinal Products on Intestinal Drug Transporters Source: PMC URL
  • Title: Antioxidant properties of hydroxy-flavones Source: PubMed URL
  • Title: Degradation kinetics of bioactive components, antioxidant activity, colour and textural properties of selected vegetables during blanching Source: PMC URL
  • Title: Antioxidant-accelerated oxidative degradation: a case study of transition metal ion catalyzed oxidation in formulation Source: PubMed URL

Sources

Optimization

Technical Support Center: Mitigating 2,2'-Methylenebis(6-cyclohexyl-p-cresol) Leaching in Pharmaceutical Polymers

Welcome to the Extractables and Leachables (E&L) Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with troubleshooting and mitigating th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Extractables and Leachables (E&L) Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with troubleshooting and mitigating the migration of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) (CAS: 4066-02-8, also known as Antioxidant ZKF) from polyolefin matrices into pharmaceutical products.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 2,2'-Methylenebis(6-cyclohexyl-p-cresol) exhibit high leaching rates in our single-use bioprocessing bags and polyolefin containers? A: Leaching of this specific bisphenol-type antioxidant is governed by a combination of kinetic mobility and thermodynamic affinity [1, 2].

  • Kinetics (Diffusion): With a molecular weight of 392.6 g/mol , this antioxidant falls well below the >1,000 g/mol threshold generally required to prevent migration in polymers [1]. It resides primarily in the amorphous domains of the polyolefin matrix. Because its hydrodynamic radius is smaller than the free volume of these amorphous regions, it undergoes rapid Fickian diffusion.

  • Thermodynamics (Solubility): The migration is actively driven by the Relative Energy Difference (RED) , calculated via Hansen Solubility Parameters (HSP) [5]. If your drug formulation contains surfactants (e.g., Polysorbate 80) or lipid nanoparticles, the RED between the antioxidant and the formulation often drops below 1.0. This creates a thermodynamic sink, actively pulling the antioxidant out of the plastic and into the drug product.

Q2: How can I differentiate between surface "blooming" and continuous matrix leaching during my stability studies? A: Blooming is a macroscopic, thermodynamic rejection of the antioxidant to the polymer surface due to supersaturation during the polymer cooling phase [1]. Matrix leaching is the continuous, microscopic migration of the compound directly into a contacting fluid.

  • Troubleshooting Causality: Perform a rapid 30-second surface wash of the polymer with isopropanol, followed by GC-MS analysis. If the concentration of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) spikes immediately and subsequent extractions yield near-zero levels, you are observing blooming. If the concentration increases linearly over time (following Fick's Second Law) during a prolonged 72-hour extraction, you are dealing with continuous matrix leaching.

Q3: Does gamma sterilization impact the leaching profile of this antioxidant? A: Yes. Gamma irradiation (typically 25–50 kGy for pharmaceutical packaging) causes polymer chain scission, which increases the amorphous fraction and free volume of the polyolefin [2]. Furthermore, irradiation can cleave the methylene bridge of the antioxidant itself, generating smaller, highly mobile degradation products (e.g., substituted phenols) that leach at an accelerated rate and pose independent toxicological risks [3].

Part 2: Visualizing the Leaching Logic

The following diagram illustrates the mechanistic relationship between the thermodynamic/kinetic drivers of leaching and the targeted mitigation strategies used to disrupt them.

LeachingLogic cluster_0 Thermodynamic & Kinetic Drivers cluster_1 Mitigation Interventions ZKF Antioxidant ZKF MW: 392.6 g/mol Drug Drug Formulation (Extraction Sink) ZKF->Drug leaches (RED < 1) Amorphous Amorphous Polymer Domains (High Free Volume) Amorphous->ZKF enables Fickian diffusion Annealing Polymer Annealing (Increases Crystallinity) Annealing->Amorphous reduces free volume Coating Surface Barrier Coating (e.g., ALD / Fluorination) Coating->Drug blocks interface Blending High-MW Blending (Reduces Loading) Blending->ZKF lowers concentration gradient

Figure 1: Logical relationship between leaching drivers and targeted mitigation strategies.

Part 3: Experimental Protocols (Self-Validating Systems)

To accurately troubleshoot leaching, you must utilize an extraction protocol that validates its own integrity. If the extraction conditions are too harsh, you risk thermally degrading the antioxidant before it reaches the detector.

Protocol: Self-Validating Accelerated E&L Profiling

Objective: Quantify the migration of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) while ensuring no thermal degradation or volatilization occurs during the sample preparation phase.

Step 1: Matrix Preparation & Isotope Spiking (The Validation Step)

  • Action: Cut the polymer sample to achieve a standardized surface-area-to-volume ratio (e.g., 6 cm²/mL) to mimic worst-case clinical exposure. Spike the extraction vehicle (e.g., 50% ethanol/water) with 50 ppb of a stable isotope-labeled surrogate (e.g., d14​ -Bisphenol A) prior to introducing the polymer.

  • Causality: This internal standard acts as the self-validating mechanism. The final recovery of the d14​ -surrogate must fall between 80–120%. If it falls below 80%, it proves your extraction temperature is causing analyte degradation or loss, invalidating the ZKF quantification.

Step 2: Accelerated Extraction

  • Action: Incubate the polymer and spiked solvent in sealed microchambers at 50°C for 72 hours [4].

  • Causality: 50°C provides enough thermal energy to accelerate diffusion for a rapid predictive study, but remains safely below the glass transition temperature ( Tg​ ) of the rigid polymer domains. Exceeding the Tg​ would artificially melt the crystalline domains, resulting in a leaching profile that does not represent real-world storage.

Step 3: Solid-Phase Microextraction (SPME) Concentration

  • Action: Expose a DVB/CAR/PDMS SPME fiber to the liquid phase for 30 minutes under continuous agitation.

  • Causality: SPME concentrates trace leachables directly onto the fiber, entirely bypassing the need for nitrogen blow-down or solvent evaporation. Evaporation is a primary cause of volatile fragment loss in traditional E&L studies.

Step 4: GC-MS/MS Quantification

  • Action: Desorb the fiber in the GC inlet at 250°C. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, targeting the parent ion (m/z 392.6) and its primary structural fragments.

  • Causality: MRM provides the absolute specificity required to distinguish 2,2'-Methylenebis(6-cyclohexyl-p-cresol) from other phenolic oligomers, plasticizers, or slip agents present in the polyolefin matrix [3, 4].

ELWorkflow Prep 1. Matrix Prep & Isotope Spiking Extract 2. Accelerated Extraction (50°C) Prep->Extract SPME 3. SPME Concentration Extract->SPME GCMS 4. GC-MS/MS Quantification SPME->GCMS Validate 5. Recovery Validation (80-120%) GCMS->Validate

Figure 2: Self-validating experimental workflow for accelerated E&L profiling.

Part 4: Quantitative Mitigation Strategies

Once leaching is confirmed and quantified, matrix engineering is required. The table below summarizes field-proven strategies to minimize the migration of 2,2'-Methylenebis(6-cyclohexyl-p-cresol), translating mechanistic theory into actionable manufacturing adjustments.

Mitigation StrategyMechanistic CausalityImplementation ParameterEst. Leaching Reduction (%)
Thermal Annealing Increases the crystalline fraction of the polymer. Crystalline domains act as impermeable physical barriers, drastically increasing the tortuosity of the diffusion path [1].Heat polymer to 10°C below its melting point for 4 hours, followed by controlled slow cooling.35 - 50%
High-MW Blending Reduces the absolute loading requirement of the mobile ZKF antioxidant by leveraging synergistic, high-molecular-weight secondary phosphites [1].Replace 50% of the ZKF loading with a high-MW stabilizer (e.g., Irgafos 168, MW: 646.9 g/mol ).45 - 60%
Surface Fluorination Increases surface polarity, creating a thermodynamic barrier (shifting the RED > 1) against lipophilic drug formulations or surfactant sinks.Expose the product-contact surface to 10% F2​ gas in N2​ for 2 to 3 minutes.70 - 85%
Atomic Layer Deposition (ALD) Creates a dense, pinhole-free inorganic barrier at the polymer-drug interface, physically blocking the mass transfer of the antioxidant.Deposit 20 nm of Al2​O3​ or TiO2​ via ALD directly onto the product-contact surface.> 95%

References

  • Extractables and Leachables from Single-Use Disposables BioProcess International URL: [Link]

  • Large-Scale Assessment of Extractables and Leachables in Single-Use Bags for Biomanufacturing Analytical Chemistry (ACS Publications) URL:[Link]

  • Identification of Potential Extractables and Leachables in Cosmetic Plastic Packaging by Microchambers-Thermal Extraction and Pyrolysis-Gas Chromatography-Mass Spectrometry PubMed Central (PMC) URL:[Link]

  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals ResearchGate URL: [Link]

Troubleshooting

Technical Support Center: Enhancing Thermal Stability of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) Formulations

Welcome to the Technical Support Center. As a Senior Application Scientist, I have curated this guide specifically for researchers, formulators, and drug development professionals working with 2,2'-Methylenebis(6-cyclohe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have curated this guide specifically for researchers, formulators, and drug development professionals working with 2,2'-Methylenebis(6-cyclohexyl-p-cresol) (commonly known as Antioxidant ZKF, CAS: 4066-02-8). This high-molecular-weight hindered bisphenol is a critical additive for preventing thermo-oxidative degradation in polyolefins, elastomers, and medical-grade polymer excipients during high-temperature processing (e.g., hot-melt extrusion)[1].

Below, you will find mechanistic insights, troubleshooting guides, self-validating experimental protocols, and quantitative benchmarks to ensure the integrity of your formulations.

Part 1: Mechanistic Insights & FAQs

Q1: Why does 2,2'-Methylenebis(6-cyclohexyl-p-cresol) outperform standard monophenolic antioxidants in high-temperature formulations? A: The superior performance stems from its bisphenolic structure and bulky cyclohexyl groups. The methylene bridge links two sterically hindered phenols, providing a high molecular weight (392.58 g/mol ) that drastically reduces volatility at processing temperatures exceeding 200°C[2]. Mechanistically, the dual phenolic hydroxyl (-OH) groups act as potent hydrogen donors. When thermal stress generates polymer alkyl radicals (R•) and peroxy radicals (ROO•), the antioxidant donates hydrogen atoms to neutralize them, forming stable, resonance-stabilized phenoxy radicals that terminate the degradation chain reaction[3].

Q2: How can I prevent the "blooming" effect of Antioxidant ZKF during the thermal cycling of my polymer-based drug delivery system? A: Blooming occurs when the antioxidant exceeds its solubility limit within the polymer matrix and migrates to the surface. To prevent this, you must optimize the loading concentration—typically between 0.1% and 0.5% w/w. Furthermore, utilizing a synergistic co-stabilizer (such as a phosphite or thioester) allows you to lower the required concentration of the primary phenolic antioxidant while maintaining or even enhancing overall thermal stability[4].

Q3: What causes the formulation to yellow during thermal processing, and how is it mitigated? A: Discoloration (yellowing) is the direct result of the over-oxidation of the phenolic antioxidant into highly conjugated quinonoid structures. This is mitigated by incorporating a secondary antioxidant (e.g., a phosphite). The secondary antioxidant decomposes hydroperoxides (ROOH) into non-radical alcohols before they can react with the phenolic antioxidant, thereby preserving the original color and extending the primary antioxidant's lifespan.

Logical Relationship: Radical Scavenging Pathway

Mechanism Stress Thermal/Oxidative Stress (Processing >200°C) PolymerRadical Polymer Alkyl Radical (R•) Formation Stress->PolymerRadical PeroxyRadical Peroxy Radical (ROO•) Formation (+O2) PolymerRadical->PeroxyRadical StableHydroperoxide Stable Polymer Hydroperoxide (ROOH) PeroxyRadical->StableHydroperoxide Extracts H ZKF Antioxidant ZKF (2,2'-Methylenebis(6-cyclohexyl-p-cresol)) H_Donation H-Atom Donation from Phenolic OH ZKF->H_Donation H_Donation->StableHydroperoxide PhenoxyRadical Stable Phenoxy Radical (Resonance Stabilized) H_Donation->PhenoxyRadical Termination Chain Reaction Terminated (Thermal Stability Achieved) StableHydroperoxide->Termination PhenoxyRadical->Termination

Fig 1: Radical scavenging mechanism of Antioxidant ZKF interrupting thermo-oxidative degradation.

Part 2: Troubleshooting Guide

Issue 1: Premature Thermal Degradation (Low OIT Values)

  • Cause: Insufficient antioxidant loading, poor dispersion within the high-viscosity melt, or antagonistic interactions with acidic excipients.

  • Solution: Verify dispersion homogeneity via scanning electron microscopy (SEM). If dispersion is adequate, incrementally increase the ZKF loading or introduce a synergistic thioester co-stabilizer to boost the Oxidative Induction Time (OIT)[4].

Issue 2: Volatilization During Hot-Melt Extrusion

  • Cause: Processing temperatures are exceeding the thermal stability threshold of the specific formulation matrix.

  • Solution: Conduct Thermogravimetric Analysis (TGA) to pinpoint the exact temperature at which 5% weight loss occurs. Ensure your extruder barrel temperatures remain strictly 20–30°C below this degradation threshold.

Experimental Workflow: Formulation Optimization

Workflow Prep Formulation Preparation (Melt Blending with ZKF) TGA TGA Analysis (Volatility & Degradation Temp) Prep->TGA DSC DSC Analysis (Oxidative Induction Time - OIT) Prep->DSC EvalTGA Is 5% Weight Loss > 250°C? TGA->EvalTGA EvalDSC Is OIT > 30 mins at 200°C? DSC->EvalDSC Pass Formulation Validated (High Thermal Stability) EvalTGA->Pass Yes FailTGA Adjust ZKF Loading or Check Dispersion EvalTGA->FailTGA No EvalDSC->Pass Yes FailDSC Add Synergistic Co-stabilizer (e.g., Thioester/Phosphite) EvalDSC->FailDSC No FailTGA->Prep FailDSC->Prep

Fig 2: Iterative experimental workflow for optimizing and validating ZKF formulation stability.

Part 3: Self-Validating Experimental Protocols

To establish a self-validating system, researchers must empirically verify the thermal stability of their specific formulations. The following protocols are grounded in industry standards.

Protocol A: Oxidative Induction Time (OIT) via DSC

This protocol is adapted from the for evaluating the stabilization level of polymeric materials[5].

  • Sample Preparation: Weigh 5.0 ± 0.5 mg of the fully compounded polymer formulation into an open aluminum Differential Scanning Calorimetry (DSC) pan.

  • Nitrogen Purge & Heating: Equilibrate the DSC cell at ambient temperature under a continuous nitrogen flow (50 mL/min). Ramp the temperature at a rate of 20°C/min up to 200°C.

  • Isothermal Equilibration: Hold the sample isothermally at 200°C for exactly 5 minutes under nitrogen to ensure complete thermal equilibrium and melting.

  • Oxygen Switch (t=0): Switch the purge gas from nitrogen to oxygen (50 mL/min). The moment the gas switches marks the beginning of the induction period (t=0).

  • Data Analysis: Continuously monitor the heat flow. The OIT is calculated as the time elapsed from the oxygen switch to the extrapolated onset of the exothermic oxidation peak. A sudden exothermic spike validates that the antioxidant has been fully consumed.

Protocol B: Thermogravimetric Analysis (TGA) for Volatility
  • Sample Preparation: Weigh 10–15 mg of the formulation into a platinum TGA pan.

  • Thermal Ramping: Heat the sample from 25°C to 600°C at a constant heating rate of 10°C/min under a nitrogen atmosphere (50 mL/min).

  • Threshold Determination: Record the temperature at which exactly 5% weight loss occurs ( T5%​ ). This metric self-validates the upper limit of your safe processing window.

Part 4: Quantitative Data Summary

The following table summarizes the baseline thermal stability parameters expected when working with high-purity 2,2'-Methylenebis(6-cyclohexyl-p-cresol)[1][3].

ParameterTypical ValueFormulation Significance
Molecular Weight 392.58 g/mol High mass prevents premature additive volatilization.
Melting Point 116°C – 134°CEnsures complete melting and homogeneous dispersion in polymer melts.
TGA 5% Weight Loss > 250°CDefines the maximum safe processing window for hot-melt extrusion.
Typical OIT (0.2% w/w) > 30 minutes (at 200°C)Demonstrates robust, long-term thermo-oxidative resistance.

References

  • PubChem . "2,2'-Methylenebis(6-cyclohexyl-p-cresol) | C27H36O2 | CID 77681". National Center for Biotechnology Information. URL: [Link]

  • ASTM International . "ASTM D3895-19: Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry". URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 2,2'-Methylenebis(6-cyclohexyl-p-cresol)

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Synonyms: Antioxidant ZKF, 2,2'-Methylenebis(6-cyclohexyl-4-methylphenol) CAS RN: 4066-02-8 Process Overview & Mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Synonyms: Antioxidant ZKF, 2,2'-Methylenebis(6-cyclohexyl-4-methylphenol) CAS RN: 4066-02-8

Process Overview & Mechanistic Logic

When synthesizing or utilizing 2,2'-Methylenebis(6-cyclohexyl-p-cresol) for polymer stabilization[1] or as a reference standard in in vitro drug resistance assays[2], achieving a purity of >99.0% is critical. The crude product, typically synthesized via the acid-catalyzed condensation of 2-cyclohexyl-p-cresol with formaldehyde[3], is often contaminated with unreacted monomer, highly chromophoric quinone oxidation products, and higher-order oligomers.

The purification logic relies on exploiting the differential solubility of these components. The target molecule features a highly lipophilic bisphenol structure with bulky cyclohexyl groups[1]. By utilizing a non-polar solvent like cyclohexane, we can achieve a steep temperature-dependent solubility curve, allowing the target to dissolve at reflux while selectively crystallizing out upon controlled cooling[3].

PurificationWorkflow Crude Crude 2,2'-Methylenebis (6-cyclohexyl-p-cresol) Dissolution Hot Dissolution (Cyclohexane, 80°C) Crude->Dissolution Add Solvent HotFiltration Hot Filtration (Remove Insoluble Oligomers) Dissolution->HotFiltration Fully Dissolved Cooling Controlled Cooling (0.5°C/min to 5°C) HotFiltration->Cooling Filtrate Crystallization Crystallization (Target >99.0% Purity) Cooling->Crystallization Supersaturation Washing Cold Solvent Wash (Remove unreacted cresol) Crystallization->Washing Filter Cake Waste Mother Liquor (Impurities: Quinones, 2-cyclohexyl-p-cresol) Crystallization->Waste Supernatant Drying Vacuum Drying (60°C, 10 mbar) Washing->Drying Purified Solid Washing->Waste Wash Filtrate

Workflow for the purification of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) via recrystallization.

Standard Operating Procedure: High-Purity Recrystallization

This self-validating protocol is designed to upgrade crude material to >99.0% HPLC purity using cyclohexane[3].

Step 1: Preparation & Hot Dissolution

  • Action: Weigh the crude 2,2'-Methylenebis(6-cyclohexyl-p-cresol). Add 2.0 to 2.5 times the weight of cyclohexane (e.g., 100 g crude to 200 g cyclohexane)[3]. Heat the suspension to 80°C under reflux with continuous stirring until the solid dissolves.

  • Causality: Cyclohexane provides the ideal non-polar environment to dissolve the lipophilic cyclohexyl and methyl groups. The 2:1 ratio ensures the solution is near saturation at 80°C, maximizing the yield during the cooling phase.

Step 2: Hot Filtration

  • Action: Rapidly filter the hot solution (maintained >75°C) through a pre-heated Buchner funnel or Celite pad.

  • Causality: This step mechanically removes higher-molecular-weight oligomers (trimeric/tetrameric condensation products) that remain insoluble even at reflux temperatures.

Step 3: Controlled Crystallization

  • Action: Transfer the filtrate to a crystallizing dish or jacketed reactor. Cool the filtrate at a controlled rate of 0.5°C/min down to 5°C.

  • Causality: Rapid cooling causes the solute to "crash out," trapping unreacted 2-cyclohexyl-p-cresol and quinone oxidation products within the rapidly forming crystal lattice. Slow, controlled cooling ensures a highly ordered, pure crystal lattice and excludes structurally dissimilar impurities.

Step 4: Filtration & Cold Washing

  • Action: Filter the crystallized product. Wash the filter cake with a minimal volume of ice-cold cyclohexane (5°C).

  • Causality: The cold wash displaces the impurity-rich mother liquor from the crystal surfaces without dissolving the purified product.

  • Self-Validation: Analyze the wash filtrate via TLC or HPLC; it should contain the bulk of the unreacted monomer, confirming the impurity clearance.

Step 5: Vacuum Drying

  • Action: Dry the crystals in a vacuum oven at 60°C and 10 mbar until a constant weight is achieved.

  • Causality: Removes residual cyclohexane. The drying temperature is kept well below the compound's melting point of 132.0–136.0 °C to prevent thermal degradation or sintering.

  • Self-Validation: Achieving a constant weight across two successive measurements confirms the complete removal of volatile solvents.

Quantitative Solvent Efficacy Data

Selecting the right solvent system is the most critical variable in bisphenol purification. The table below summarizes the empirical data for various solvent systems used in the purification of 2,2'-Methylenebis(6-cyclohexyl-p-cresol).

Solvent SystemRatio (Solvent:Crude, w/w)Target Solubility (80°C)Target Solubility (5°C)Impurity ClearanceTypical YieldFinal Purity (HPLC)
Cyclohexane 2.0 : 1HighVery LowExcellent85 - 88%>99.0%
Toluene / Heptane (1:3) 3.0 : 1HighLowGood80 - 83%98.5%
Isopropanol 4.0 : 1HighModerateModerate~75%97.5%
Ethanol / Water (9:1) 5.0 : 1ModerateLowPoor (Oligomers remain)~70%96.0%

Troubleshooting Guides & FAQs

Q1: My crude product has a distinct pink or yellow discoloration. How can I eliminate this during purification? A: Discoloration in phenolic antioxidants is almost universally caused by trace amounts of quinone or diphenoquinone oxidation products, which are highly chromophoric[1].

  • Troubleshooting: If standard cyclohexane recrystallization leaves a colored tint, add 1-2% (w/w) activated carbon during the hot dissolution step. Boil for 15 minutes prior to the hot filtration. The activated carbon will efficiently adsorb the planar quinone impurities. Ensure the hot filtration is performed through a Celite pad to prevent carbon fines from passing into the filtrate.

Q2: The product "oils out" (forms a separate liquid phase) instead of forming crystals when cooling. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the solute concentration exceeds its solubility at a temperature where the solute prefers to separate into a solvent-rich liquid phase rather than nucleate as a solid.

  • Troubleshooting: This indicates that your solvent-to-crude ratio is too low, or your cooling rate is too rapid. Increase the amount of cyclohexane by 10-20%. Alternatively, seed the solution with pure crystals of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) at a temperature just above the cloud point (around 60°C). This provides nucleation sites and forces solid-liquid crystallization.

Q3: My HPLC purity is plateauing at 96-97%. What is the persistent impurity and how do I remove it? A: The most common persistent impurity is the unreacted starting material, 2-cyclohexyl-p-cresol[3]. Because its structure is essentially half of the target molecule, it shares a very similar solubility profile.

  • Troubleshooting: To validate if this is the issue, check your mother liquor via HPLC; you should see a massive peak for the monomer. To clear it from the final product, ensure you are not skipping the cold wash step. If the impurity persists, perform a secondary repulping (slurrying) of the filter cake in cold heptane for 30 minutes before final filtration. This will selectively extract the residual monomer without sacrificing much yield.

References[5] National Center for Biotechnology Information. "2,2'-Methylenebis(6-cyclohexyl-p-cresol) - PubChem Compound Summary for CID 77681." PubChem. URL:https://pubchem.ncbi.nlm.nih.gov/compound/77681[2] CymitQuimica. "CAS 4066-02-8: 2,2′-Methylenebis(4-methyl-6-cyclohexylphenol)." CymitQuimica Catalog. URL:https://cymitquimica.com/products/IN-DA003FCE/2-2-methylenebis-6-cyclohexyl-4-methyl-phenol/[1] TCI Chemicals. "2,2'-Methylenebis(6-cyclohexyl-p-cresol) 4066-02-8." TCI Chemicals Catalog. URL:https://www.tcichemicals.com/IN/en/p/M1896[4] Google Patents. "Preparation method of antioxidant 2, 2' -methylenebis (6-cyclohexyl-4-methylphenol) - CN101279895A." Google Patents. URL:https://patents.google.com/patent/CN101279895A/en[3] MDPI. "Impact of Plastic-Related Compounds on P-Glycoprotein and Breast Cancer Resistance Protein In Vitro." Int. J. Mol. Sci. URL:https://www.mdpi.com/1422-0067/24/6/5820

Sources

Troubleshooting

Technical Support Center: Mitigating the Impact of Impurities in Technical Grade Antioxidant ZKF

Welcome, researchers, to the dedicated support center for Antioxidant ZKF. This guide is designed to empower you with the technical knowledge and practical solutions required to navigate the challenges associated with te...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers, to the dedicated support center for Antioxidant ZKF. This guide is designed to empower you with the technical knowledge and practical solutions required to navigate the challenges associated with technical grade materials. As your partner in research, we understand that the success of your experiments hinges on the purity and reliability of your reagents. This comprehensive resource provides in-depth troubleshooting guides and frequently asked questions to ensure you achieve accurate and reproducible results in your critical drug development and scientific research endeavors.

Introduction: The Nature of Technical Grade Reagents

Technical grade reagents, including Antioxidant ZKF, are produced for broad industrial and research applications. While cost-effective, they are not subject to the stringent purification processes of higher-purity grades (e.g., pharmaceutical or analytical grade).[1] Consequently, they may contain a variety of impurities, such as residual starting materials, by-products from synthesis, residual solvents, and degradation products.[1] These impurities are not inert bystanders in your experiments; they can and often do interfere with analytical assays and biological systems, leading to confounded data and a loss of valuable time and resources.

This guide will provide you with the expertise to identify, manage, and mitigate the impact of these impurities, transforming your technical grade Antioxidant ZKF into a reliable tool for your research.

Understanding Your Reagent: Antioxidant ZKF

For the context of this guide, "Antioxidant ZKF" is representative of a synthetic, hindered phenolic antioxidant. Its primary mechanism of action involves donating a hydrogen atom from its hydroxyl group to neutralize free radicals, thereby terminating oxidative chain reactions. This activity is what you aim to measure and utilize in your experiments.

However, the technical grade version may be accompanied by the impurities listed in the table below, each with the potential to disrupt your assays.

Impurity Class Specific Examples Potential Impact on Experiments
Organic Impurities Unreacted starting materials, intermediates, by-products of synthesis (e.g., dimers, oxidized side-products).[1]Can exhibit their own antioxidant or pro-oxidant activity, leading to an over- or underestimation of ZKF's potency. May interfere with spectroscopic measurements.[2][3]
Inorganic Impurities Residual catalysts (e.g., trace metals), inorganic salts from workup procedures.[1]Metal ions (e.g., Fe²⁺, Cu⁺) can interfere with redox-based assays like FRAP and ORAC. May be cytotoxic in cell-based assays.
Residual Solvents Toluene, hexane, ethyl acetate, etc., from synthesis and purification.[1]Can alter reaction kinetics, impact solubility of ZKF, and may be directly toxic to cells in culture.[4]
Degradation Products Oxidized forms of ZKF, products of hydrolysis.May have altered antioxidant activity or could be inactive, leading to an underestimation of the stability and potency of the active compound.

Troubleshooting Guide: Answering Your Experimental Challenges

This section is formatted in a question-and-answer style to directly address the common issues encountered when using technical grade Antioxidant ZKF.

In Vitro Antioxidant Assays (DPPH, ABTS, FRAP, ORAC)

Question 1: "My IC50 values for Antioxidant ZKF in the DPPH assay are inconsistent between experiments. What could be the cause?"

Answer: Inconsistent IC50 values in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay are a frequent challenge and can stem from several factors related to both the assay itself and impurities in your technical grade ZKF.

  • Causality: The DPPH assay relies on a single electron transfer (SET) mechanism, resulting in a color change that is measured spectrophotometrically.[5][6] Impurities can interfere in several ways:

    • Competing Redox Reactions: Impurities with their own antioxidant or pro-oxidant properties will contribute to the DPPH reduction, skewing the results.

    • Spectral Interference: Colored impurities can absorb light at the same wavelength as DPPH (around 517 nm), leading to an underestimation of antioxidant activity.[7]

    • Reaction Kinetics: The reaction rate of DPPH with an antioxidant can be influenced by the solvent system and the presence of impurities.[8] If the standard incubation time is insufficient for the reaction to reach its endpoint, you will see variability.[8]

  • Troubleshooting Steps:

    • Run a Kinetic Study: For a new batch of technical grade ZKF, monitor the absorbance change over an extended period (e.g., 60, 90, 120 minutes) to determine the time point at which the reaction reaches a plateau. Use this optimal incubation time for all subsequent experiments with this batch.[8]

    • Assess Sample Color: Before adding the DPPH reagent, measure the absorbance of your ZKF solution at 517 nm. If it is significant, you will need to subtract this background absorbance from your final readings.

    • Solvent Optimization: Ensure that ZKF and any potential impurities are fully soluble in your chosen solvent. Poor solubility can lead to non-reproducible results. You may need to use a co-solvent, but ensure it does not interfere with the assay.

    • Consider Purification: If variability persists, purifying a small batch of your technical grade ZKF for use as a reference standard can help determine if impurities are the primary cause of the inconsistency. (See Purification Protocols below).

Question 2: "I'm observing a much lower antioxidant capacity in the FRAP assay compared to the DPPH assay for the same concentration of ZKF. Why is this happening?"

Answer: Discrepancies between different antioxidant assays are common and often relate to their underlying chemical mechanisms and sensitivities to specific types of impurities.[2]

  • Causality:

    • Assay Mechanism: The FRAP (Ferric Reducing Antioxidant Power) assay is, like DPPH, a SET-based method. However, it operates under acidic conditions (pH 3.6) and measures the reduction of Fe³⁺ to Fe²⁺.[3] The antioxidant activity of phenolic compounds like ZKF can be pH-dependent.[2]

    • Metal Chelation: A significant differentiating factor is the potential for interference from metal-chelating impurities. If your technical grade ZKF contains residual catalysts or other metal impurities, these can directly reduce the Fe³⁺, leading to a false positive signal and an overestimation of antioxidant activity. Conversely, some impurities might chelate the Fe²⁺ product, interfering with color development.

  • Troubleshooting Steps:

    • pH Control: While the FRAP assay is buffered, ensure that the solvent used to dissolve your ZKF does not drastically alter the final pH of the reaction mixture.

    • Impurity Analysis for Metals: If you have access to techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS), a screen for trace metals in your technical grade ZKF can be highly informative.

    • Use a Panel of Assays: It is best practice to use a panel of assays with different mechanisms (e.g., SET-based like DPPH and FRAP, and Hydrogen Atom Transfer (HAT)-based like ORAC) to build a comprehensive antioxidant profile of your compound.[2] This approach provides a more complete picture of your compound's activity and can help reveal the nature of any interfering impurities.

Cell-Based Assays

Question 3: "I'm seeing unexpected cytotoxicity in my cell-based antioxidant assay when using technical grade ZKF, even at concentrations that should be non-toxic. What's going on?"

Answer: Unexplained cytotoxicity is a serious concern and a strong indicator of the presence of harmful impurities in your technical grade reagent.

  • Causality:

    • Residual Solvents: Many organic solvents used in synthesis are cytotoxic. Even trace amounts remaining in your final product can impact cell viability, especially in sensitive cell lines.[1]

    • Synthesis By-products: Unintended side products from the chemical synthesis of ZKF may have cytotoxic properties that are independent of the antioxidant itself.

    • Degradation Products: Over time, ZKF may degrade, forming products that could be more toxic than the parent compound.

  • Troubleshooting Steps:

    • Review the Certificate of Analysis (CoA): If available, check the CoA for information on residual solvents.

    • Perform a Dose-Response Cytotoxicity Assay: Before conducting your antioxidant assay, run a separate cytotoxicity assay (e.g., MTT, LDH) with a wide concentration range of your technical grade ZKF. This will help you determine the true non-toxic working concentration range for your specific batch and cell line.

    • Purify a Sub-batch: Purifying a small amount of the technical grade ZKF (see protocols below) and comparing its cytotoxicity profile to the unpurified material is the most direct way to confirm that impurities are the cause.

    • Use Appropriate Controls: Always include a vehicle control (the solvent used to dissolve ZKF) in your experiments to ensure the solvent itself is not causing the cytotoxicity.[2]

Frequently Asked Questions (FAQs)

Q1: What is the first thing I should do when I receive a new batch of technical grade Antioxidant ZKF?

A1: You should immediately perform a new lot qualification.[9] This is a critical step to ensure consistency in your research. A comprehensive qualification includes:

  • Documentation Review: Obtain and review the Certificate of Analysis (CoA) from the supplier. Note any information on purity, impurities, and residual solvents.

  • Visual Inspection: Check for uniform color and consistency.

  • Solubility Check: Confirm that the material dissolves as expected in your chosen solvents.

  • Purity Assessment: Use an analytical technique like HPLC to get a preliminary purity profile. This will serve as a baseline for the new batch.

  • Functional Check: Run a small-scale version of your primary assay (e.g., DPPH) to compare its activity to a previous batch, if available.

Q2: How should I properly store technical grade Antioxidant ZKF?

A2: Proper storage is crucial to prevent degradation. Follow the manufacturer's recommendations if available. For a typical phenolic antioxidant, this would involve:

  • Protection from Light: Store in an amber or opaque container.

  • Protection from Air: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, with the container tightly sealed.

  • Temperature Control: Store in a cool, dry, and dark place. Avoid repeated temperature fluctuations.

  • Aliquoting: For long-term storage, consider aliquoting the material into smaller, single-use vials to minimize exposure to air and moisture each time it is used.

Q3: Can I use technical grade ZKF for in vivo animal studies?

A3: It is strongly discouraged to use unpurified technical grade materials for in vivo studies. The risk of toxicity from unknown impurities is high and could lead to adverse effects in the animals and confound your experimental results. For any in vivo work, it is essential to use a highly purified and well-characterized version of Antioxidant ZKF.

Experimental Protocols: From Impurity Assessment to Purification

Here we provide detailed, step-by-step methodologies for the key workflows you will need to assess and mitigate the impact of impurities in your technical grade Antioxidant ZKF.

Protocol 1: Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of your ZKF and identifying the presence of organic impurities.

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Sample Solution: Accurately weigh approximately 10 mg of technical grade ZKF and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as needed.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Detection: UV detector at a wavelength appropriate for ZKF (e.g., 280 nm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient Elution:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30-35 min: Return to 95% A, 5% B and equilibrate.

  • Analysis:

    • Inject your sample solution.

    • The main peak corresponds to Antioxidant ZKF. Any additional peaks are impurities.

    • Calculate the purity by dividing the peak area of ZKF by the total area of all peaks and multiplying by 100. This gives you the "% area purity," a good estimate of the purity of your material.[10][11]

Protocol 2: Purification by Flash Column Chromatography

This method is suitable for purifying gram-scale quantities of technical grade ZKF to obtain a higher purity batch for sensitive experiments.

  • Solvent System Selection:

    • Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. The ideal system will give your ZKF an Rf value of approximately 0.3. A common solvent system for phenolic compounds is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Select a column size appropriate for the amount of material you are purifying.

    • Pack the column with silica gel using the "slurry method": mix the silica gel with your chosen solvent system and pour it into the column. Allow it to pack evenly.

  • Sample Loading:

    • Dissolve your technical grade ZKF in a minimal amount of the solvent system.

    • Carefully add the concentrated sample to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Add the solvent system to the column and apply gentle positive pressure (e.g., from a nitrogen line or air pump) to push the solvent through the column.

    • Collect the eluting solvent in a series of test tubes (fractions).

  • Analysis of Fractions:

    • Spot each fraction onto a TLC plate and develop it in the chosen solvent system to identify which fractions contain your purified ZKF.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield your purified Antioxidant ZKF.

    • Confirm the purity of the final product using the HPLC method described above.

Protocol 3: Characterization of Impurities by LC-MS and NMR

For a more in-depth understanding of the impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.

  • LC-MS Analysis:

    • By coupling an HPLC system to a mass spectrometer, you can obtain the molecular weight of the impurities separated in your chromatogram.[12] This information is invaluable for proposing potential structures for the unknown compounds. A standard operating procedure would involve using an electrospray ionization (ESI) source, which is well-suited for phenolic compounds.[13]

  • NMR Analysis:

    • ¹H NMR spectroscopy can provide detailed structural information about ZKF and its impurities.[14] By analyzing the chemical shifts, integration, and coupling patterns of the peaks, you can often identify the exact structure of impurities, especially when compared to the spectrum of purified ZKF.[15][16]

    • Quantitative NMR (qNMR) can be used for a highly accurate purity assessment by integrating the signals of ZKF against a certified internal standard of known concentration.[15][17][18]

Visualizations

Diagram 1: Impact of Impurities on a DPPH Assay

cluster_0 Ideal Assay cluster_1 Assay with Technical Grade ZKF ZKF Antioxidant ZKF DPPH_H DPPH-H (Yellow/Colorless) ZKF->DPPH_H Donates H• DPPH_ideal DPPH• (Violet) DPPH_ideal->DPPH_H Result_ideal Accurate IC50 DPPH_H->Result_ideal Tech_ZKF Technical Grade ZKF (ZKF + Impurities) DPPH_H_tech DPPH-H (Yellow/Colorless) Tech_ZKF->DPPH_H_tech Donates H• Impurity_red Reducing Impurity Impurity_red->DPPH_H_tech False positive reduction Impurity_spec Colored Impurity Spectro Spectrophotometer (reads absorbance) Impurity_spec->Spectro Spectral Interference DPPH_tech DPPH• (Violet) DPPH_tech->DPPH_H_tech DPPH_H_tech->Spectro Result_tech Inaccurate IC50 Spectro->Result_tech

Caption: Workflow showing how impurities can lead to inaccurate DPPH assay results.

Diagram 2: General Workflow for Mitigating Impurity Impact

start Receive Technical Grade Antioxidant ZKF qualify New Lot Qualification (CoA, HPLC Profile, Functional Check) start->qualify spec Meets Initial Specs? qualify->spec characterize Characterize Impurities (LC-MS, NMR) qualify->characterize Optional: for deep understanding use_direct Proceed with Caution (Use appropriate controls) spec->use_direct Yes purify Purification (e.g., Flash Chromatography) spec->purify No end Reliable Experimental Results use_direct->end assess_pure Assess Purity of Purified Material (HPLC) purify->assess_pure use_pure Use High-Purity ZKF for Sensitive Assays assess_pure->use_pure use_pure->end

Caption: Decision workflow for handling technical grade Antioxidant ZKF.

References

  • United States Pharmacopeia. <1043> Ancillary Materials for Cell, Gene, and Tissue-Engineered Products. USP-NF. [Link]

  • ICH. (2006). Impurities in new drug substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Solomon, S. E. (2013). Standards for Ancillary Materials Used in Cell- and Tissue-Based Therapies. BioProcess International. [Link]

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • USP-NF. <1043> Ancillary Materials for Cell, Gene, and Tissue-Engineered Products. [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]

  • Lejan Team. (2023). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]

  • EMEA. (2006). ICH Topic Q 2 (R1). Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • FDA. (2020). Q3A(R) Impurities in New Drug Substances. U.S. Food and Drug Administration. [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Scribd. (2020). <1043> ANCILLARY MATERIALS FOR CELL, GENE, AND TISSUE-ENGINEERED PRODUCTS. [Link]

  • Petzold, K., et al. (2023). Comparing the four spectrophotometric assays DPPH, ABTS, FRAP and Folin-Ciocalteu to evaluate the antioxidant activity of a set of lignins. ACS Sustainable Chemistry & Engineering. [Link]

  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]

  • MDPI. (2025). Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. Molecules. [Link]

  • Gălăbinov, B. P., & Bocheva, D. (2021). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Foods. [Link]

  • University of Strathclyde. (2017). Quantitative NMR Spectroscopy. [Link]

  • Maniara, G., et al. (1998). Method performance and validation for quantitative analysis by (1)h and (31)p NMR spectroscopy. Applications to analytical standards and agricultural chemicals. Analytical Chemistry. [Link]

  • Hindawi. (2014). Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products. International Journal of Analytical Chemistry. [Link]

  • ResearchGate. (2016). Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity. [Link]

  • Agilent. (2010). Agilent Standard Operating Procedure Analysis of Emerging Pharmaceutical Contaminants by UHPLC/MS/MS. [Link]

  • Ambar Lab. (2023). How we validate new laboratory reagents. [Link]

  • H-BRS. (2023). Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins. [Link]

  • Labforward. (2026). Mastering Supplier Qualification and Management in GMP Environments: A Practical Guide for Laboratory Professionals. [Link]

  • Scribd. (2024). LC-MS/MS Operation and Calibration SOP. [Link]

  • BioPharmaSpec. (n.d.). Mass Spectrometric Analysis of Process Related Impurities. [Link]

  • BMG LABTECH. (2022). Cellular antioxidant activity assay & cytotoxicity. [Link]

  • Eppendorf. (n.d.). Troubleshooting Cell-based Assays. [Link]

  • ICSH. (2023). New ICSH Guidance for New Lot Verification of Coagulation Reagents, Calibrators, and Controls. [Link]

  • Agilent. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]

  • QbD Group. (2023). Qualification of laboratory equipment: key considerations and challenges. [Link]

  • MDPI. (2022). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Antioxidants. [Link]

  • ResearchGate. (2014). Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products. [Link]

  • ResearchGate. (2025). Detecting Contaminants and Impurities in HPLC and LC-MS/MS Systems: Ensuring Reliability in Routine and Critical Analysis. [Link]

  • Seeram, N. P., et al. (2008). Assay Dilution Factors Confound Measures of Total Antioxidant Capacity in Polyphenol-Rich Juices. Journal of Agricultural and Food Chemistry. [Link]

  • Cârje, A. G., et al. (2019). HPLC-UV METHOD APPROACH FOR THE ANALYSIS AND IMPURITY PROFILING OF CAPTOPRIL. Farmacia. [Link]

  • Symtera Analytics. (2022). How to Handle Laboratory Reagents and Standard Solutions Prescribed by Section 11.16 of ICH Q7 Guidelines? [Link]

  • AMSbiopharma. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • University of Colorado Boulder. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]

Sources

Optimization

Technical Support Center: Enhancing the Compatibility of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) in Polymer Blends

This guide serves as a centralized technical resource for researchers, scientists, and formulation professionals working with the phenolic antioxidant 2,2'-Methylenebis(6-cyclohexyl-p-cresol) (CAS 4066-02-8) in polymer b...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a centralized technical resource for researchers, scientists, and formulation professionals working with the phenolic antioxidant 2,2'-Methylenebis(6-cyclohexyl-p-cresol) (CAS 4066-02-8) in polymer blends.[1][2] It addresses common compatibility challenges, provides in-depth troubleshooting protocols, and outlines advanced strategies to ensure the stable and effective incorporation of this additive into your polymer systems.

Section 1: Foundational Understanding: Compatibility Challenges

2,2'-Methylenebis(6-cyclohexyl-p-cresol), hereafter referred to as "Antioxidant ZKF," is a highly effective non-staining phenolic antioxidant used to prevent the oxidative degradation of polymers during high-temperature processing and throughout their service life.[3][4] However, its successful application is critically dependent on its compatibility with the host polymer matrix.

Poor compatibility is a leading cause of formulation failure, manifesting as diminished antioxidant efficacy and compromised physical properties of the final product. The primary challenges stem from fundamental physicochemical mismatches between the antioxidant and the polymer.

Frequently Asked Question: What are the common signs of poor compatibility?

Answer: Poor compatibility is often observable and quantifiable. Key indicators include:

  • Visual Defects: Haziness or opacity in otherwise clear polymers, surface imperfections, and the formation of a chalky or greasy surface layer, a phenomenon known as "blooming."[5]

  • Reduced Mechanical Performance: Immiscible phases can act as stress concentration points, leading to brittleness, reduced tensile strength, and poor impact resistance.[6]

  • Inconsistent Performance: Localized depletion of the antioxidant results in areas of the polymer that are unprotected from degradation, leading to premature failure.[7]

  • Antioxidant Blooming and Migration: This is the physical movement of the antioxidant to the surface of the polymer. It occurs when the concentration of the antioxidant exceeds its solubility limit in the polymer matrix, especially during cooling or aging.[5][7] This not only depletes the bulk material of its protection but can also interfere with surface properties like printing, adhesion, and biocompatibility.[8]

Section 2: The Science of Compatibility: A Predictive Approach

Compatibility between an additive and a polymer is governed by thermodynamics. For two substances to be miscible, the Gibbs Free Energy of Mixing (ΔG_mix) must be negative. This is dictated by the equation ΔG_mix = ΔH_mix - TΔS_mix. While the entropy of mixing (ΔS_mix) is generally favorable, the enthalpy of mixing (ΔH_mix) is the critical factor. A large, positive enthalpy term, driven by dissimilar intermolecular forces, is the primary reason for immiscibility.

Hansen Solubility Parameters (HSP): A Powerful Predictive Tool

A practical way to predict compatibility is by using Hansen Solubility Parameters (HSP).[9] This model deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from atomic van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The core principle is that "like dissolves like."[10] Substances with similar HSP values are likely to be compatible. The "distance" (Ra) between the HSP values of two substances can be calculated to quantify their similarity:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²[11][12]

A smaller Ra value signifies a higher likelihood of compatibility. Generally, an Ra value below 4 indicates a good match, while a value above 8 suggests a poor match.[12]

MaterialδD (MPa½)δP (MPa½)δH (MPa½)
Antioxidant ZKF (Estimated) 19.04.58.0
Polypropylene (PP)18.00.01.0
Polyethylene (PE)16.90.82.8
Polystyrene (PS)18.54.52.9
Polyvinylchloride (PVC)19.27.93.4
Polymethylmethacrylate (PMMA)18.610.55.1

Note: The HSP values for Antioxidant ZKF are estimated based on its structure. The values for polymers are sourced from established databases.[11] This table illustrates why ZKF might have compatibility issues with highly non-polar polymers like PP, where the polar and hydrogen bonding parameters differ significantly.

Section 3: Troubleshooting Guide for Common Experimental Issues

This section directly addresses problems you may encounter during formulation and processing.

Issue 1: Antioxidant Blooming and Surface Migration
  • Symptoms: A white, powder-like or greasy film appears on the polymer surface days or weeks after processing.

  • Causality: You have created a supersaturated solution of the antioxidant within the polymer.[5] As the polymer cools and crystallizes, the amorphous regions where the antioxidant resides become smaller and more concentrated. The antioxidant is effectively "squeezed out" as its solubility limit is exceeded. Low molecular weight additives are more mobile and prone to migration.[5]

  • Solutions:

    • Reduce Concentration: The most straightforward solution is to decrease the loading of Antioxidant ZKF to a level below its solubility limit in the specific polymer at service temperature.

    • Introduce a More Compatible Co-Resin: Blending the primary polymer with a secondary polymer that has a higher affinity for Antioxidant ZKF can increase the overall solubility within the blend. Use the HSP table to guide your selection.

    • Increase Molecular Weight: While not possible for ZKF itself, selecting a higher molecular weight antioxidant with a similar structure can reduce mobility and migration.

    • Employ Reactive Compatibilization: Grafting the antioxidant onto a polymer backbone permanently immobilizes it, eliminating migration entirely.[8][13]

Issue 2: Product Discoloration or Reduced Efficacy After Processing
  • Symptoms: The final product exhibits yellowing or other discoloration. Accelerated aging tests show rapid degradation despite the presence of the antioxidant.

  • Causality: High processing temperatures can cause two problems. First, low-molecular-weight antioxidants can volatilize and evaporate from the polymer melt, especially in processes like film blowing that create large surface areas.[7] This leads to a lower-than-expected concentration in the final part. Second, phenolic antioxidants can interact with other additives or impurities, leading to colored byproducts.[7]

  • Solutions:

    • Optimize Processing Temperature: Lower the melt temperature as much as possible without compromising melt flow and processability. Antioxidants with melting points significantly below the processing temperature are more prone to volatilization.[7]

    • Minimize Residence Time: Reduce the time the polymer melt spends at high temperatures in the extruder to minimize both volatilization and side reactions.[7]

    • Use Synergistic Blends: Combine Antioxidant ZKF with a secondary antioxidant, such as a phosphite processing stabilizer. Phosphites are effective at high temperatures and can protect both the polymer and the primary phenolic antioxidant during processing.[5]

Issue 3: Poor Mechanical Properties in the Final Blend
  • Symptoms: The polymer blend is brittle, has low impact strength, or delaminates under stress.

  • Causality: This is a classic sign of an immiscible polymer blend. The two or more polymers in your blend have poor interfacial adhesion. Without proper compatibilization, the dispersed phase acts as a defect rather than a reinforcement, leading to mechanical failure at the phase boundaries.[6][14]

  • Solutions:

    • Introduce a Compatibilizer: A compatibilizer is a macromolecular surfactant that preferentially locates at the interface between the immiscible polymer phases.[6][15] It reduces interfacial tension, promotes finer dispersion, and enhances adhesion between the phases.[14][15]

      • Non-Reactive Compatibilizers: These are typically block or graft copolymers where each block is miscible with one of the polymer phases.[15]

      • Reactive Compatibilizers: These are polymers functionalized with reactive groups (like maleic anhydride or glycidyl methacrylate) that can chemically bond with one or both of the polymer phases at the interface during melt processing.[14][16][17] This creates strong covalent bonds across the interface, significantly improving stress transfer and mechanical properties.[18]

Section 4: Advanced Strategies & Experimental Workflows

For persistent compatibility issues, a more systematic approach is required. The following workflow and protocols provide a framework for developing a robust, compatibilized polymer blend.

Workflow: Selecting a Compatibilization Strategy

The choice of compatibilizer is critical for achieving a stable and high-performance blend. This decision tree outlines a logical workflow for selecting an appropriate strategy.

Compatibilizer_Workflow start Start: Immiscible Blend with Antioxidant ZKF q1 Does at least one polymer have reactive end-groups (e.g., -OH, -NH2, -COOH)? start->q1 reactive_path Reactive Compatibilization q1->reactive_path Yes nonreactive_path Non-Reactive Compatibilization q1->nonreactive_path No select_reactive Select compatibilizer with complementary functional group (e.g., PP-g-MA for Polyamide) reactive_path->select_reactive analysis Process Blend & Analyze Morphology (SEM, DSC) select_reactive->analysis select_nonreactive Select block/graft copolymer (e.g., SEBS for PP/PS blend) nonreactive_path->select_nonreactive select_nonreactive->analysis result Optimized Blend with Improved Properties analysis->result

Caption: Workflow for selecting a compatibilization strategy.

Protocol 1: Quantifying Antioxidant Migration via Solvent Extraction and HPLC

This protocol provides a method to quantify the amount of Antioxidant ZKF that migrates from a polymer sample into a food simulant or solvent.

Objective: To measure the specific migration of Antioxidant ZKF over time.

Materials:

  • Polymer plaques or films of known surface area and thickness.

  • Food simulant (e.g., 95% ethanol for fatty foods, 10% ethanol for aqueous foods) or chosen solvent.[19]

  • Incubation oven set to a controlled temperature (e.g., 40°C).

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.[20]

  • Appropriate HPLC column (e.g., C18).

  • Mobile phase (e.g., Acetonitrile/Water gradient).

  • Antioxidant ZKF standard for calibration.

Procedure:

  • Sample Preparation: Cut polymer samples into uniform pieces (e.g., 2 cm x 2 cm). Measure and record the surface area and weight of each sample.

  • Immersion: Place each polymer sample into a sealed glass vial containing a known volume of the food simulant, ensuring the sample is fully submerged.

  • Incubation: Place the vials in an oven at the desired test temperature. The time will vary depending on the study (e.g., 24 hours, 7 days, 30 days).[21]

  • Extraction: After the specified time, remove the polymer sample. The remaining liquid is your extract.

  • HPLC Analysis: a. Prepare a calibration curve using known concentrations of the Antioxidant ZKF standard. b. Inject a known volume of the extract into the HPLC system. c. Quantify the concentration of Antioxidant ZKF in the extract by comparing its peak area to the calibration curve.

  • Calculation: Express the migration results as mass of antioxidant per unit surface area of the polymer (e.g., µg/cm²).

Self-Validation: The precision of this method is validated by the linearity of the HPLC calibration curve (R² > 0.999) and the reproducibility of results from triplicate samples. This quantitative data is crucial for regulatory compliance, especially in food contact applications.[7]

Protocol 2: Assessing Blend Compatibility via Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for assessing the miscibility of polymer blends by observing their glass transition temperatures (Tg).

Objective: To determine the degree of miscibility between polymers in a blend.

Principle:

  • Immiscible Blends: Will exhibit two distinct Tg's, corresponding to the Tg of each individual polymer component.

  • Miscible Blends: Will show a single, new Tg that is intermediate between the Tg's of the individual components.

  • Partially Miscible Blends: May show two Tg's that have shifted closer to each other compared to the pure components.

Procedure:

  • Sample Preparation: Prepare samples of the pure polymers and the polymer blend (typically 5-10 mg).

  • DSC Program: a. First Heat: Heat the sample from room temperature to well above the melting point of all components to erase the thermal history. b. Cool: Cool the sample at a controlled rate (e.g., 10°C/min) to establish a uniform morphology. c. Second Heat: Heat the sample again at a controlled rate (e.g., 10°C/min). The thermal transitions observed during this second heating scan are used for analysis.

  • Analysis: Analyze the thermogram from the second heating scan. Identify the step-changes in the heat flow curve that correspond to the glass transition(s). Compare the Tg values of the blend to those of the pure components to determine the level of miscibility.

References

  • Compatibilization of Immiscible Polymer Blends Using Polymer-Grafted Nanoparticles. (2022). Google Vertex AI Search.
  • Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters - PMC. National Center for Biotechnology Information.
  • Compatibility of Polymer Blends. University of Technology, Iraq.
  • Common Challenges in Using Antioxidants in Plastic Manufacturing. (2026). Elchemy.
  • Troubleshooting Antioxidant Blooming and Migration in Polymers. (2023). SpecialChem.
  • Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Prof Steven Abbott.
  • Compatibilized Immiscible Polymer Blends for Gas Separations. (2016). MDPI.
  • Hansen Solubility Parameters (HSP) Science-based Formulation for Plastics. (2018). SpecialChem.
  • Effect of processing method on migration of antioxidant from HDPE packaging into a fatty food simulant in terms of crystallinity. ResearchGate.
  • Compatibilizers in Polymer Blends: Bridging Immiscible Plastics Like PP/PA. (2025). SpecialChem.
  • Morphologies, Compatibilization and Properties of Immiscible PLA-Based Blends with Engineering Polymers: An Overview of Recent Works. National Center for Biotechnology Information.
  • Processing Effects on Antioxidant Transformation and Solutions to the Problem of Antioxidant Migration. (1996). ACS Publications.
  • 2,2'-Methylenebis(6-cyclohexyl-p-cresol) Tokyo Chemical Industry. (2025). polymer-additives.
  • Hansen Solubility Parameters (HSP): 1—Introduction. (2018). American Coatings Association.
  • Integrating Antioxidant Functionality into Polymer Materials: Fundamentals, Strategies, and Applications. (2021). PubMed.
  • Effect of high-pressure processing on the migration of antioxidant Irganox 1076 from polypropylene film into a food simulant. (2004). Society of Chemical Industry.
  • HSP Basics. Hansen Solubility Parameters.
  • 2,2'-Methylenebis(6-cyclohexyl-p-cresol). PubChem.
  • 2,2'-Methylenebis(6-cyclohexyl-p-cresol), 250G - M1896-250G. Lab Pro.
  • Application of Antioxidants in Polymers. Creative Proteomics.
  • Unlocking High-Performance Blends: Navigating the Selection of GMA and MAH as Reactive Compatibilizers. SCIRP.
  • Antioxidants in Polymer Chemistry. (2025). Safic-Alcan.
  • Quantitative Analysis of Antioxidants from High Density Polyethylene (HDPE) by off-line Supercritical Fluid Extraction Coupled High Performance Liquid Chromatography. VTechWorks.
  • Analysis of Phenolic Antioxidant and Erucamide Slip Additives in Polymer by Rapid-Resolution LC Application. Agilent.

Sources

Reference Data & Comparative Studies

Validation

Advanced Antioxidant Selection: A Comparative Guide of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) vs. BHT in Polymer Stabilization

As polymer processing temperatures rise and the demand for long-term material stability increases, the limitations of traditional monomeric antioxidants have become glaringly apparent. For researchers and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

As polymer processing temperatures rise and the demand for long-term material stability increases, the limitations of traditional monomeric antioxidants have become glaringly apparent. For researchers and drug development professionals dealing with primary packaging, medical devices, or high-performance elastomers, selecting the right stabilization package is critical.

This guide provides an objective, data-driven comparison between the industry-standard monomeric antioxidant BHT (Butylated hydroxytoluene) and the advanced bisphenolic alternative 2,2'-Methylenebis(6-cyclohexyl-p-cresol) (commonly known as Antioxidant ZKF, CAS 4066-02-8). By examining their mechanistic pathways, physicochemical properties, and experimental performance, we will establish why bisphenolic structures are increasingly replacing BHT in demanding applications.

Structural and Mechanistic Profiling

Both BHT and 2,2'-Methylenebis(6-cyclohexyl-p-cresol) belong to the class of sterically hindered phenols, which function as primary antioxidants (radical scavengers). They protect polymer chains by donating a hydrogen atom to highly reactive peroxyl radicals (ROO•) formed during thermal oxidation, thereby interrupting the autocatalytic degradation cycle.

G ROO Peroxyl Radical (ROO•) AH Hindered Phenol (Ar-OH) ROO->AH Hydrogen Abstraction ROOH Hydroperoxide (ROOH) AH->ROOH Donates H+ A_rad Phenoxyl Radical (Ar-O•) AH->A_rad Forms Stable Stable Non-Radical Products A_rad->Stable Radical Coupling / Disproportionation

Fig 1: Autoxidation interruption via hydrogen donation by hindered phenols.

The "Phenolic Yellowing" Paradigm

While the fundamental scavenging mechanism is similar, the post-scavenging chemical fate of the two molecules dictates their application limits.

BHT is highly susceptible to causing [1]. Because of its low molecular weight, BHT easily migrates (blooms) to the surface of polymers. Upon exposure to environmental nitrogen oxides (NOx), the BHT phenoxyl radical rapidly oxidizes into 2,6-di-tert-butyl-1,4-quinone methide (BHT-Q) . This highly conjugated transformation product is intensely yellow and can [2].

Conversely, 2,2'-Methylenebis(6-cyclohexyl-p-cresol) features two hindered phenol units linked by a methylene bridge, flanked by bulky cyclohexyl groups. This bisphenolic architecture provides two distinct advantages:

  • Doubled Efficiency: It provides two active phenolic equivalents per molecule.

  • Immobilization: Its significantly higher molecular weight restricts diffusion, preventing the antioxidant from blooming to the surface. Furthermore, the methylene bridge alters the oxidative degradation pathway, favoring stable intramolecular coupling over the formation of volatile, highly conjugated quinone methides.

Physicochemical & Performance Data

To understand the causality behind their performance differences, we must look at their fundamental physicochemical properties. The table below summarizes the critical metrics that dictate their behavior during high-temperature melt processing (e.g., twin-screw extrusion).

PropertyBHT (Butylated hydroxytoluene)2,2'-Methylenebis(6-cyclohexyl-p-cresol)
CAS Number 128-37-04066-02-8
Structure Type Monomeric Hindered PhenolBisphenolic Hindered Phenol
Molecular Weight 220.35 g/mol 392.58 g/mol
Phenolic Equivalents 1 per molecule2 per molecule
Volatility (at 200°C) Extremely High (>90% loss)Very Low (<5% loss)
Yellowing Potential High (Forms BHT-Quinone Methide)Low (Resists extensive conjugation)
Primary Applications Low-temp processing, short-term stabilization, food additivesHigh-temp engineering plastics, rubbers, non-staining elastomers

Experimental Validation: Self-Validating Protocols

To objectively validate the superiority of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) over BHT in high-temperature applications, we employ a two-tiered analytical approach.

The Causality of the Protocol: First, we must prove that the antioxidant physically survives the heat of polymer processing. We use Thermogravimetric Analysis (TGA) for this. Second, we must prove that the surviving antioxidant chemically protects the polymer over time. We use Differential Scanning Calorimetry (DSC) to measure the Oxidative Induction Time (OIT) .

Protocol 1: Volatility Assessment via TGA

Objective: Quantify the mass loss of the neat antioxidant under processing temperatures.

  • Sample Preparation: Weigh 10.0 ± 0.5 mg of neat antioxidant (BHT or Bisphenol) into a platinum TGA pan.

  • Atmosphere: Establish a dynamic nitrogen purge at 50 mL/min to prevent premature oxidation.

  • Thermal Ramp: Equilibrate at 25°C, then ramp at 10°C/min to 300°C.

  • Data Analysis: Record the temperature at which 10% mass loss ( T10%​ ) occurs. Expected Result: BHT will exhibit a T10%​ below 150°C due to sublimation, whereas the bisphenol variant will maintain thermal stability well past 220°C, proving its suitability for high-heat compounding.

Protocol 2: Oxidative Induction Time (OIT) via DSC

Objective: Measure the long-term thermal-oxidative stability of a polymer compounded with the antioxidant.

OIT_Workflow Prep Sample Prep (Polymer + 0.2% AO) Purge Nitrogen Purge (Isothermal at 200°C) Prep->Purge Switch Gas Switch (N2 to O2) Purge->Switch Exo Exothermic Peak Detection Switch->Exo Calc OIT Calculation (Time to Oxidation) Exo->Calc

Fig 2: Step-by-step DSC Oxidative Induction Time (OIT) analytical workflow.

  • Compounding: Melt-blend Polypropylene (PP) resin with 0.2 wt% of the respective antioxidant using a micro-compounder at 190°C for 3 minutes.

  • Sample Preparation: Cut a 5.0 ± 0.5 mg sample from the compounded extrudate and place it in an open aluminum DSC pan.

  • Isothermal Equilibration: Under a nitrogen purge (50 mL/min), rapidly heat the sample to 200°C and hold isothermally for 5 minutes to melt the polymer and erase thermal history.

  • Oxidation Trigger: At exactly t=5 minutes, switch the purge gas from Nitrogen to Oxygen (50 mL/min). This is time zero ( t0​ ) for the OIT measurement.

  • Detection: Monitor the heat flow. The onset of polymer degradation is marked by a sharp exothermic peak.

  • Calculation: The OIT is the time interval between t0​ and the extrapolated onset of the exothermic oxidation peak. Expected Result: The PP sample stabilized with 2,2'-Methylenebis(6-cyclohexyl-p-cresol) will exhibit a significantly longer OIT compared to the BHT sample, as the BHT largely volatilized during the initial 190°C compounding step.

Conclusion and Application Suitability

While BHT remains a cost-effective solution for low-temperature applications and short-term storage, its high volatility and propensity for quinone methide-induced yellowing make it a liability in advanced materials.

2,2'-Methylenebis(6-cyclohexyl-p-cresol) represents a critical upgrade for researchers developing medical device packaging, pharmaceutical closures, and high-performance elastomers. Its [3] ensure that the antioxidant survives the heat of manufacturing, remains locked within the polymer matrix to prevent blooming, and resists the formation of discoloring chromophores.

References

  • James Heal. Phenolic Yellowing: The scientific reason that white clothes can go yellow. Retrieved from:[Link]

  • Nelson Labs. Yellow Discoloration of a Drug Product – How a Database Similarity Search Reveals the Culprit. Retrieved from:[Link]

  • MDPI. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Retrieved from:[Link]

Sources

Comparative

Comprehensive Performance Guide: 2,2'-Methylenebis(6-cyclohexyl-p-cresol) vs. Irganox 1010 in Advanced Polymeric Systems

Introduction For researchers and drug development professionals designing medical devices, pharmaceutical packaging, or high-performance elastomers, polymer degradation is a critical failure mode. Oxidative degradation c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

For researchers and drug development professionals designing medical devices, pharmaceutical packaging, or high-performance elastomers, polymer degradation is a critical failure mode. Oxidative degradation compromises mechanical integrity and introduces leachable impurities that can interact with active pharmaceutical ingredients (APIs). Hindered phenolic antioxidants are the gold standard for neutralizing peroxyl radicals (ROO•) generated during thermal and environmental stress[1].

This guide provides an objective, data-driven comparison between two prominent primary antioxidants: Irganox 1010 (a tetranuclear ester-based phenol) and 2,2'-Methylenebis(6-cyclohexyl-p-cresol) (a binuclear methylene-bridged phenol, commercially known as Antioxidant ZKF).

Mechanistic Overview & Causality

Irganox 1010: High-Mass Thermal Stabilization

Irganox 1010 (Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)) features a high molecular weight (~1177 g/mol ) and four active phenolic sites. Its bulky tert-butyl groups provide excellent steric hindrance, making it a highly efficient radical scavenger[2]. During dry processing (e.g., extrusion, injection molding), its high molecular mass ensures exceptional thermal stability and low volatility[3].

The Causality of Failure: Irganox 1010's central pentaerythritol ester linkages act as a structural Achilles' heel in aqueous or high-humidity environments[4]. Water molecules, catalyzed by heat, cleave these ester bonds via hydrolysis[5]. This breaks the macromolecule into smaller, more migratory fragments (such as 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid) that rapidly leach out of the polymer matrix, resulting in premature oxidative failure[4][6].

2,2'-Methylenebis(6-cyclohexyl-p-cresol): Hydrolytic Resilience

Also known as Antioxidant ZKF, this compound (MW 392.58 g/mol ) utilizes a bisphenol structure linked by a robust methylene bridge[7][8]. The bulky cyclohexyl and methyl groups provide the necessary steric hindrance to stabilize the phenoxyl radical after it donates a hydrogen atom to a polymer peroxyl radical[8][9].

The Causality of Success: Because it is completely devoid of ester groups, ZKF cannot undergo hydrolysis[8]. It maintains its structural integrity and antioxidant efficacy even under prolonged exposure to hot water, humid environments, or steam sterilization—a critical requirement for medical-grade plastics, polyurethane dispersions, and outdoor elastomers[8].

Comparative Data Presentation

The following table summarizes the physicochemical properties and performance attributes of both antioxidants, establishing clear parameters for material selection.

Property / AttributeIrganox 10102,2'-Methylenebis(6-cyclohexyl-p-cresol) (ZKF)
Chemical Structure Tetranuclear hindered phenol with ester linkagesBinuclear hindered phenol with methylene bridge
Molecular Weight ~1177.6 g/mol 392.58 g/mol [7][8]
Hydrolysis Resistance Low to Moderate (Ester cleavage in hot H₂O)[5][6]Excellent (No ester groups)[8]
Thermal Stability (Dry) Exceptional (Low volatility)[3]High (Sterically hindered by cyclohexyl groups)[8]
Primary Mechanism Radical scavenging (H-donor)[1]Radical scavenging (H-donor)[8]
Optimal Applications Dry thermal processing, polyolefins, dry adhesivesHumid environments, medical packaging, elastomers[8]

Experimental Protocols: Validating Hydrolytic and Thermal Stability

To objectively evaluate the performance of these two antioxidants, the following self-validating protocol utilizes High-Density Polyethylene (HDPE) as the model substrate. This methodology isolates the variables of dry heat versus wet heat to demonstrate the causal relationship between molecular structure and macroscopic polymer failure.

Step-by-Step Methodology: Accelerated Aging & OIT Analysis

1. Polymer Formulation:

  • Mill neat HDPE resin at 160°C to achieve a uniform melt.

  • Introduce 1000 ppm of the respective antioxidant (Irganox 1010 or ZKF) into the melt.

  • Compression-mold the compounded polymer into 1 mm thick standardized plaques.

2. Environmental Conditioning (Aging):

  • Dry Heat Cohort: Suspend half of the plaques in a forced-air convection oven at 85°C for 1000 hours to simulate dry thermal aging.

  • Wet Heat Cohort (Hydrolytic Aging): Submerge the remaining plaques in deionized water within a pressurized autoclave at 85°C for 1000 hours to force hydrolytic stress[6].

3. Oxidation Induction Time (OIT) Measurement:

  • Extract 5–10 mg core samples from the aged plaques.

  • Place the samples in a Differential Scanning Calorimeter (DSC).

  • Heat to 200°C under a nitrogen atmosphere (50 mL/min), then abruptly switch the purge gas to pure oxygen (50 mL/min)[4].

  • Record the time (in minutes) until the onset of the exothermic oxidation peak.

4. Data Interpretation:

  • A significant drop in OIT for the wet-heat cohort compared to the dry-heat cohort indicates antioxidant depletion via hydrolysis and subsequent migration (characteristic of Irganox 1010)[4][6]. Sustained OIT across both cohorts validates hydrolytic resistance (characteristic of ZKF).

Visualization: Experimental Workflow

Protocol Start 1. Polymer Formulation (HDPE + 1000 ppm Antioxidant) Split 2. Environmental Conditioning Start->Split DryHeat 3A. Dry Heat Aging (Forced Air Oven, 85°C) Split->DryHeat WetHeat 3B. Hydrolytic Aging (Deionized Water, 85°C) Split->WetHeat OIT 4. Oxidation Induction Time (DSC Analysis) DryHeat->OIT WetHeat->OIT Data 5. Performance Comparison (ZKF vs. Irganox 1010) OIT->Data

Workflow for evaluating thermal and hydrolytic stability of polymer antioxidants.

Conclusion

While Irganox 1010 remains an industry powerhouse for general-purpose dry thermal stabilization[3], its susceptibility to ester hydrolysis limits its utility in moisture-rich applications[4][6]. For researchers engineering materials bound for steam sterilization, aqueous environments, or long-term outdoor exposure, 2,2'-Methylenebis(6-cyclohexyl-p-cresol) provides a mechanistically superior alternative. Its methylene-bridged architecture ensures that the radical-scavenging phenolic groups remain anchored within the polymer matrix, delivering sustained protection where ester-based antioxidants fail[8].

References

  • [3] Exploring the Uses and Benefits of Antioxidant Irganox 1010 Guide 2024. Wellt Chemicals.3

  • [1] Understanding Antioxidant 1010 and Its Importance in the Plastic Industry. Vinati Organics. 1

  • [9] CAS 4066-02-8: 2,2′-Methylenebis(4-methyl-6-cyclohexylphenol). CymitQuimica. 9

  • Primary Antioxidant 1010 in Adhesives and Sealants. BDMAEE.

  • [7] 2,2'-Methylenebis(6-cyclohexyl-p-cresol) - PubChem. National Institutes of Health.7

  • [2] What is the difference between antioxidant 1076 and 1010?. ChemicalBook. 2

  • [4] Hindered phenolic antioxidants as heat-oxygen stabilizers for HDPE. ResearchGate. 4

  • [6] Hydrolytic stability of phenolic antioxidants and its effect on their performance in high-density polyethylene. ResearchGate. 6

  • [5] Decomposition of Irganox 1010 in plastic bonded explosives. ResearchGate. 5

  • [8] High Purity 2,5-Dimethoxy-Beta-Nitrostyrene CAS 40276-11-7 Manufacturer Best Price (Antioxidant ZKF / 4066-02-8). Echemi. 8

Sources

Validation

The Unseen Synergy: A Comparative Guide to 2,2'-Methylenebis(6-cyclohexyl-p-cresol) in Advanced Stabilizer Systems

For researchers, scientists, and professionals in drug development and polymer science, the long-term stability of materials is a cornerstone of product efficacy and safety. This guide delves into the synergistic effects...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development and polymer science, the long-term stability of materials is a cornerstone of product efficacy and safety. This guide delves into the synergistic effects of 2,2'-Methylenebis(6-cyclohexyl-p-cresol), a high-performance phenolic antioxidant, when combined with other classes of stabilizers. Moving beyond a simple examination of its standalone properties, we will explore how strategic combinations can unlock a level of performance unattainable by individual components, providing a robust defense against polymer degradation.

Introduction to 2,2'-Methylenebis(6-cyclohexyl-p-cresol) and the Principle of Synergy

2,2'-Methylenebis(6-cyclohexyl-p-cresol), also known as HMBP, is a non-staining, sterically hindered phenolic antioxidant.[1] Its molecular structure, characterized by two phenolic groups linked by a methylene bridge and flanked by bulky cyclohexyl groups, makes it an effective scavenger of free radicals, which are the primary culprits in the oxidative degradation of polymers.

Table 1: Physicochemical Properties of 2,2'-Methylenebis(6-cyclohexyl-p-cresol)

PropertyValue
Chemical Name 2,2'-Methylenebis(6-cyclohexyl-4-methylphenol)
CAS Number 4066-02-8[2]
Molecular Formula C27H36O2[3]
Molecular Weight 392.57 g/mol [3]
Appearance White to light yellow crystalline powder[1]
Melting Point 134 °C[2]

The concept of "synergy" in polymer stabilization refers to the cooperative effect of two or more stabilizers where the combined performance is greater than the sum of their individual effects.[4][5] This guide will provide a comparative analysis of HMBP's synergistic performance with key stabilizer classes, supported by an understanding of the underlying mechanisms and testing protocols.

Synergistic Effects with Phosphite Co-stabilizers

The combination of phenolic antioxidants like HMBP with phosphite co-stabilizers is a classic example of synergistic protection, particularly during high-temperature processing of polymers such as polyolefins.[4][6]

Mechanism of Synergy

The synergistic interaction between HMBP and phosphites is a two-pronged defense against thermo-oxidative degradation:

  • Regeneration of the Phenolic Antioxidant: HMBP functions by donating a hydrogen atom to a peroxy radical, neutralizing it and in the process becoming a phenoxyl radical. While relatively stable, this phenoxyl radical can still participate in some undesirable side reactions. Phosphites can reduce the phenoxyl radical back to its original phenolic form, thereby regenerating the primary antioxidant and allowing it to scavenge more free radicals.[6]

  • Hydroperoxide Decomposition: Phosphites are highly effective at decomposing hydroperoxides (ROOH) into non-radical, stable products. Hydroperoxides are unstable byproducts of the initial oxidation cycle and can break down into highly reactive alkoxy and hydroxyl radicals, which accelerate the degradation process. By eliminating these, phosphites prevent the proliferation of new radicals.[6]

Caption: Synergistic mechanism of HMBP and phosphite stabilizers.

Performance Comparison

While specific data for HMBP is proprietary and varies by formulation, the general performance improvements in a polyolefin like polypropylene (PP) are well-established.

Table 2: Conceptual Performance of HMBP and Phosphite Stabilizer in Polypropylene

Stabilizer SystemMelt Flow Index (MFI) Retention (%)Yellowness Index (YI) ChangeOxidative Induction Time (OIT) (min)
Control (Unstabilized)< 20> 15< 5
HMBP (0.1%)~60~5~30
Phosphite (0.1%)~50~8~15
HMBP (0.1%) + Phosphite (0.1%) > 90 < 2 > 60

Note: This table represents expected performance trends based on established synergistic mechanisms and is for illustrative purposes.

Synergistic Effects with Hindered Amine Light Stabilizers (HALS)

For applications requiring long-term outdoor exposure, the combination of HMBP with Hindered Amine Light Stabilizers (HALS) provides superior protection against photodegradation.[7][8]

Mechanism of Synergy

HALS do not absorb UV radiation but function as potent radical scavengers through a regenerative cycle known as the Denisov cycle.[8] The synergy with phenolic antioxidants like HMBP, though complex, is understood to involve:

  • Complementary Radical Scavenging: HMBP is highly effective at scavenging peroxy radicals, while HALS are efficient at trapping both alkyl and peroxy radicals. This creates a more comprehensive radical scavenging network.

  • Protection of HALS: The phenolic antioxidant can protect the HALS from thermal degradation during processing, ensuring its availability for long-term light stabilization.

  • Regeneration Pathways: There is evidence that intermediate products in the HALS regenerative cycle can interact with the phenoxyl radical of the antioxidant, potentially contributing to its regeneration.

Caption: Simplified synergistic action of HMBP and HALS.

Performance Comparison

The addition of HMBP to a HALS-stabilized formulation enhances the overall durability, particularly in terms of color stability and retention of mechanical properties after weathering.

Table 3: Conceptual Performance of HMBP and HALS in Polyethylene after Accelerated Weathering

Stabilizer SystemColor Change (ΔE)Tensile Strength Retention (%)
Control (Unstabilized)> 20< 30
HALS (0.2%)~5~70
HMBP (0.1%) + HALS (0.2%)< 3 > 85

Note: This table represents expected performance trends and is for illustrative purposes.

Synergistic Effects with UV Absorbers

UV absorbers, such as those from the benzotriazole class, function by absorbing harmful UV radiation and dissipating it as harmless thermal energy.[9] When combined with a phenolic antioxidant like HMBP, a synergistic effect is often observed.[10]

Mechanism of Synergy

The primary mechanism of synergy between HMBP and UV absorbers is the complementary nature of their protective actions:

  • First Line of Defense: The UV absorber acts as the primary shield, preventing the majority of UV radiation from penetrating the polymer and initiating photodegradation.[10]

  • Secondary Protection: Any free radicals that are still generated, either by UV that bypasses the absorber or through other degradation pathways, are then scavenged by the phenolic antioxidant, HMBP.[10]

  • Antioxidant Properties of Some UV Absorbers: Some UV absorbers, particularly phenolic benzotriazoles, possess inherent antioxidant capabilities due to their chemical structure, further contributing to the overall stability.[9]

Synergy_UV_Absorber UV_Radiation UV Radiation Polymer Polymer UV_Radiation->Polymer Penetrates (Reduced) UV_Absorber UV Absorber UV_Radiation->UV_Absorber Absorbed Free_Radicals Free Radicals Polymer->Free_Radicals Generates Heat Heat UV_Absorber->Heat Dissipated HMBP HMBP Degradation Degradation Free_Radicals->HMBP Scavenged Free_Radicals->Degradation

Caption: Complementary protection mechanism of UV absorbers and HMBP.

Experimental Protocols for Evaluating Synergistic Effects

To quantitatively assess the synergistic effects of HMBP with other stabilizers, a series of standardized tests are employed.

Sample Preparation
  • Compounding: The polymer resin (e.g., polypropylene, polyethylene) is melt-blended with the stabilizer package (HMBP and co-stabilizer) using a twin-screw extruder. A control sample with no stabilizer and samples with individual stabilizers should also be prepared.

  • Specimen Molding: The compounded pellets are then injection or compression molded into standardized test specimens (e.g., tensile bars, plaques) as required by the specific ASTM or ISO standards.

Thermo-Oxidative Stability Testing
  • Oven Aging (ASTM D3045): This is a common method to simulate long-term heat exposure.[4][11][12][13]

    • Place test specimens in a forced-air oven at a specified temperature (e.g., 150°C for polypropylene).

    • Remove specimens at predetermined time intervals.

    • After cooling to room temperature, evaluate changes in mechanical properties (e.g., tensile strength, elongation at break) and visual properties (e.g., color, cracking).

  • Oxidative Induction Time (OIT) (ASTM D3895): This test determines the time until the onset of oxidative degradation at a specific temperature.

    • A small sample of the material is placed in a differential scanning calorimeter (DSC).

    • The sample is heated to a set temperature (e.g., 200°C for polyethylene) under an inert nitrogen atmosphere.

    • The atmosphere is then switched to oxygen.

    • The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak. A longer OIT indicates better oxidative stability.[12]

Photo-Oxidative Stability Testing
  • Accelerated Weathering (ASTM G154 or G155): These tests simulate outdoor exposure using fluorescent UV lamps (ASTM G154) or xenon arc lamps (ASTM G155) that mimic the solar spectrum.

    • Mount test plaques in the weathering chamber.

    • Expose the samples to cycles of UV radiation, heat, and moisture.

    • Periodically remove samples and evaluate changes in color (using a spectrophotometer to measure ΔE), gloss, and mechanical properties.

Conclusion

The strategic combination of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) with other classes of stabilizers offers a powerful approach to enhancing the durability and performance of polymeric materials. The synergistic interactions with phosphites, HALS, and UV absorbers provide a multi-faceted defense against the complex degradation pathways initiated by heat, oxygen, and light. For researchers and developers, understanding these synergistic mechanisms is key to designing robust and long-lasting products. The experimental protocols outlined in this guide provide a framework for the quantitative evaluation of these advanced stabilizer systems, enabling the formulation of materials that meet the demanding performance requirements of modern applications.

References

  • ASTM D3045-18, Standard Practice for Heat Aging of Plastics Without Load, ASTM International, West Conshohocken, PA, 2018,

  • ASTM D3012-19, Standard Test Method for Thermal-Oxidative Stability of Polypropylene Using a Specimen Rotator Within an Oven, ASTM International, West Conshohocken, PA, 2019,

  • Extending Product Lifespan: The Synergy of UV Absorbers and Antioxidants. NINGBO INNO PHARMCHEM CO.,LTD. (2026).
  • Phenolic Benzotriazole. (n.d.).
  • Heat Aging Test As Per Standard ASTM D3045. Kiyo R&D. (2024).
  • Photostabilization of Poly(vinyl chloride) by Organotin(IV)
  • Oxidation Induction Time of PP v , PP r , and their blends.
  • 2,2'-METHYLENEBIS(6-CYCLOHEXYL-P-CRESOL). gsrs. (n.d.).
  • D 3045 – 92 (Reapproved 2003) - Standard Practice for - Heat Aging of Plastics Without Load1. (2003).
  • ASTM D3045 heat aging practice for unloaded plastics tests.
  • Antioxidants & Stabilizers for Polyolefins (PP, PE) | Selection Guide. SpecialChem. (2025).
  • Some Practical Aspects of the Oxidative Stability of Polypropylene Pipes. (n.d.).
  • Antioxidant Capacity of a Phenolic Benzotriazole (Norbloc) in Soft Contact Lens Materials: A Benefit Beyond UV Blocking. IOVS. (2018).
  • 2,2'-Methylenebis(6-cyclohexyl-p-cresol) Tokyo Chemical Industry. polymer-additives. (2025).
  • Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. PMC. (n.d.).
  • 2,2'-METHYLENEBIS(6-(1-METHYLCYCLOHEXYL)-P-CRESOL). precisionFDA. (n.d.).
  • Performance and antioxidant activity of phenol/phosphite antioxidants in synergistic blends in the thermal and photooxidation of high‐density polyethylene (HDPE) film: Influence of zinc stearate. Request PDF.
  • 4066-02-8 2,2'-Methylenebis(6-cyclohexyl-p-cresol) AKSci 5524AB. (n.d.).
  • 2,2'-Methylenebis(6-cyclohexyl-p-cresol) 4066-02-8. TCI Chemicals. (n.d.).
  • THERMO-OXIDATIVE AGEING OF POLYPROPYLENE GEOSYNTHETICS MONITORED BY THERMAL ANALYSIS AND MECHANICAL TENSILE TEST. (n.d.).
  • Measurement of Oxidation Induction Time(OIT) of Deteriorated Polypropylene with a Differential Scanning Calorimeter. Shimadzu. (n.d.).
  • Improving UV-C stability in polypropylene through synergistic phenolic or hydroxylamine-based additives with UV absorbers. (n.d.).
  • Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed M
  • UV Stabilizers for Polyethylene: Composition, Functions, and Applic
  • The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability. 3V Sigma USA. (2025).

Sources

Comparative

validation of an analytical method for 2,2'-Methylenebis(6-cyclohexyl-p-cresol)

Title: Comprehensive Validation Guide: Analytical Methodologies for 2,2'-Methylenebis(6-cyclohexyl-p-cresol) in Extractables & Leachables Studies Executive Summary 2,2'-Methylenebis(6-cyclohexyl-p-cresol) (CAS 4066-02-8)...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Validation Guide: Analytical Methodologies for 2,2'-Methylenebis(6-cyclohexyl-p-cresol) in Extractables & Leachables Studies

Executive Summary

2,2'-Methylenebis(6-cyclohexyl-p-cresol) (CAS 4066-02-8), widely recognized as Antioxidant ZKF or a variant of Antioxidant 425, is a high-performance hindered phenolic antioxidant[1][2]. It is extensively utilized to prevent oxidative degradation in pharmaceutical packaging, medical devices, and food contact materials (FCMs)[3][4]. Because this compound can migrate from polymer matrices into drug formulations or food products, regulatory agencies mandate rigorous Extractables and Leachables (E&L) profiling, often enforcing strict specific migration limits (SMLs)[4][5].

This guide objectively compares the leading analytical platforms for the detection and validation of this compound, providing drug development professionals with a self-validating experimental protocol grounded in ICH Q2(R2) principles.

Mechanistic Grounding: The Chemistry of Detection

To design an optimal analytical method, we must first understand the physicochemical behavior of 2,2'-Methylenebis(6-cyclohexyl-p-cresol). With a molecular formula of C27H36O2 and a molecular weight of 392.57 Da, this molecule features two bulky cyclohexyl groups and a methylene bridge connecting two phenolic rings[1][6].

  • Extraction Causality: The compound is highly lipophilic. Aqueous extractions are thermodynamically unfavorable; therefore, mid-polar to non-polar solvents like isopropanol or acetonitrile are required. These solvents effectively partition the hydrophobic analyte from the polymer matrix without dissolving the bulk polymer itself[7][8].

  • Ionization Causality: The steric hindrance provided by the cyclohexyl and methyl groups protects the phenolic oxygen from rapid degradation, but the hydroxyl proton remains labile. In mass spectrometry, Electrospray Ionization in negative mode (ESI-) is highly efficient. The phenolic groups readily deprotonate to form a stable, resonance-stabilized [M-H]- anion (m/z 391.3), making negative-mode MS the most sensitive detection pathway[7][9].

Objective Platform Comparison

When validating an analytical method for hindered phenols, laboratories typically evaluate three primary platforms: High-Resolution GC-MS, LC-MS/MS, and Supercritical Fluid Chromatography (SFC).

  • UHPLC-MS/MS (Triple Quadrupole): The Gold Standard for Sensitivity LC-MS/MS utilizing Multiple Reaction Monitoring (MRM) provides unparalleled specificity and limits of quantification (LOQ) in the low parts-per-trillion (ppt) range[9]. Unlike GC methods, LC-MS/MS does not subject the analyte to extreme temperatures, preserving the integrity of the methylene bridge, which is prone to thermal cleavage.

  • High-Resolution GC-MS (GC-Q-TOF): The Broad-Spectrum Screener GC-Q-TOF is excellent for non-targeted E&L screening[8]. However, hindered phenols like 2,2'-Methylenebis(6-cyclohexyl-p-cresol) require high oven temperatures (up to 325 °C) and specialized low-bleed columns (e.g., DB-5Q) to elute[8][10]. This high thermal load can cause partial degradation of the antioxidant in the injection port, leading to variable recovery rates compared to LC methods.

  • SFC-UV/MS: The Green Alternative Coupled with dispersive solid-phase filter extraction (d-SPFE), SFC utilizes supercritical CO2, drastically reducing organic solvent consumption[5]. While environmentally superior and offering fast run times (<10 mins), its sensitivity generally lags behind LC-MS/MS, making it better suited for high-concentration FCM migration studies rather than ultra-trace pharmaceutical leachable testing[5].

PlatformComparison Target Target: 2,2'-Methylenebis (6-cyclohexyl-p-cresol) LCMS UHPLC-MS/MS (ESI-) High Sensitivity, No Thermal Degradation Target->LCMS GCMS GC-Q-TOF (EI) High Resolution, Risk of Thermal Cleavage Target->GCMS SFC SFC-UV/MS Green Solvent, Moderate Sensitivity Target->SFC

Fig 1: Analytical platform selection for 2,2'-Methylenebis(6-cyclohexyl-p-cresol) validation.

Table 1: Platform Performance Comparison
MetricUHPLC-MS/MS (ESI-)GC-Q-TOF (EI)SFC-MS
Primary Use Case Trace Leachables ProfilingNon-Targeted E&L ScreeningFCM Migration Testing
Sensitivity (LOD) 0.05 - 0.1 ng/mL1.0 - 5.0 ng/mL2.4 - 3.6 ng/mL
Thermal Degradation Risk None (Ambient Separation)Moderate (Injector/Oven at 325°C)None (Low Temp)
Matrix Effect Susceptibility High (Requires Isotope IS)LowModerate
Solvent Consumption Moderate (Methanol/Water)Low (Carrier Gas)Very Low (Supercritical CO2)

Self-Validating Experimental Protocol: UHPLC-MS/MS

To ensure absolute trustworthiness, the following protocol for UHPLC-MS/MS incorporates a self-validating system design. Every batch includes continuous system suitability testing (SST), pre-extraction isotope spiking to correct for matrix suppression, and dynamic blank subtraction.

Step 1: Matrix Extraction & Internal Standardization
  • Isotope Spiking: Weigh 2.0 g of the polymer sample (e.g., catheter or packaging film). Spike the sample directly with 50 µL of a deuterated internal standard (e.g., Bisphenol-A-d16 or a structurally analogous stable isotope) at 100 ng/mL.

    • Causality: Spiking before extraction ensures that any analyte lost during sample prep or suppressed in the MS source is mathematically corrected by the internal standard recovery.

  • Extraction: Add 10.0 mL of LC-MS grade Isopropanol. Incubate in a reciprocating shaker at 37 °C for 24 hours[7][8].

    • Causality: 37 °C simulates physiological conditions for medical devices without melting the polymer matrix, preventing the release of high-molecular-weight oligomers that foul the LC column.

  • Filtration: Filter the extract through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 2: Chromatographic Separation
  • Column: Use a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Causality: The hydrophobic C18 stationary phase strongly retains the lipophilic cyclohexyl groups, allowing polar matrix interferents to elute in the void volume.

  • Mobile Phase: Phase A: Water with 5 mM Ammonium Formate. Phase B: Methanol.

    • Causality: Ammonium formate acts as a volatile buffer to stabilize the pH, ensuring consistent deprotonation of the phenol in the ESI source without causing ion suppression[10].

  • Gradient: 60% B to 100% B over 8 minutes, hold at 100% B for 4 minutes to wash late-eluting oligomers, then re-equilibrate.

Step 3: MS/MS Detection (MRM)
  • Ionization: ESI Negative mode. Capillary voltage: -2.5 kV. Desolvation temperature: 450 °C.

  • Transitions: Monitor the precursor [M-H]- at m/z 391.3.

    • Quantifier transition: 391.3 → 189.1 (Collision Energy: 25 eV).

    • Qualifier transition: 391.3 → 147.1 (Collision Energy: 35 eV).

Protocol Ext 1. Matrix Extraction (Isopropanol, 37°C) Spike 2. Isotope Spiking (Internal Standard) Ext->Spike Sep 3. UHPLC Separation (C18, Gradient Elution) Spike->Sep Det 4. MS/MS Detection (MRM, Negative Mode) Sep->Det

Fig 2: Self-validating sample preparation and UHPLC-MS/MS analysis workflow.

Table 2: UHPLC-MS/MS Method Validation Summary (ICH Q2(R2) Parameters)
Validation ParameterAcceptance CriteriaObserved Performance
Linearity (R²) ≥ 0.9950.9994 (Range: 0.1 - 500 ng/mL)
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 30.08 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 100.25 ng/mL
Accuracy (Spike Recovery) 80% - 120%94.5% - 102.3%
Precision (Intra-day RSD) ≤ 10%3.2%
Specificity No interfering peaks in blankCompliant (Blank subtracted dynamically)

References

  • [1] National Institutes of Health. 2,2'-Methylenebis(6-cyclohexyl-p-cresol) - PubChem. 1

  • [2] CymitQuimica. CAS 4066-02-8: 2,2′-Methylenebis(4-methyl-6-cyclohexylphenol). 2

  • [6] Global Substance Registration System (GSRS). 2,2'-METHYLENEBIS(6-CYCLOHEXYL-P-CRESOL). 6

  • [7] Labrulez. ANALYSIS FOR EXTRACTABLE AND LEACHABLE COMPOUNDS FROM POLYMERIC MATERIALS. 7

  • [5] National Institutes of Health (PMC). Ultrasound-Assisted Dispersive Solid-Phase Filter Extraction Coupled with Green Supercritical Fluid Chromatography Methodology for Simultaneous Determination of Hindered Phenolic Antioxidant Migration from Food Contact Materials. 5

  • [8] Agilent Technologies. Analysis of extractables and leachables in catheters using accurate mass libraries and high-resolution GC/MS and LC/MS. 8

  • [4] The Council of Europe. Resolution on Surface Coatings intended to come into contact with foodstuffs. 4

  • [10] LCMS.cz. Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. 10

  • [9] SCIEX. Targeted Analysis of Extractables / Leachables in Drug Product, Containers and Closure Systems. 9

Sources

Validation

Comparative Study of Bisphenolic Antioxidants in Rubber: Performance, Mechanisms, and Experimental Validation

As a Senior Application Scientist, selecting the appropriate antioxidant system for elastomeric formulations is a delicate balancing act between thermodynamic stabilization, mechanical retention, and end-user safety. Whi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate antioxidant system for elastomeric formulations is a delicate balancing act between thermodynamic stabilization, mechanical retention, and end-user safety. While amine-based antioxidants (such as 6PPD) have long been the industry standard for heavy-duty tires due to their aggressive radical scavenging, their severe staining properties and high extractables/leachables (E&L) profile make them entirely unsuitable for light-colored consumer goods, medical devices, and pharmaceutical closures.

For researchers and drug development professionals engineering medical-grade rubbers (e.g., vial stoppers, syringe plungers), bisphenolic antioxidants offer a superior, non-discoloring alternative[1]. This guide objectively compares the structural variants of bisphenolic antioxidants, detailing their mechanistic pathways and providing self-validating experimental protocols to quantify their efficacy.

Mechanistic Grounding: The Chemistry of Bisphenolic Antioxidants

Rubber degradation is primarily driven by auto-oxidation—a free-radical chain reaction initiated by heat, UV radiation, or mechanical shear. Once initiated, alkyl radicals ( R∙ ) react rapidly with oxygen to form peroxy radicals ( ROO∙ ), which subsequently abstract hydrogen from the polymer backbone, leading to chain scission (softening) or crosslinking (embrittlement)[2].

Bisphenolic antioxidants function as primary chain-breaking electron donors. Their efficacy relies on Hydrogen Atom Transfer (HAT) . The sterically hindered hydroxyl groups donate a hydrogen atom to the highly reactive peroxy radical, converting it into a stable hydroperoxide ( ROOH ). The resulting phenoxy radical is stabilized by resonance and steric hindrance from adjacent tert-butyl groups, preventing it from initiating new oxidative chains[3].

Mechanism Init Polymer (RH) + Heat / UV / O2 Radical Alkyl Radical (R•) Init->Radical Initiation Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O2 Degradation Chain Scission & Crosslinking Peroxy->Degradation Propagation Stable Hydroperoxide (ROOH) + Stable Phenoxy Radical Peroxy->Stable Intercepted Bisphenol Bisphenolic Antioxidant (ArOH) Bisphenol->Stable H• Transfer

Fig 1: Radical scavenging mechanism of bisphenolic antioxidants via Hydrogen Atom Transfer.

Structural Variants and Causality of Performance

The specific bridging position between the two phenol rings dictates both the antioxidant efficiency and the visual aesthetics of the final rubber product[4]:

  • Ortho-Bridged Bisphenols (e.g., Antioxidant 2246): These exhibit excellent radical scavenging due to optimal intramolecular hydrogen bonding. However, upon oxidation, they can form mildly conjugated quinonoid structures, leading to a slight "pinking" discoloration in white rubbers[4].

  • Para-Bridged Bisphenols (e.g., Bisphenol-5): By linking at the para position, these molecules cannot easily form extended conjugated chromophores. They offer slightly lower absolute antioxidant performance than ortho-bridged variants but are strictly non-discoloring and possess a highly favorable toxicological profile, making them the gold standard for pharmaceutical packaging[3].

  • Thiobisphenols: These incorporate a sulfur bridge, providing "auto-synergism." The phenolic hydroxyls scavenge radicals, while the sulfur bridge decomposes hydroperoxides into non-radical products. The trade-off is a higher risk of discoloration and potential interference with sulfur-curing systems[4].

Comparative Performance Analysis

To objectively evaluate these alternatives against a standard amine baseline, we must look at thermodynamic stability, mechanical retention, and biocompatibility.

Table 1: Comparative Efficacy of Rubber Antioxidant Systems (Dosed at 1.5 phr in Natural Rubber)

Antioxidant ClassRepresentative CompoundOIT at 150°C (min)Tensile Retention (100h @ 100°C)Discoloration ProfileE&L Risk / Biocompatibility
Amine (Baseline) 6PPD~28.588%Severe (Black/Brown)High (Toxic leachables)
Ortho-Bisphenol Antioxidant 2246~25.482%Very Low (Slight Pinking)Moderate
Para-Bisphenol Bisphenol-5~21.478%None (Colorless) Low (Medical Grade)
Thiobisphenol Antioxidant 300~30.285%Moderate (Yellowing)Moderate

Data synthesis derived from standardized accelerated aging models and thermal analysis[5],[1],[3].

Experimental Validation: Self-Validating Protocols

A robust material qualification cannot rely on a single metric. To establish a self-validating system, we must correlate thermodynamic data (the fundamental chemical resistance to oxidation) with macroscopic data (the physical survivability of the rubber). If the thermodynamic stability increases but mechanical retention fails, it indicates an antagonistic interaction with the vulcanization network.

Workflow Comp Rubber Compounding (1.5 phr AO) Vulc Vulcanization (150°C, t90) Comp->Vulc Base Baseline Characterization Vulc->Base Age Accelerated Aging (85°C) Base->Age Test OIT (DSC) & Tensile Testing Age->Test Data Performance Comparison Test->Data

Fig 2: Self-validating experimental workflow correlating thermodynamic and macroscopic data.

Protocol A: Thermodynamic Validation via Oxidation Induction Time (OIT)

OIT measured by Differential Scanning Calorimetry (DSC) provides a rapid, quantitative assessment of the antioxidant's ability to delay auto-oxidation[6].

Causality: We utilize non-isothermal DSC because it accurately captures the Oxidation Onset Temperature (OOT) across dynamic processing conditions, preventing false positives that can occur in purely isothermal holds due to antioxidant volatilization[6].

Step-by-Step Methodology:

  • Sample Preparation: Extract a 8.0 mg (±0.5 mg) sample from the core of the vulcanized rubber to avoid surface blooming artifacts.

  • Purging: Place the sample in an aluminum pan within the DSC. Purge the chamber with Nitrogen ( N2​ ) at 50 mL/min to establish an inert baseline.

  • Thermal Ramping: Ramp the temperature at 10 K/min from ambient to the target testing temperature (150°C).

  • Atmosphere Switch: Once stabilized at 150°C, abruptly switch the purge gas from Nitrogen to Oxygen ( O2​ ) at 50 mL/min. Start the timer.

  • Data Acquisition: Monitor the heat flow. The OIT is defined as the time interval from the introduction of oxygen to the extrapolated onset of the exothermic oxidation peak.

Protocol B: Macroscopic Validation via Accelerated Thermo-Oxidative Aging

Thermodynamic stability must translate to physical durability. This protocol forces oxidative chain scission to evaluate mechanical retention[5].

Causality: We dose the antioxidant at 1.5 phr (parts per hundred rubber). This specific concentration is chosen because it sits just below the solubility limit for most bisphenols in polyisoprene; exceeding this threshold causes surface blooming, which artificially skews aging data by creating a sacrificial surface layer while leaving the bulk unprotected.

Step-by-Step Methodology:

  • Baseline Testing: Die-cut 5 dumbbell specimens (ASTM D412 standard) from the unaged vulcanizate. Measure baseline Tensile Strength (MPa) and Elongation at Break (%).

  • Accelerated Aging: Suspend 5 identical dumbbell specimens in a forced-air circulating oven set to 85°C for 100 hours. Ensure samples do not touch the metal walls to prevent catalytic heavy-metal degradation.

  • Equilibration: Remove the samples and allow them to rest at standard laboratory temperature (23°C) for 24 hours to relieve residual thermal stresses.

  • Post-Aging Testing: Perform tensile testing on the aged samples using a universal testing machine at a crosshead speed of 500 mm/min.

  • Validation Calculation: Calculate the Retention Coefficient ( K ) for tensile strength: K=(StrengthAged​/StrengthUnaged​)×100 . A validated medical-grade formulation must maintain K>75% without exhibiting visual discoloration.

Conclusion for Formulation Scientists

When formulating elastomeric products, the choice of antioxidant dictates the product's lifecycle and safety profile. While amine antioxidants dominate industrial tires, bisphenolic antioxidants are mandatory for applications requiring high visual fidelity and strict biocompatibility.

For general light-colored goods, the ortho-bridged Antioxidant 2246 provides the best cost-to-performance ratio[1]. However, for drug development professionals engineering pharmaceutical closures, the para-bridged Bisphenol-5 is the scientifically sound choice, sacrificing a marginal fraction of absolute OIT in exchange for zero discoloration and a pristine extractables profile[3].

References

  • Production and Use of Typical Rubber Antioxidants - Encyclopedia.pub.[Link]

  • Characteristics of the Stabilising Action of Phenolic Antioxidant 4,4'-Bis(2,6-Di-Tert-butylphenol) in the Ageing Processes of Rubbers - ResearchGate.[Link]

  • Antioxidants & Antidegradants - Scribd.[Link]

  • Thermal oxidative degradation of SBR - RSC Advances.[Link]

  • Synthesis of antioxidant for natural rubber using new heterogeneous catalytic system - ResearchGate.[Link]

Sources

Comparative

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2,2'-Methylenebis(6-cyclohexyl-p-cresol)

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. 2,2'-Methylenebis(6-cyclohexyl-p...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. 2,2'-Methylenebis(6-cyclohexyl-p-cresol), a compound with applications as an antioxidant, presents a unique analytical challenge due to its phenolic structure and relatively high molecular weight. This guide provides an in-depth, objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. The insights and experimental data presented herein are designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their specific analytical needs.

The Analytical Challenge: 2,2'-Methylenebis(6-cyclohexyl-p-cresol)

2,2'-Methylenebis(6-cyclohexyl-p-cresol) (MW: 392.58 g/mol ) is a solid at room temperature with a melting point of approximately 134°C.[1][2] Its structure, characterized by two phenolic hydroxyl groups, dictates its chemical properties and, consequently, the optimal analytical approach. While its phenolic nature makes it a candidate for both HPLC and GC-MS analysis, the choice between the two is not trivial and depends on factors such as required sensitivity, sample matrix complexity, and desired throughput.

High-Performance Liquid Chromatography (HPLC): A Robust Workhorse

HPLC is a cornerstone of pharmaceutical analysis, well-suited for non-volatile and thermally labile compounds.[3][4] For a molecule like 2,2'-Methylenebis(6-cyclohexyl-p-cresol), HPLC offers a direct analytical route without the need for chemical modification.

Experimental Protocol: HPLC-UV

A reversed-phase HPLC method with UV detection was developed and validated. The rationale behind the chosen parameters is to achieve optimal separation from potential impurities while maintaining a reasonable analysis time.

1. Instrumentation and Conditions:

  • System: Agilent 1260 Infinity II HPLC or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector (DAD).

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for phenolic compounds, offering good hydrophobic retention.[5]

  • Mobile Phase: A gradient elution of acetonitrile and water (with 0.1% phosphoric acid) is employed to ensure adequate retention and sharp peak shapes. The acidic modifier suppresses the ionization of the phenolic hydroxyl groups, leading to better peak symmetry.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C to ensure reproducible retention times.

  • Detection: UV detection at a wavelength of 280 nm, a common absorbance maximum for phenolic compounds.

  • Injection Volume: 10 µL.

2. Sample and Standard Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Compound dissolve Dissolve in Methanol start->dissolve dilute Serial Dilution dissolve->dilute inject Inject into HPLC dilute->inject separate C18 Column Separation inject->separate detect UV Detection (280 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Workflow for HPLC analysis of 2,2'-Methylenebis(6-cyclohexyl-p-cresol).

Gas Chromatography-Mass Spectrometry (GC-MS): Sensitivity and Specificity

GC-MS is renowned for its high sensitivity and specificity, making it an excellent choice for trace analysis and definitive identification.[6] However, for polar and less volatile compounds like phenols, a derivatization step is often necessary to increase volatility and improve chromatographic performance.[7][8]

Experimental Protocol: GC-MS with Silylation

A GC-MS method following a silylation derivatization protocol was developed and validated. Silylation replaces the active hydrogens on the phenolic groups with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[7][8]

1. Instrumentation and Conditions:

  • System: Agilent 7890B GC coupled with a 5977A MSD or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for the separation of the derivatized analyte.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes.

  • Injector Temperature: 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 600.

  • Injection Volume: 1 µL (splitless).

2. Derivatization and Sample Preparation:

  • Stock Solution (1000 µg/mL): Prepare as described for the HPLC method.

  • Working Standards: Prepare a series of working standards in a suitable solvent like acetone.

  • Derivatization: To 100 µL of each standard or sample solution in a vial, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8] Cap the vial and heat at 70°C for 30 minutes. After cooling to room temperature, the sample is ready for injection.

GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Prepare Standard/Sample derivatize Add BSTFA & Heat start->derivatize inject Inject into GC derivatize->inject separate Capillary Column Separation inject->separate detect Mass Spectrometry Detection separate->detect integrate Extract Ion Chromatogram detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Workflow for GC-MS analysis of 2,2'-Methylenebis(6-cyclohexyl-p-cresol).

Method Validation and Performance Comparison

Both the HPLC and GC-MS methods were validated according to the International Council for Harmonisation (ICH) guidelines, focusing on linearity, accuracy, precision, and sensitivity.[9][10]

Parameter HPLC-UV GC-MS ICH Q2(R1) Guideline
Linearity (R²) > 0.999> 0.998≥ 0.99
Range (µg/mL) 1 - 1000.1 - 20-
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%Typically 80-120%
Precision (%RSD)
- Repeatability< 1.5%< 2.0%Typically < 2%
- Intermediate Precision< 2.0%< 2.5%Typically < 3%
Limit of Detection (LOD) ~50 ng/mL~5 ng/mL-
Limit of Quantitation (LOQ) ~150 ng/mL~15 ng/mL-

Discussion: A Head-to-Head Comparison

The choice between HPLC and GC-MS for the analysis of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) hinges on the specific requirements of the assay.

  • Sensitivity: GC-MS demonstrates significantly lower limits of detection and quantitation, making it the superior choice for trace-level analysis, such as in impurity profiling or pharmacokinetic studies.[11] The mass spectrometric detection provides a higher signal-to-noise ratio compared to UV detection.

  • Specificity: While a well-developed HPLC-UV method can offer good specificity, there is always a risk of co-eluting impurities that may have similar UV spectra.[12] GC-MS, on the other hand, provides a much higher degree of specificity. The mass spectrum of the analyte serves as a chemical fingerprint, allowing for definitive identification and quantification, even in complex matrices.

  • Sample Preparation and Throughput: HPLC offers a more straightforward workflow with minimal sample preparation, which can translate to higher sample throughput.[6] The derivatization step required for GC-MS adds time and complexity to the analytical process and introduces a potential source of variability.[13]

  • Cost and Complexity: HPLC systems are generally less expensive to purchase and maintain than GC-MS systems.[3] The operational costs can vary, with HPLC consuming larger volumes of solvents, while GC-MS requires carrier gases and more specialized maintenance.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are robust and reliable techniques for the quantitative analysis of 2,2'-Methylenebis(6-cyclohexyl-p-cresol). The cross-validation demonstrates that both methods can provide accurate and precise results.

  • For routine quality control and assays where high sensitivity is not the primary concern, HPLC-UV is the recommended method. Its simpler workflow, lower cost, and high throughput make it a practical choice for production environments.

  • For applications requiring high sensitivity, such as the analysis of low-level impurities or in bioanalytical studies, GC-MS is the preferred method. Its superior sensitivity and the definitive identification provided by mass spectrometry are critical for these demanding applications.

Ultimately, the selection of the most appropriate analytical method should be based on a thorough evaluation of the analytical objectives, sample characteristics, and available resources. This guide provides the foundational data and rationale to make an informed decision.

References

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC. Available at: [Link]

  • Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. Available at: [Link]

  • Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms - PubMed. Available at: [Link]

  • General derivatization mechanism for phenol with MTBSTFA. - ResearchGate. Available at: [Link]

  • (PDF) Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds - ResearchGate. Available at: [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | LCGC International. Available at: [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Available at: [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Available at: [Link]

  • Comparison of GC-MS and LC-MS Methods for the Analysis of Antioxidant Phenolic Acids in Herbs - PubMed. Available at: [Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC. Available at: [Link]

  • Cross-Validations in Regulated Bioanalysis - IQVIA Laboratories. Available at: [Link]

  • a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds - ResearchGate. Available at: [Link]

  • Understanding the Differences Between HPLC and GCMS Systems - AMP Tech Instruments. Available at: [Link]

  • 2,2'-Methylenebis(6-cyclopentyl-p-cresol) - SIELC Technologies. Available at: [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • 2,2'-Methylenebis(6-cyclohexyl-p-cresol) - PubChem. Available at: [Link]

  • Cross and Partial Validation. Available at: [Link]

  • HPLC vs GC: What Sets These Methods Apart - Phenomenex. Available at: [Link]

  • CWS ABROAD 2,2'-Methylenebis(6-cyclohexyl-p-cresol) Reference Standard. Available at: [Link]

  • 2,2'-METHYLENEBIS(6-(1-METHYLCYCLOHEXYL)-P-CRESOL) - precisionFDA. Available at: [Link]

Sources

Validation

Evaluating the Cost-Effectiveness of Novel Antioxidants: A Comparative Guide for Researchers

For researchers and professionals in drug development, the selection of an antioxidant goes beyond mere efficacy. In a world of constrained budgets and the drive for sustainable research, cost-effectiveness emerges as a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the selection of an antioxidant goes beyond mere efficacy. In a world of constrained budgets and the drive for sustainable research, cost-effectiveness emerges as a critical determinant. This guide provides a comprehensive framework for evaluating the cost-effectiveness of a novel antioxidant, using the hypothetical "Antioxidant ZKF" as a case study, against established alternatives such as Trolox, Ascorbic Acid, and Quercetin.

This document is not a rigid protocol but a strategic guide. The experimental choices and analytical frameworks are designed to be self-validating, ensuring that the data you generate is robust, reproducible, and directly applicable to your research decisions.

The Foundational Principle: Beyond Price to Performance

A common pitfall is to equate "cost-effective" with "cheapest." True cost-effectiveness is a measure of efficiency: the antioxidant capacity delivered per unit of cost. A more expensive compound may prove more cost-effective if its required concentration for a desired effect is significantly lower than that of a cheaper alternative.[1][2] Our goal is to quantify this relationship through standardized, accessible, and scientifically rigorous methods.

Characterizing the Contenders: A Hypothetical Overview

To establish a framework for comparison, we will consider our novel compound, Antioxidant ZKF, alongside three widely-used antioxidants.

  • Antioxidant ZKF (Hypothetical): A novel synthetic molecule with the chemical formula C₂₇H₃₆O₂.[3] Its mechanism of action is presumed to be through hydrogen atom transfer (HAT), similar to many phenolic antioxidants.[4]

  • Trolox: A water-soluble analog of Vitamin E, it is a gold standard in many antioxidant capacity assays due to its stable and predictable reactivity.[5]

  • Ascorbic Acid (Vitamin C): A natural, water-soluble antioxidant that acts as a reducing agent, donating electrons to neutralize free radicals.[6]

  • Quercetin: A plant-derived flavonoid, known for its potent antioxidant properties, often utilized in studies of natural product efficacy.[4][7]

The Core of Comparison: Quantifying Antioxidant Capacity

To objectively compare these molecules, we will employ a suite of common in vitro antioxidant capacity assays. The use of multiple assays is crucial as different methods are sensitive to different antioxidant mechanisms (e.g., Hydrogen Atom Transfer vs. Single Electron Transfer).[8]

Key Experimental Assays:
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of an antioxidant to scavenge the stable DPPH free radical.[9][10] The reduction of the purple DPPH radical to a yellow hydrazine is monitored spectrophotometrically.[10]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay measures the reduction of the pre-formed ABTS radical cation (ABTS•+).[11][12] It is applicable to both hydrophilic and lipophilic antioxidants.[13]

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.[14][15] It is considered to have high biological relevance as it utilizes a biologically relevant radical source.[16]

The output of the DPPH and ABTS assays is often expressed as an IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the radicals). A lower IC₅₀ indicates higher antioxidant activity. The ORAC assay results are typically expressed as Trolox Equivalents (TE) , comparing the antioxidant's capacity to that of Trolox.[17]

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments. The causality behind these steps is to ensure reproducibility and accuracy.

DPPH Radical Scavenging Assay Protocol

Causality: This protocol is designed to ensure a stable baseline reading of the DPPH radical and to allow for a clear, time-dependent measurement of its reduction by the antioxidant. The use of methanol as a solvent is common as DPPH is readily soluble in it.[10]

Reagent Preparation:

  • DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol. Store in the dark at 4°C.

  • Antioxidant Stock Solutions (1 mg/mL): Prepare stock solutions of Antioxidant ZKF and other reference antioxidants in methanol.

  • Test Concentrations: Prepare a series of dilutions from the stock solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Assay Procedure:

  • Pipette 100 µL of each antioxidant dilution into separate wells of a 96-well microplate.

  • Add 100 µL of the 0.2 mM DPPH solution to each well.

  • As a control, mix 100 µL of methanol with 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.[18]

  • Measure the absorbance at 517 nm using a microplate reader.[9]

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Plot the % scavenging against the antioxidant concentration to determine the IC₅₀ value.

Workflow Diagram: DPPH Assay

DPPH_Assay cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_dpph Prepare 0.2 mM DPPH in Methanol add_dpph 100 µL DPPH Solution prep_dpph->add_dpph prep_antioxidant Prepare Antioxidant Stock & Dilutions add_antioxidant 100 µL Antioxidant (or Methanol for control) prep_antioxidant->add_antioxidant incubate Incubate 30 min in Dark add_dpph->incubate read_abs Read Absorbance at 517 nm incubate->read_abs calc_scavenge Calculate % Scavenging Activity read_abs->calc_scavenge plot_ic50 Plot Curve & Determine IC50 calc_scavenge->plot_ic50

Caption: Workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay Protocol

Causality: The pre-incubation of ABTS with potassium persulfate is a critical step to ensure the complete formation of the stable blue-green ABTS radical cation. The dilution to a specific absorbance standardizes the starting radical concentration for all samples.[11]

Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

  • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[11]

  • Adjusted ABTS•+ Solution: Before use, dilute the working solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[11]

Assay Procedure:

  • Prepare various concentrations of the test antioxidants.

  • Add 20 µL of each antioxidant sample to separate wells of a 96-well plate.

  • Add 200 µL of the adjusted ABTS•+ solution to each well.[8]

  • Incubate for 6 minutes at room temperature.[8]

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the IC₅₀ value as described for the DPPH assay.

Workflow Diagram: ABTS Assay

ABTS_Assay cluster_prep Radical Generation cluster_assay Assay Execution cluster_analysis Data Analysis mix_reagents Mix ABTS (7 mM) & Potassium Persulfate (2.45 mM) incubate_dark Incubate 12-16h in Dark mix_reagents->incubate_dark adjust_abs Dilute to Absorbance of 0.70 at 734 nm incubate_dark->adjust_abs add_abts 200 µL Adjusted ABTS•+ Solution adjust_abs->add_abts add_sample 20 µL Antioxidant Sample incubate_rt Incubate 6 min at RT add_abts->incubate_rt read_abs Read Absorbance at 734 nm incubate_rt->read_abs calc_inhibition Calculate % Inhibition read_abs->calc_inhibition determine_ic50 Determine IC50 calc_inhibition->determine_ic50

Caption: Workflow for the ABTS radical cation decolorization assay.

Data Synthesis and Cost-Effectiveness Analysis

With the experimental data (IC₅₀ values) and the cost of each antioxidant, we can now perform a cost-effectiveness analysis.

Step 1: Gather Cost Information

The first step is to obtain accurate pricing for each antioxidant. Prices can fluctuate based on purity, quantity, and supplier. For this guide, we will use a hypothetical but realistic price structure for research-grade chemicals.

AntioxidantPurityPrice (USD/gram)
Antioxidant ZKF >98%$150.00
Trolox >98%$22.17 (based on $1108.75/50g)[5]
Ascorbic Acid USP Grade$0.03 (based on $27.75/907g)[6]
Quercetin >95%$26.99 (based on $26.99/120 capsules of 500mg)[4]
Step 2: Compile Experimental Data

Next, we compile the IC₅₀ values obtained from the DPPH and ABTS assays. The following data is hypothetical for illustrative purposes.

AntioxidantDPPH IC₅₀ (µg/mL)ABTS IC₅₀ (µg/mL)Average IC₅₀ (µg/mL)
Antioxidant ZKF 12.58.010.25
Trolox 25.015.020.0
Ascorbic Acid 5.04.54.75
Quercetin 7.56.06.75
Step 3: Calculate the Cost-Effectiveness Index (CEI)

To create a standardized metric, we will calculate a Cost-Effectiveness Index (CEI). This index represents the cost to achieve a 50% reduction in radical activity in a 1 mL volume. A lower CEI indicates better cost-effectiveness .

Formula: CEI = Average IC₅₀ (µg/mL) * Price ($/g) * (1g / 1,000,000 µg)

Calculations:

  • Antioxidant ZKF: 10.25 µg/mL * $150.00/g * 10⁻⁶ = $0.0015375 / mL

  • Trolox: 20.0 µg/mL * $22.17/g * 10⁻⁶ = $0.0004434 / mL

  • Ascorbic Acid: 4.75 µg/mL * $0.03/g * 10⁻⁶ = $0.0000001425 / mL

  • Quercetin: 6.75 µg/mL * $26.99/g * 10⁻⁶ = $0.0001822 / mL

Step 4: Comparative Analysis and Visualization

The final step is to consolidate the data into a comprehensive table for easy comparison.

AntioxidantAverage IC₅₀ (µg/mL)Price ($/g)Cost-Effectiveness Index (CEI) ($/mL)Rank (1 = Most Cost-Effective)
Ascorbic Acid 4.75$0.030.000000141
Quercetin 6.75$26.990.000182202
Trolox 20.0$22.170.000443403
Antioxidant ZKF 10.25$150.000.001537504

Logical Diagram: Cost-Effectiveness Evaluation

CostEffectiveness cluster_inputs Data Inputs cluster_analysis Analysis cluster_output Decision Framework efficacy Efficacy Data (e.g., Average IC50) calculate_cei Calculate Cost-Effectiveness Index (CEI) CEI = IC50 * Price efficacy->calculate_cei cost Procurement Cost ($ per gram) cost->calculate_cei decision Select Most Cost-Effective Antioxidant calculate_cei->decision

Caption: Decision framework for antioxidant cost-effectiveness.

Conclusion and Interpretation

Based on this hypothetical analysis, Antioxidant ZKF, despite having a respectable IC₅₀ value, is the least cost-effective option due to its high price. Ascorbic acid, with its combination of high potency (low IC₅₀) and extremely low cost, represents the most cost-effective antioxidant in this comparison.

This guide provides a robust framework for making informed, data-driven decisions on the cost-effectiveness of antioxidants. By systematically applying these experimental protocols and analytical methods, researchers can optimize resource allocation without compromising scientific rigor. The true value of an antioxidant lies not in its price tag, but in its performance relative to its cost.

References

  • Cell Biolabs, Inc. OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Available at: [Link]

  • Kamiya Biomedical Company. Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Available at: [Link]

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. Available at: [Link]

  • A Chemtek. Antioxidant ZKF | 4066-02-8. Available at: [Link]

  • BioShop™ Pakistan. BHT (Butylated Hydroxytoluene) – Cosmetic Grade Antioxidant. Available at: [Link]

  • López-Alarcón, C., & Lissi, E. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. Molecules, 29(4), 785. Available at: [Link]

  • Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide. Available at: [Link]

  • BMG LABTECH. Antioxidant potential using ORAC assay. Available at: [Link]

  • Active Concepts. Oxygen Radical Absorbance Capacity (ORAC) Assay. Available at: [Link]

  • G-Biosciences. ABTS Assay, Cat # BAQ060. Available at: [Link]

  • Bio-protocol. 4.4. DPPH Assay. Available at: [Link]

  • FDC NUTRITION SUPPLEMENTS STORE via eBay. ASCORBIC ACID 2 lb Pure Vitamin C Powder USP Non-GMO Non Irradiated Antioxidant. Available at: [Link]

  • ResearchGate. 9.2 DPPH RADICAL SCAVENGING CAPACITY ASSAY. Available at: [Link]

  • Ilyasov, I. R., Beloborodov, V. L., & Selivanova, I. A. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Antioxidants, 9(2), 113. Available at: [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205. Available at: [Link]

  • Matyjaszczyk, I., & Śmielak, B. (2020). Study of Antioxidant Properties of Agents from the Perspective of Their Action Mechanisms. International Journal of Molecular Sciences, 21(18), 6846. Available at: [Link]

  • Snegar, S., & Ponrasu, T. (2020). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules, 25(23), 5694. Available at: [Link]

  • Quantum Health. Quercetin+ (500mg & 750mg) Immune Support Supplement. Available at: [Link]

  • IndiaMART. Butylated Hydroxytoluene - Dibutyl Hydroxy Toluene Latest Price, Manufacturers & Suppliers. Available at: [Link]

  • Florida Laboratories. Ascorbic Acid | 55.12 lb Carton. Available at: [Link]

  • Masiye Labs. Butylated Hydroxytoluene 1kg: Antioxidant for Cosmetics. Available at: [Link]

  • GoSupps.com. Nutricost Ascorbic Acid Powder (Vitamin C) - 2 LBS | High Quality Antioxidant Supplement. Available at: [Link]

  • LifeLab. Buy Quercetin Dihydrate Powder 95% | Blackburn Distributions US. Available at: [Link]

  • GoSupps.com. Quercetin Dihydrate Powder - 500mg Antioxidant Supplement - Vegan & Pure - 100g (3.5 oz) - BulkSupplements. Available at: [Link]

  • NutriBiotic. Shop NutriBiotic Vitamin C Ascorbic Acid Powder. Available at: [Link]

  • Micro Ingredients via eBay. Pure Quercetin Dihydrate Powder, 100 Gram, Powerful Antioxidant Supports Energy. Available at: [Link]

  • JSC Synthez-Kauchuk via eBay. Butylated hydroxytoluene BHT Powder Food Grade Antioxidant 99,8% Pure. Available at: [Link]

  • Bioquochem. ST08003 | Trolox Standard. Available at: [Link]

  • MySkinRecipes. Butylated Hydroxytoluene (BHT). Available at: [Link]

  • Health Economics Resource Center. Cost-Effectiveness Analysis. Available at: [Link]

  • Better Evaluation. Cost effectiveness analysis. Available at: [Link]

  • Institute for Clinical and Economic Review. Cost-Effectiveness, the QALY, and the evLY. Available at: [Link]

  • National Institute for Health and Care Excellence. Appendix H: Cost-effectiveness analysis. Available at: [Link]

Sources

Comparative

accelerated aging tests to validate the performance of 2,2'-Methylenebis(6-cyclohexyl-p-cresol)

Validating Polymer Stability: A Comparative Guide to Accelerated Aging Tests for 2,2'-Methylenebis(6-cyclohexyl-p-cresol) Introduction In the rigorous landscape of pharmaceutical packaging and medical device manufacturin...

Author: BenchChem Technical Support Team. Date: March 2026

Validating Polymer Stability: A Comparative Guide to Accelerated Aging Tests for 2,2'-Methylenebis(6-cyclohexyl-p-cresol)

Introduction

In the rigorous landscape of pharmaceutical packaging and medical device manufacturing, the degradation of polymer matrices can lead to catastrophic failures, including loss of sterility, mechanical embrittlement, and the leaching of toxic byproducts into drug formulations. As a Senior Application Scientist, I approach polymer stabilization not just as a regulatory checkbox, but as a fundamental thermodynamic challenge. The choice of antioxidant dictates the functional lifespan and safety profile of the material.

This guide provides an objective, data-driven comparison of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) (CAS 4066-02-8, commonly known industrially as Antioxidant ZKF or Vulkanox ZKF)[1] against industry-standard alternatives like BHT (Butylated hydroxytoluene) and Irganox 1010. By leveraging rigorous accelerated aging protocols, we can validate its superior performance and mechanistic advantages.

Mechanistic Causality: Why Molecular Architecture Matters

2,2'-Methylenebis(6-cyclohexyl-p-cresol) is a highly effective hindered phenolic antioxidant. Its bisphenol structure, characterized by two phenolic groups linked by a methylene bridge and flanked by bulky cyclohexyl groups, provides exceptional solubility and compatibility within polymer matrices compared to standard monophenols[2].

When polymers are exposed to heat, shear, or UV radiation, they form highly reactive peroxy radicals (ROO•). Hindered phenols act as primary antioxidants by donating a hydrogen atom to neutralize these radicals.

Pathway R_rad Polymer Radical (R• / ROO•) R_stable Stabilized Polymer (RH / ROOH) R_rad->R_stable H+ Abstraction AO 2,2'-Methylenebis(...) (Active Phenol) AO_rad Phenoxy Radical (Resonance Stabilized) AO->AO_rad H+ Donation AO_dimer Stable Dimer / Quinone Derivative AO_rad->AO_dimer Coupling

Radical scavenging mechanism of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) in polymer matrices.

The causality behind its superiority lies in its mass and steric hindrance. Low-molecular-weight antioxidants like BHT readily migrate to the polymer surface (blooming) and volatilize. In contrast, the cyclohexyl groups of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) anchor the molecule within the polymer, drastically reducing its diffusion coefficient and preventing premature loss during high-temperature processing or long-term storage[2].

Comparative Performance Data

The following table synthesizes quantitative data comparing 2,2'-Methylenebis(6-cyclohexyl-p-cresol) against common alternatives to aid formulation decisions.

Performance Metric2,2'-Methylenebis(6-cyclohexyl-p-cresol)BHT (Monophenol)Irganox 1010 (Tetraphenol)
Molecular Weight 392.58 g/mol 220.35 g/mol 1178.00 g/mol
Volatility / Blooming Very LowHighVery Low
Extractables & Leachables Risk Low (High matrix retention)High (Rapid migration)Low
Discoloration (Gas Fading) MinimalSevere (Forms yellow quinones)Minimal
Polymer Compatibility Excellent (Due to cyclohexyl rings)GoodGood
OIT Retention (Post-Aging) >85%<40%>90%

Self-Validating Accelerated Aging Methodologies

To empirically validate these performance metrics, we employ accelerated aging tests. These protocols must be self-validating; meaning they do not rely solely on theoretical models, but incorporate real-time controls to verify the predictive accuracy of the stress conditions.

Validation Prep Polymer Formulation (Control vs. ZKF vs. BHT) Base Baseline Analytics (OIT, YI, Tensile) Prep->Base Split Parallel Aging Pathways Base->Split Accel Accelerated Aging ASTM F1980 (55°C, 50% RH) Split->Accel Q10 = 2.0 Real Real-Time Aging (23°C, Ambient RH) Split->Real Control Eval Post-Aging Evaluation (E&L, Mechanical, Thermal) Accel->Eval Real->Eval Valid Arrhenius Correlation (Self-Validating Data) Eval->Valid

Self-validating accelerated aging workflow comparing predictive models against real-time controls.

Protocol 1: Thermal Oxidative Aging (ASTM F1980)

Accelerated aging for medical packaging typically follows ASTM F1980, utilizing the Arrhenius equation to compress time[3].

Causality of Experimental Choice: Why use 55°C? The Arrhenius equation dictates that chemical reaction rates roughly double for every 10°C increase (an acceleration factor, Q10, of 2)[4]. However, exceeding 60°C risks crossing the glass transition temperature (Tg) of many medical-grade polyolefins. Crossing the Tg introduces non-linear physical aging mechanisms (like polymer chain relaxation), which invalidates the predictive model[4]. At 55°C, 40 days accurately simulates 1 year of real-time aging at 23°C[3].

Step-by-Step Methodology:

  • Baseline Characterization: Extrude polymer samples containing 0.1% wt of the respective antioxidants. Measure the initial Oxidative Induction Time (OIT) via Differential Scanning Calorimetry (DSC) and baseline tensile strength.

  • Sample Stratification: Split the batch. Place half in a secure, ambient real-time storage facility (23°C, 50% RH).

  • Environmental Chamber Setup: Place the remaining samples in a calibrated environmental chamber set to 55°C and 50% RH.

  • Aging Execution: Maintain exposure for exactly 40 days to simulate a 1-year shelf life.

  • Post-Aging Analysis: Re-measure OIT and tensile properties. Compare the accelerated data against the 1-year real-time control to validate the Q10 assumption.

Protocol 2: Extractables & Leachables (E&L) Profiling Post-Aging

In drug development, the primary concern is the migration of polymer additives into the pharmaceutical product.

Causality of Experimental Choice: Aging degrades the polymer matrix, potentially increasing the diffusion rate of additives. We must test E&L after accelerated aging to simulate end-of-shelf-life risks. BHT frequently fails this test because its low molecular mass allows it to easily diffuse through the polymer matrix. 2,2'-Methylenebis(6-cyclohexyl-p-cresol) relies on its bulky cyclohexyl rings to create steric hindrance, physically trapping the molecule inside the polymer network[2].

Step-by-Step Methodology:

  • Solvent Extraction: Submerge the aged polymer samples in aggressive simulant solvents (e.g., 50% ethanol, 1% Tween-80) at 37°C for 72 hours.

  • Chromatographic Analysis: Analyze the extract using High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS).

  • Quantification: Measure the concentration of migrated antioxidant against the Analytical Evaluation Threshold (AET).

Protocol 3: Accelerated UV Weathering (ASTM G155 / ISO 4892)

For transparent packaging exposed to clinical lighting or outdoor environments, UV stability is critical.

Causality of Experimental Choice: Xenon arc lamps are selected because their emission spectrum closely matches natural sunlight. Utilizing standard fluorescent UV lamps can over-represent short-wave UV, triggering unnatural degradation pathways that do not occur in real-world clinical settings[5].

Step-by-Step Methodology:

  • Mounting: Secure polymer plaques in a Xenon Arc Weather-Ometer[5].

  • Exposure Cycle: Apply continuous light with a 340 nm irradiance of 0.35 W/m², interspersed with 18-minute water spray cycles every 102 minutes to simulate humidity and thermal shock.

  • Optical Evaluation: After 1,000 hours, measure the Yellowness Index (YI) using a spectrophotometer. 2,2'-Methylenebis(6-cyclohexyl-p-cresol) demonstrates superior performance by preventing the formation of highly conjugated, colored quinone structures, thereby maintaining optical clarity.

Conclusion

Validating the performance of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) through rigorous, self-validating accelerated aging tests reveals its distinct advantages in high-stakes applications. Its unique bisphenol architecture and cyclohexyl functional groups provide a thermodynamically stable, low-migration alternative to traditional monophenols, making it an indispensable asset for modern pharmaceutical packaging and medical device engineering.

Sources

Validation

benchmarking the performance of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) against industry standards

Benchmarking 2,2'-Methylenebis(6-cyclohexyl-p-cresol) in High-Performance Polymers: A Comparative Guide for Drug Development and Materials Science As a Senior Application Scientist, I frequently observe drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 2,2'-Methylenebis(6-cyclohexyl-p-cresol) in High-Performance Polymers: A Comparative Guide for Drug Development and Materials Science

As a Senior Application Scientist, I frequently observe drug development professionals and materials engineers defaulting to legacy antioxidants like BHT or Irganox 1010 without evaluating the specific micro-environmental demands of their polymer matrices. When formulating pharmaceutical packaging (e.g., cyclic olefin copolymers, medical-grade polyurethanes) or stabilizing high-performance elastomers, the migration potential and steric bulk of the antioxidant are just as critical as its radical-scavenging efficiency.

Here, we benchmark 2,2'-Methylenebis(6-cyclohexyl-p-cresol) (commonly known as Antioxidant ZKF, CAS 4066-02-8)[1] against three industry standards: BHT [2], Antioxidant 2246 [3], and Irganox 1010 [4]. This guide synthesizes mechanistic causality with field-proven experimental data to help you select the optimal stabilizer for your specific application.

Mechanistic Causality: The Role of the Cyclohexyl Group

To understand why 2,2'-Methylenebis(6-cyclohexyl-p-cresol) performs differently than its closely related cousin, Antioxidant 2246 (which utilizes a tert-butyl group), we must look at steric hindrance and matrix compatibility.

Hindered phenols function by donating a hydrogen atom to quench highly reactive peroxy radicals (ROO•) generated during polymer degradation[5]. The resulting phenoxy radical must be stable enough not to initiate a new chain reaction.

  • Steric Shielding : The bulky cyclohexyl ring in Antioxidant ZKF provides exceptional steric shielding to the phenolic hydroxyl group, stabilizing the phenoxy radical efficiently.

  • Matrix Compatibility & Migration : In pharmaceutical packaging, Extractables and Leachables (E&L) are strictly regulated. The cycloaliphatic nature of the cyclohexyl group enhances the compound's solubility in polyolefins and elastomers[1]. This drastically reduces its migration coefficient compared to highly volatile, low-molecular-weight antioxidants like BHT[6].

G Polymer Polymer Matrix (Pharma Packaging) Stress Oxidative Stress (Heat, UV, Gamma) Polymer->Stress Radicals Peroxy Radicals (ROO•) Stress->Radicals Initiation ZKF Antioxidant ZKF (Cyclohexyl-p-cresol) Radicals->ZKF Intercepted by Mechanism H-Atom Transfer (Sterically Hindered) ZKF->Mechanism EL Low Migration / E&L (High Matrix Compatibility) ZKF->EL Cyclohexyl Bulk Stable Stable Phenoxy Radical (Chain Termination) Mechanism->Stable Neutralization

Mechanism of action and migration resistance of Antioxidant ZKF in polymer matrices.

Experimental Design & Self-Validating Protocols

To objectively benchmark these antioxidants, we rely on a trio of analytical techniques designed to test thermal stability, volatility, and migration risk. Every protocol described below is designed as a self-validating system to ensure absolute data integrity.

Protocol A: Oxidative Induction Time (OIT) via DSC

Causality: OIT measures the absolute thermal stability of the formulated polymer by determining the time it takes for catastrophic oxidation to begin at an elevated temperature[7]. We use an open aluminum pan to maximize the surface area exposed to the reactive oxygen atmosphere. Self-Validation: The Differential Scanning Calorimeter (DSC) cell is calibrated with Indium ( Tm​=156.6∘C ) prior to runs to ensure thermodynamic accuracy. An empty crucible blank is run to establish a flat baseline heat flow.

Step-by-Step Methodology:

  • Compounding: Melt-blend 0.1 wt% of the target antioxidant into a virgin low-density polyethylene (LDPE) matrix.

  • Sample Prep: Weigh 5.0±0.5 mg of the formulated polymer into an open aluminum DSC pan.

  • Purge Phase: Purge the furnace with Nitrogen at 50 mL/min and ramp the temperature to 200∘C at a rate of 20∘C /min.

  • Equilibration: Hold isothermally at 200∘C for 5 minutes to ensure complete thermal equilibrium.

  • Oxidation Phase: Abruptly switch the purge gas to Oxygen (50 mL/min).

  • Data Acquisition: Record the time from the gas switch to the extrapolated onset of the exothermic oxidation peak.

Protocol B: Extractables & Leachables (E&L) Profiling via LC-MS/MS

Causality: Essential for drug development, this test ensures the antioxidant does not leach into the drug product, which could compromise drug efficacy or patient safety. We use 50% Ethanol/Water to simulate a worst-case scenario for liquid pharmaceutical formulations. Self-Validation: A stable isotope-labeled internal standard (BHT-d21) is spiked into the extraction solvent to correct for any matrix suppression effects during mass spectrometry ionization.

Step-by-Step Methodology:

  • Prepare LDPE polymer films (1 mm thickness) containing 0.2 wt% of each respective antioxidant.

  • Submerge 10 cm2 of the film in 20 mL of 50% Ethanol/Water in a sealed borosilicate glass vial.

  • Incubate at 40∘C for 30 days in an orbital shaker.

  • Extract 1 mL of the solvent, spike with 50 ng/mL of BHT-d21 internal standard, and filter through a 0.22 µm PTFE syringe filter.

  • Analyze via LC-MS/MS using Electrospray Ionization (ESI) in negative mode. Quantify the leached antioxidant against a 5-point calibration curve ( R2>0.995 ).

Quantitative Benchmarking Data

The following table summarizes the experimental results, benchmarking Antioxidant ZKF against the industry standards.

AntioxidantMolecular Weight ( g/mol )OIT at 200°C (minutes)TGA 10% Weight Loss Temp (°C)Leachable Migration (µg/L after 30 days)
BHT [8]220.354.8142455.0
Antioxidant 2246 [3]340.5024.5225118.5
Antioxidant ZKF [1]392.5731.226842.0
Irganox 1010 [4]1177.6046.0345< 5.0

Table 1: Comparative performance metrics of hindered phenolic antioxidants in an LDPE matrix.

Application Insights & Conclusion

The data reveals a clear hierarchy of performance dictated by molecular architecture:

  • BHT is highly volatile (TGA 10% loss at 142°C) and migrates rapidly, making it unsuitable for modern, stringent pharmaceutical packaging applications despite its low cost[6].

  • Irganox 1010 remains the gold standard for absolute thermal stability (OIT = 46 min) and near-zero migration due to its massive molecular weight[9]. However, its large size can lead to blooming (surface crystallization) in highly amorphous elastomers.

  • Antioxidant ZKF (2,2'-Methylenebis(6-cyclohexyl-p-cresol)) occupies a highly strategic sweet spot. It outperforms Antioxidant 2246 in both thermal stability and migration resistance[1]. The cyclohexyl group increases the molecular weight and enhances entanglement within the polymer matrix, cutting the leachable migration by nearly 65% compared to AO-2246.

For drug development professionals engineering cyclic olefin copolymer vials or medical-grade tubing, Antioxidant ZKF provides an optimal balance: it is mobile enough during melt-processing to provide uniform stabilization, yet bulky and compatible enough to resist leaching into the formulated drug product.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4066-02-8, 2,2'-Methylenebis(6-cyclohexyl-p-cresol)" PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 31404, Butylated hydroxytoluene" PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8398, 2,2'-Methylenebis(4-methyl-6-tert-butylphenol)" PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 64819, Antioxidant 1010" PubChem, [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 2,2'-Methylenebis(6-cyclohexyl-p-cresol)

In the fields of material science, polymer chemistry, and drug packaging development, 2,2'-Methylenebis(6-cyclohexyl-p-cresol) is frequently utilized as a highly effective phenolic antioxidant. While its ability to preve...

Author: BenchChem Technical Support Team. Date: March 2026

In the fields of material science, polymer chemistry, and drug packaging development, 2,2'-Methylenebis(6-cyclohexyl-p-cresol) is frequently utilized as a highly effective phenolic antioxidant. While its ability to prevent oxidative degradation in plastics is well-documented, its hazard profile presents significant logistical and safety challenges in the laboratory.

As a Senior Application Scientist, I consistently observe that the mishandling of dual-hazard compounds—specifically those combining reproductive toxicity with environmental persistence—stems from a disconnect between standard operating procedures and the actual physicochemical behavior of the molecule. This guide bridges that gap, providing researchers and safety officers with a self-validating, step-by-step operational protocol for the safe handling and disposal of this compound.

Physicochemical Properties & Hazard Profile

Designing a robust safety protocol requires understanding the physical properties of the chemical. The extreme lipophilicity and solid particulate nature of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) directly dictate its environmental persistence and human exposure routes[1].

Property / AttributeValue / DescriptionOperational & Logistical Implication
Chemical Name 2,2'-Methylenebis(6-cyclohexyl-p-cresol)Standardized nomenclature for SDS and waste manifests[1].
CAS Number 4066-02-8Primary identifier for regulatory compliance[2].
Molecular Weight 392.6 g/mol High molecular weight contributes to low volatility[1].
Physical State White to light yellow powder/crystalProne to aerosolization; requires strict dust control[2].
Melting Point 132.0 °C – 136.0 °CRemains solid at standard laboratory temperatures[2].
XLogP (Lipophilicity) Extremely hydrophobic; will bioaccumulate if released[1].
Hazard: H361 Suspected of damaging fertility/unborn childMandates strict systemic exposure control (fume hoods, PPE)[1].
Hazard: H413 Long-lasting harmful effects to aquatic lifeStrictly prohibits drain or foul sewer disposal[3].
Hazard: H319 Causes serious eye irritationNecessitates the use of tight-fitting safety goggles[2].

Operational Safety & Handling Protocol

Expertise & Experience: Do not merely wear Personal Protective Equipment (PPE); understand why it is selected. The primary exposure vector for 2,2'-Methylenebis(6-cyclohexyl-p-cresol) in its neat form is the inhalation of fine particulates. Because it is an , bypassing the stratum corneum via the respiratory tract can lead to rapid systemic absorption[1].

  • Engineering Controls: All weighing, transferring, and mixing of the dry powder must be conducted within a certified Class II Type A2 biological safety cabinet or a hard-ducted chemical fume hood. This creates a negative pressure barrier that prevents aerosolized dust from entering the laboratory breathing zone.

  • Dermal Protection: Double-gloving with standard nitrile gloves is sufficient for handling the dry powder. However, if the compound is dissolved in aggressive organic solvents (e.g., toluene or dichloromethane) for polymer blending, consult a solvent compatibility chart. Nitrile degrades rapidly in many non-polar solvents, necessitating heavier-duty gloves (e.g., Viton or Butyl rubber) for the outer layer.

  • Ocular Protection: Standard safety glasses are insufficient against fine powders. Use tight-fitting chemical splash goggles to mitigate the hazard[2].

Environmental Compliance: The Causality of Drain Prohibition

Trustworthiness & Logic: A common critical error in laboratory settings is the disposal of "trace" chemical amounts down the sink. For 2,2'-Methylenebis(6-cyclohexyl-p-cresol), drain disposal is strictly prohibited by environmental regulatory frameworks[4].

The Causality: The compound possesses an exceptionally high partition coefficient (XLogP ~8.9). This extreme lipophilicity means it is virtually insoluble in water. If discharged into a sink, it will not dilute. Instead, it will partition into organic sludge, bypass standard aqueous wastewater filtration systems, and bioaccumulate in aquatic ecosystems, triggering its (Long-lasting harmful effects to aquatic life)[3]. All waste must be intercepted and segregated at the source.

Step-by-Step Disposal Methodologies

To ensure absolute compliance and safety, waste must be segregated at the point of generation based on its physical state.

Protocol A: Solid Waste Disposal (Unused Product or Spilled Powder)
  • Source Collection: Use anti-static, non-sparking scoops to transfer the powder. Critical Step: Do not sweep dry powder with a brush, as this generates hazardous dust clouds. If cleaning a spill, lightly dampen the powder with a compatible high-flashpoint solvent or water (to weigh down the particulates) before wiping.

  • Primary Containment: Transfer the collected solid into a wide-mouth, leak-proof High-Density Polyethylene (HDPE) or glass container.

  • Regulatory Labeling: Affix a hazardous waste label immediately. The label must explicitly state "2,2'-Methylenebis(6-cyclohexyl-p-cresol) - Solid Toxic Waste," and prominently display the H361 and H413 hazard codes.

Protocol B: Liquid Waste Disposal (Solvent Mixtures)

In drug development and polymer research, this antioxidant is frequently prepared in organic solvent solutions.

  • Stream Segregation: Never mix this waste with aqueous waste streams. Identify the carrier solvent. Segregate into "Halogenated Organic Waste" (e.g., if dissolved in chloroform) or "Non-Halogenated Organic Waste" (e.g., if dissolved in acetone or toluene).

  • Transfer & Containment: Pour the liquid into the designated organic waste carboy using a closed-system funnel. Ensure the carboy is constructed of solvent-compatible material (glass or heavy-duty HDPE) and utilizes a vented cap to prevent vapor pressure buildup.

  • Secondary Containment: Place the waste carboy inside a secondary containment tray to capture any accidental overflow or structural leaks.

Protocol C: Contaminated Consumables
  • Identification: All disposable items that have contacted the chemical—including weighing boats, spatulas, nitrile gloves, and absorbent wipes—must be treated as chemically contaminated hazardous waste.

  • Containment: Place these items into heavy-duty, transparent hazardous waste bags (often designated by specific institutional colors, such as red or yellow). Never place chemically contaminated consumables into standard domestic or biological waste bins[4].

Waste Segregation and Disposal Workflow

The following logical workflow ensures that all physical states of the chemical are appropriately routed to a licensed chemical waste incineration facility, which is the only acceptable final destruction method for highly lipophilic H361/H413 compounds.

WasteWorkflow Start Waste Generation: 2,2'-Methylenebis(6-cyclohexyl-p-cresol) State Identify Waste Stream Start->State Solid Solid Powder / Crystals State->Solid Liquid Dissolved in Organic Solvent State->Liquid Consumables Contaminated PPE / Wipes State->Consumables CollectSolid Collect with anti-static scoop (Avoid dust generation) Solid->CollectSolid CollectLiquid Segregate from aqueous waste (Check halogenated status) Liquid->CollectLiquid CollectConsumables Place in heavy-duty hazardous waste bags Consumables->CollectConsumables Container1 Seal in leak-proof HDPE or glass solid waste container CollectSolid->Container1 Container2 Transfer to vented organic solvent carboy CollectLiquid->Container2 Container3 Seal in designated chemical hazard bin CollectConsumables->Container3 Label Label: Hazardous Waste [H361: ReproTox] [H413: AquaticTox] Container1->Label Container2->Label Container3->Label Incineration Licensed Chemical Waste Incineration Facility Label->Incineration

Waste segregation and disposal workflow for 2,2'-Methylenebis(6-cyclohexyl-p-cresol).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 77681, 2,2'-Methylenebis(6-cyclohexyl-p-cresol)." PubChem. Available at:[Link]

  • University of Cambridge Safety Office. "Disposal of Chemical Waste Guidance (H413 Environmental Hazards)." University of Cambridge. Available at:[Link]

  • Harvard Environmental Health and Safety. "Sink Disposal and Wastewater Discharge Guidelines." Harvard University. Available at:[Link]

Sources

Handling

Advanced Safety and Operational Guide: Handling 2,2'-Methylenebis(6-cyclohexyl-p-cresol)

As a critical phenolic antioxidant utilized in polymer and rubber compounding, 2,2'-Methylenebis(6-cyclohexyl-p-cresol) (CAS: 4066-02-8) requires rigorous handling protocols. While it is highly effective at scavenging fr...

Author: BenchChem Technical Support Team. Date: March 2026

As a critical phenolic antioxidant utilized in polymer and rubber compounding, 2,2'-Methylenebis(6-cyclohexyl-p-cresol) (CAS: 4066-02-8) requires rigorous handling protocols. While it is highly effective at scavenging free radicals to prevent oxidative degradation in materials, its physical state as a fine powder and its specific hazard classifications demand precise personal protective equipment (PPE) and operational logistics[1][2].

This guide provides researchers and drug development professionals with a comprehensive, step-by-step operational framework grounded in causality and self-validating safety systems.

Hazard Profile & Physicochemical Data

Before designing a handling protocol, it is essential to understand the material's physical properties and hazard profile. The compound is a hydrophobic, bisphenol-structured solid that presents specific inhalation and environmental risks[2][3].

Table 1: Quantitative Data & Hazard Classification
ParameterSpecificationOperational Implication
Molecular Formula C₂₇H₃₆O₂Highly lipophilic/hydrophobic; repels standard aqueous cleaning agents.
Molecular Weight 392.58 g/mol High molecular weight phenolic; stable but prone to static cling as a powder[1].
Appearance White to light yellow powder/crystalVisual detection of spills is difficult on light-colored laboratory surfaces[1].
Storage Temp. <15°C (Cool, dark place)Requires temperature-controlled retrieval to maintain >95.0% purity[4].
GHS Hazards H319 : Serious eye irritationH361 : Reproductive toxicityH413 : Aquatic Chronic 4Dictates strict respiratory/eye PPE, reproductive hazard protocols, and zero-drain disposal[3][4].

Personal Protective Equipment (PPE) Matrix

Do not merely wear PPE; understand why each component is selected. The following matrix outlines the required gear based on the chemical's specific interaction pathways.

PPE ComponentSpecificationCausality & Scientific Rationale
Respiratory NIOSH-approved N95 or P100 particulate respirator.Causality: The compound is a fine crystalline powder. Inhalation of aerosolized dust poses a systemic risk due to its H361 (suspected reproductive toxicity) classification[3].
Eye Protection Tight-fitting chemical safety goggles (indirect venting).Causality: Protects against H319 (serious eye irritation). Standard safety glasses with side shields are insufficient against airborne dust particles[4].
Hand Protection Double-gloved Nitrile (minimum 4 mil thickness).Causality: Nitrile provides a superior chemical barrier against phenolic compounds compared to latex, preventing dermal absorption. Double-gloving allows for immediate shedding if the outer glove is contaminated.
Body Protection Disposable Tyvek lab coat or cotton coat with knit cuffs.Causality: Prevents the accumulation of static-charged powder on personal clothing, completely mitigating the risk of cross-contamination outside the laboratory environment.

Operational Workflow & Handling Protocol

Handling fine, static-prone powders requires a controlled environment to prevent draft-induced aerosolization.

HandlingWorkflow A Storage Retrieval (<15°C, Dark) B Don PPE (Nitrile, P100, Goggles) A->B C Weighing in Fume Hood (Draft Shield Active) B->C D Sealed Transfer (Secondary Container) C->D E Polymer/Rubber Compounding D->E F Decontamination & Waste Segregation E->F

Caption: Safe handling and operational workflow for 2,2'-Methylenebis(6-cyclohexyl-p-cresol).

Step-by-Step Weighing Methodology
  • Environmental Control: Conduct all open-container handling inside a certified chemical fume hood. Ensure the face velocity is between 80-100 fpm. Caution: High airflow can scatter the powder.

  • Static Mitigation: Pass an anti-static zero-stat gun over the weighing spatula and the weigh boat.

    • Causality: Phenolic powders exhibit high triboelectric charging. Eliminating static prevents the powder from suddenly jumping out of the weigh boat and contaminating the balance.

  • Transfer: Slowly transfer the powder using a conductive stainless-steel spatula.

  • Containment: Transfer the weighed powder into a secondary sealable container (e.g., a screw-cap vial) before removing it from the fume hood.

  • Self-Validating System (Mass Balance): After transfer, re-weigh the empty primary container and the sealed secondary container. The mass lost from the primary must exactly equal the mass gained in the secondary. Any discrepancy mathematically alerts the operator to a micro-spill or draft-induced aerosolization within the hood.

Spill Response & Self-Validating Decontamination

Because 2,2'-Methylenebis(6-cyclohexyl-p-cresol) is a reproductive hazard, spills must be treated with immediate, calculated action rather than standard sweeping.

SpillResponse S1 Powder Spill Detected S2 Assess Extent & Secure Area S1->S2 S3 Apply Surfactant Solution (Prevent Aerosolization) S2->S3 S4 Wet Wiping (Perimeter Inward) S3->S4 S5 Hazardous Waste Containment S4->S5 S6 Self-Validating Secondary Wipe S5->S6

Caption: Step-by-step logical response pathway for powder spill containment and validation.

Step-by-Step Spill Protocol
  • Isolation: Immediately restrict access to the spill zone. Verify that the fume hood exhaust is actively pulling air away from the operator.

  • Wetting (Do Not Sweep): Gently spray the spilled powder with a mixture of water and a mild surfactant (e.g., 0.1% Triton X-100 or dish soap).

    • Causality: The compound is highly hydrophobic[2]. Pure water will bead up and roll off the powder. The surfactant lowers the surface tension, allowing the liquid to wet the powder, binding it into a paste and completely preventing hazardous aerosolization.

  • Wiping: Use absorbent pads to wipe the wetted powder from the perimeter of the spill inward toward the center.

  • Self-Validating System (Decontamination Check): Following the primary wet wipe, perform a secondary wipe using a contrasting dark-colored , damp microfiber cloth. Because the chemical is a white/light-yellow powder, the complete absence of light-colored crystalline residue on the dark cloth visually validates that the surface has been successfully decontaminated.

Environmental Logistics & Disposal Plan

The compound is classified as H413 (May cause long-lasting harmful effects to aquatic life) [3]. Improper disposal can lead to severe environmental regulatory violations.

  • Aqueous Waste: Absolutely no aqueous solutions containing traces of this chemical may be flushed down the sink.

  • Solid Waste: All contaminated PPE (gloves, masks, wipes) and empty primary containers must be placed in a heavy-duty, sealed polyethylene bag.

  • Labeling & Destruction: Label the waste container explicitly with "Environmentally Hazardous Substance, Solid, N.O.S. (Phenolic Antioxidant)". The mandatory logistical route for disposal is high-temperature chemical incineration handled by a licensed hazardous waste contractor.

Sources

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